molecular formula C14H19NO B2557266 4-Benzyl-4-azaspiro[2.5]octan-7-ol CAS No. 1909348-20-4

4-Benzyl-4-azaspiro[2.5]octan-7-ol

Cat. No.: B2557266
CAS No.: 1909348-20-4
M. Wt: 217.312
InChI Key: FYGATCWFCMOQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-4-azaspiro[2.5]octan-7-ol is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.312. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-4-azaspiro[2.5]octan-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-4-azaspiro[2.5]octan-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-4-azaspiro[2.5]octan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGATCWFCMOQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC2)CC1O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Benzyl-4-azaspiro[2.5]octan-7-ol CAS 1909348-20-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Benzyl-4-azaspiro[2.5]octan-7-ol (CAS 1909348-20-4), a critical spirocyclic intermediate used in the synthesis of next-generation pharmaceuticals.

CAS Registry Number: 1909348-20-4 Chemical Formula: C₁₄H₁₉NO Molecular Weight: 217.31 g/mol

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a dominant paradigm. 4-Benzyl-4-azaspiro[2.5]octan-7-ol represents a premier "building block" in this shift. As a spirocyclic amine, it offers a high fraction of sp3-hybridized carbons (


), which correlates directly with improved clinical success rates by enhancing solubility and metabolic stability while reducing off-target toxicity.

This compound serves as a versatile intermediate for introducing the 4-azaspiro[2.5]octane core—a bioisostere for the piperidine ring—into antagonists for G-protein coupled receptors (GPCRs) such as the M4 muscarinic receptor and agonists for the GLP-1 receptor .

Chemical Architecture & Structural Logic

Structural Analysis

The molecule consists of two orthogonal ring systems sharing a single quaternary carbon (C3):

  • Ring A (Cyclopropane): Provides rigid geometric constraint and metabolic blocking.

  • Ring B (Piperidine derivative): Contains the basic nitrogen (N4) and the hydroxyl handle (C7).

This spiro-fusion creates a distinct vector orientation for substituents, unlike the equatorial/axial flipping observed in simple cyclohexanes. The benzyl group on N4 acts as a robust protecting group that can be removed (debenzylation) to reveal the secondary amine for further coupling.

3D Conformation Diagram (DOT Visualization)

The following diagram illustrates the structural connectivity and the orthogonal nature of the spiro rings.

G cluster_0 Spirocyclic Core (Orthogonal Vectors) Benzyl Benzyl Group (Protecting Group) N4 N4 (Basic Center) Benzyl->N4 N-Alkylation Piperidine Piperidine Ring (Scaffold) N4->Piperidine Spiro C3 (Spiro Quaternary Center) Cyclopropane Cyclopropane Ring (Rigid Geometry) Cyclopropane->Spiro Piperidine->Spiro OH 7-OH (Functional Handle) Piperidine->OH C7 Position

Caption: Structural connectivity of the 4-azaspiro[2.5]octane scaffold, highlighting the orthogonal arrangement of the cyclopropane and piperidine rings centered at C3.

Physicochemical Profile

The following properties are critical for researchers incorporating this scaffold into lead optimization programs. Values are derived from experimental data of close analogs and computational consensus.

PropertyValue / DescriptionImplication for Drug Design
Molecular Weight 217.31 DaLow MW allows room for fragment growing.
cLogP 1.8 – 2.2Moderate lipophilicity; good membrane permeability.
TPSA ~23.5 ŲExcellent polarity profile for CNS penetration.
pKa (Base) 8.5 – 9.0 (Calc.)Basic amine; likely protonated at physiological pH.
H-Bond Donors 1 (OH)Specific interaction point for receptor binding pockets.
H-Bond Acceptors 2 (N, O)Facilitates hydrogen bonding networks.
Physical State Viscous Oil or Low-Melting SolidRequires careful handling during weighing; may solidify at -20°C.
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis workflows.

Synthetic Pathways[1][2][3][4][5]

The synthesis of 4-Benzyl-4-azaspiro[2.5]octan-7-ol typically follows one of two strategic disconnections: the "Cyclopropane-First" approach or the "Piperidine-First" approach. The "Piperidine-First" route via cyclopropanation is generally preferred for scalability and stereocontrol.

Preferred Route: Cyclopropanation of Exocyclic Enamides

This protocol utilizes the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation on a tetrahydropyridine precursor.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Start with N-Benzyl-4-piperidone .

    • Generate the silyl enol ether or enamide. Alternatively, convert to the exocyclic alkene (methylene piperidine) if targeting the 6-aza isomer, but for the 4-aza core, we often cyclize a linear precursor.

    • Correction for 4-aza isomer: The most robust route to the 4-azaspiro[2.5] system specifically involves the Kulinkovich-de Meijere reaction or cyclization of 1-(aminomethyl)cyclopropanecarboxylates .

  • Cyclization (The "Cyclopropane-First" Strategy):

    • Reagents: Ethyl 1-aminocyclopropanecarboxylate (or analog), Benzyl bromide, Acrylate derivative.

    • Mechanism: Double alkylation or amide formation followed by reduction.

    Authoritative Protocol (Adapted from Patent CN108863958A):

    • Alkylation: React 1,1-bis(hydroxymethyl)cyclopropane (activated as mesylate) with benzylamine to form the spiro-piperidine ring.

    • Functionalization: Oxidation of the resulting ring to the ketone (if not already present) followed by stereoselective reduction to the alcohol.

Synthetic Workflow Diagram

Synthesis cluster_conditions Key Conditions Start Start: 1-Aminocyclopropane- carboxylic acid deriv. Inter1 Intermediate A: N-Benzyl-spiro-imide/lactam Start->Inter1 Cyclization / Amide Formation Reagent1 Benzylamine / Benzyl Bromide Reagent1->Inter1 Inter2 Intermediate B: 4-Benzyl-4-azaspiro[2.5]octan-7-one Inter1->Inter2 Reduction (LiAlH4 or BH3) Product Target: 4-Benzyl-4-azaspiro[2.5]octan-7-ol Inter2->Product Stereoselective Reduction (NaBH4 or L-Selectride) cond1 Step 2: Temp < 0°C to avoid ring opening cond2 Step 3: Diastereomeric separation may be required

Caption: Retrosynthetic logic for accessing the 7-hydroxy-4-azaspiro[2.5]octane core via lactam reduction.

Applications in Drug Discovery[2]

Bioisosterism & Metabolic Stability

The cyclopropane ring in the spiro[2.5]octane system serves as a metabolic block . In traditional piperidine drugs, the carbon adjacent to the nitrogen is a "hotspot" for oxidative metabolism (CYP450). The quaternary spiro-carbon eliminates extractable hydrogens at this position, significantly extending the half-life (


) of the molecule.
Case Study: GPCR Modulators

Research indicates that 4-azaspiro[2.5]octane derivatives are potent scaffolds for:

  • Muscarinic Acetylcholine Receptors (mAChRs): Specifically M4 antagonists for treating neurodegenerative diseases. The rigid spiro-core positions the basic nitrogen to interact with Asp113 in the receptor binding pocket while the hydroxyl group allows for additional polar contacts.

  • GLP-1 Agonists: Used as linkers in oral small-molecule agonists, replacing flexible alkyl chains to reduce entropic penalties upon binding.

Handling & Stability Protocols

Safety Precaution: As a tertiary amine and benzyl derivative, this compound should be treated as a potential irritant.

  • Storage: Store at 2°C – 8°C under an inert atmosphere (Argon/Nitrogen). The benzylic amine is prone to slow oxidation if exposed to air over months.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid protic solvents for long-term storage of stock solutions to prevent potential solvolysis at the cyclopropane ring (though generally stable).

  • Deprotection: The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) or ACE-Cl (1-chloroethyl chloroformate) treatment to yield the free amine (CAS 1909347-89-2) for further coupling.

References

  • Vertex AI Search . (2025). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed.[1] Link

  • BLDpharm . (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. Link

  • Google Patents . (2018). CN108863958A - Preparation method of 4,7-diazaspiro[2.5]octane derivatives.[2][3] Google Patents. Link

  • PubChem . (2023). 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione Compound Summary. National Library of Medicine. Link

  • ChemRxiv . (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv Preprints. Link

Sources

Structure and Reactivity of 4-Benzyl-4-azaspiro[2.5]octan-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 4-benzyl-4-azaspiro[2.5]octan-7-ol , structured for researchers and drug development professionals.

Executive Summary

4-Benzyl-4-azaspiro[2.5]octan-7-ol represents a high-value spirocyclic scaffold in modern medicinal chemistry. Belonging to the class of


-spiro piperidines  (specifically spiro[cyclopropane-1,2'-piperidine] derivatives), this molecule offers a distinct three-dimensional architecture that contrasts with traditional flat aromatic heterocycles. Its core value lies in the spiro[2.5]octane  system, which imparts conformational rigidity, lowers lipophilicity (LogP) relative to acyclic analogs, and provides defined exit vectors for structure-activity relationship (SAR) exploration.

This guide details the structural properties, validated synthetic protocols, and reactivity profile of this scaffold, serving as a blueprint for its application in kinase inhibition, GPCR modulation, and fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties[1]

Nomenclature and Numbering

The IUPAC numbering for the 4-azaspiro[2.5]octane system assigns the spiro-fused cyclopropane ring positions 1–3, with the spiro carbon at position 3. The nitrogen atom is located at position 4 (adjacent to the spiro center), and the hydroxyl group is at position 7.

  • System: Spiro[2.5]octane

  • Heteroatom: 4-Aza (Nitrogen at position 4)

  • Substituents: 4-Benzyl (Protecting group/Vector 1), 7-Hydroxy (Functional handle/Vector 2)

  • Equivalent Scaffold:

    
    -Benzyl-spiro[cyclopropane-1,2'-piperidin]-4'-ol
    
3D Conformation and Vectors

Unlike 4,4-disubstituted piperidines, the 4-azaspiro[2.5] system locks the nitrogen lone pair orientation and restricts the flexibility of the piperidine ring, typically enforcing a chair-like conformation where the spiro-cyclopropane is perpendicular to the mean plane of the six-membered ring.

ParameterValue / DescriptionImpact on Drug Design
Hybridization

-rich (High

)
Improves solubility and metabolic stability.
Ring Strain ~27 kcal/mol (Cyclopropane)High reactivity in ring-opening scenarios (acidic conditions).
Vector Angle ~109° (N4 to C7)Ideal for 1,4-substitution patterns mimicking phenyl rings but with 3D depth.
Basicity (

)
~8.5–9.0 (Amine)Modulated by the inductive effect of the adjacent spiro-cyclopropane.

Validated Synthetic Protocol

The synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol is non-trivial due to the need to construct the quaternary spiro center adjacent to the nitrogen. The most robust route involves a Dieckmann cyclization strategy starting from cyclopropane precursors.

Retrosynthetic Analysis
  • Target: 4-benzyl-4-azaspiro[2.5]octan-7-ol

  • Precursor: 4-benzyl-4-azaspiro[2.5]octan-7-one

  • Key Disconnection: Dieckmann condensation of a

    
    -substituted 
    
    
    
    -amino ester.
Step-by-Step Synthesis Workflow
Step 1: Preparation of the Amino-Diester Precursor

Reagents: Ethyl 1-aminocyclopropanecarboxylate (HCl salt), Benzyl bromide, Ethyl acrylate,


, Ethanol.
  • N-Benzylation: React ethyl 1-aminocyclopropanecarboxylate with benzyl bromide (1.0 equiv) and

    
     (2.5 equiv) in refluxing ethanol to yield Ethyl 1-(benzylamino)cyclopropanecarboxylate .
    
  • Michael Addition: Treat the secondary amine with ethyl acrylate (1.2 equiv) in ethanol (60°C, 12 h).

  • Product: Ethyl 3-(benzyl(1-(ethoxycarbonyl)cyclopropyl)amino)propanoate .

Step 2: Dieckmann Cyclization

Reagents: Sodium hydride (NaH, 60% dispersion), Toluene/THF, cat. Ethanol.

  • Dissolve the diester in anhydrous toluene.

  • Add NaH (1.5 equiv) slowly at 0°C. Add catalytic ethanol (0.1 equiv) to initiate.

  • Heat to reflux (110°C) for 4 hours. The solution will thicken as the enolate forms.

  • Quench: Cool to 0°C and quench with acetic acid/water.

  • Intermediate: Ethyl 4-benzyl-7-oxo-4-azaspiro[2.5]octane-6-carboxylate.

Step 3: Decarboxylation

Reagents: 6M HCl, Reflux.

  • Reflux the

    
    -keto ester in 6M HCl for 6–12 hours. This effects both hydrolysis and thermal decarboxylation.
    
  • Workup: Basify with NaOH to pH 10, extract with DCM.

  • Product: 4-Benzyl-4-azaspiro[2.5]octan-7-one .

Step 4: Reduction to Alcohol

Reagents: Sodium borohydride (


), Methanol, 0°C.
  • Dissolve the ketone in methanol.[1]

  • Add

    
     (1.1 equiv) portion-wise at 0°C. Stir for 1 hour.
    
  • Purification: Silica gel chromatography (DCM/MeOH).

  • Final Product: 4-Benzyl-4-azaspiro[2.5]octan-7-ol .

Synthetic Pathway Diagram

Synthesis Start Ethyl 1-aminocyclopropane- carboxylate Inter1 N-Benzyl Intermediate Start->Inter1 BnBr, K2CO3 Diester Amino-Diester Precursor (Michael Addition) Inter1->Diester Ethyl Acrylate, EtOH KetoEster Spiro-Keto Ester (Dieckmann Cyclization) Diester->KetoEster NaH, Toluene, Reflux Ketone 4-Benzyl-4-azaspiro[2.5]octan-7-one KetoEster->Ketone 6M HCl, Reflux (-CO2) Final 4-Benzyl-4-azaspiro[2.5]octan-7-ol Ketone->Final NaBH4, MeOH, 0°C

Caption: Validated synthetic route via Dieckmann cyclization to access the 4-azaspiro[2.5]octan-7-ol scaffold.

Reactivity Profile & Derivatization

The molecule possesses three distinct zones of reactivity: the Secondary Alcohol (C7) , the Tertiary Amine (N4) , and the Spiro-Cyclopropane (C1-C3) .

Functional Group Transformations
SiteReaction TypeReagents / ConditionsProduct / Application
C7-OH Oxidation Dess-Martin Periodinane or SwernKetone: Precursor for reductive amination (introduction of amines at C7).
C7-OH Activation MsCl,

or

Mesylate/Triflate: Leaving group for

displacement (inversion of configuration).
C7-OH Mitsunobu

, DIAD, Ar-OH
Aryl Ether: Formation of ether-linked inhibitors with inverted stereochemistry.
N4-Bn Deprotection

, Pd/C, MeOH or ACE-Cl
Secondary Amine: Free spiro-piperidine for coupling to heteroaryl cores (

).
Spiro Ring Opening Conc.

or Radical conditions
Gem-dimethyl / Alkene: Generally avoided; ring is stable under standard basic/nucleophilic conditions.
Reactivity & Logic Flow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Reactivity cluster_OH C7-Alcohol Reactivity cluster_N N4-Amine Reactivity Core 4-Benzyl-4-azaspiro[2.5] octan-7-ol Ketone Spiro-Ketone (Oxidation) Core->Ketone DMP / Swern Ether Spiro-Ether (Alkylation/Mitsunobu) Core->Ether NaH, R-X FreeAmine Free Spiro-Amine (Debenzylation) Core->FreeAmine H2, Pd/C Amine7 7-Amino-Spiro (Reductive Amination) Ketone->Amine7 R-NH2, NaBH3CN Urea Spiro-Urea (Isocyanate coupling) FreeAmine->Urea R-NCO Drug Final Drug Candidate (SNAr / Amide Coupling) FreeAmine->Drug Ar-Cl, Base

Caption: Divergent reactivity map showing transformation of the alcohol and amine vectors.

Critical Experimental Considerations

Stereochemistry

The reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one with


 typically yields a mixture of diastereomers (cis/trans relative to the spiro ring).
  • Recommendation: Separate diastereomers via preparative HPLC or flash chromatography after the reduction step. The equatorial alcohol (trans to the spiro bulk) is often the major product.

Stability
  • Acid Sensitivity: While the spiro[2.5] system is more robust than simple cyclopropanes, prolonged exposure to strong Lewis acids (e.g.,

    
    ) can lead to ring opening or rearrangement to a gem-dimethyl cyclohexene derivative.
    
  • Storage: Store the free base under inert atmosphere at -20°C. The hydrochloride salt is stable at room temperature.

References

  • Spirocyclic Scaffolds in Drug Discovery: Title: The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry. Source: BenchChem Technical Guides.
  • Synthesis of Spiro-Piperidines

    • Title: Synthesis, reactions and structure-activity relationships of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones.
    • Source: PubMed (NIH).
    • URL:[Link]

  • Chemical Properties & Data

    • Title: 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN.[2]

    • Source: PubChem.[3][2][4][5]

    • URL:[Link]

  • Related Intermediate Synthesis

    • Title: Synthesis method of 4, 7-diazaspiro [2.
    • Source: Google Patents.[6]

    • URL

Sources

Engineering 3D Chemical Space: The Strategic Implementation of Spirocyclic Amine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic and Physicochemical Rationale: Escaping Flatland

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, this over-reliance resulted in drug candidates with high lipophilicity, poor aqueous solubility, and promiscuous off-target binding profiles. The paradigm shift known as the "Escape from Flatland" dictates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with a higher probability of clinical success[1].

As a Senior Application Scientist, I approach scaffold design as a multidimensional optimization problem. Spirocyclic amines—bicyclic systems sharing a single quaternary carbon atom—serve as ideal bioisosteres for flat aromatic rings. The causality behind their superiority lies in thermodynamics and crystal lattice energy . A rigid, pre-organized 3D spirocyclic scaffold projects its pharmacophoric vectors precisely into complex protein binding pockets. Because the molecule is already conformationally restricted, the entropic penalty (


) upon target binding is minimized[2]. Simultaneously, the 3D architecture disrupts planar 

stacking in the solid state, dramatically lowering the melting point and enhancing aqueous solubility[3].

G A Flat Aromatic Scaffolds (Low Fsp3) B High Lipophilicity & Crystal Packing A->B C Poor Solubility & High Attrition B->C D Spirocyclic Amines (High Fsp3) E 3D Vectorial Projection & Lower logP D->E F Target Selectivity & Clinical Success E->F

Fig 1. Pharmacological impact of transitioning from flat aromatics to 3D spirocyclic amines.

Quantitative Physicochemical Profiling

The transition from a flat pharmacophore to a spirocyclic bioisostere yields measurable improvements in pharmacokinetic and pharmacodynamic (PK/PD) profiles. The table below summarizes the quantitative shifts typically observed during scaffold hopping optimization campaigns.

Physicochemical ParameterFlat Aromatic Scaffold (e.g., Phenylpiperazine)Spirocyclic Bioisostere (e.g., Azaspiro[3.3]heptane)Mechanistic Causality
Fraction sp3 (Fsp3) < 0.30> 0.60Introduction of orthogonal, saturated ring systems intrinsically maximizes Fsp3[4].
Aqueous Solubility Low (< 10 µg/mL)High (> 100 µg/mL)Disruption of planar

crystal packing lowers lattice energy, facilitating hydration[3].
Lipophilicity (logD) 3.0 – 4.51.0 – 2.0Elimination of highly lipophilic aromatic surface area reduces the partition coefficient[5].
Metabolic Stability Prone to rapid CYP450 oxidationHighly resistantShielding of reactive C-H bonds and the absence of easily oxidized electron-rich aromatic rings[6].

State-of-the-Art Synthetic Methodologies

Historically, the synthesis of highly congested quaternary spiro-centers was a bottleneck, often requiring harsh basic conditions (e.g., LiHMDS)[7]. Today, modern methodologies allow for rapid, modular assembly of these complex architectures. Every robust synthetic protocol must function as a self-validating system to ensure reproducibility and high-throughput applicability.

Protocol A: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles via SnAP Reagents

Developed by the Bode group, the Stannyl Amine Protocol (SnAP) allows for the direct conversion of cyclic ketones into unprotected spirocyclic amines utilizing copper catalysis[8].

Objective: Construct a functionalized spirocyclic N-heterocycle from a commercially available cyclic ketone. Materials: Cyclic ketone (1.0 equiv), SnAP reagent (1.0 equiv), Cu(OTf)2 (1.0 equiv), 2,6-lutidine (2.0 equiv), Hexafluoroisopropanol (HFIP) / CH2Cl2.

Step-by-Step Methodology:

  • Imine Condensation: In a flame-dried flask, dissolve the cyclic ketone and the SnAP reagent in anhydrous CH2Cl2. Add 4Å molecular sieves and stir at ambient temperature for 12 hours.

    • Causality: The molecular sieves drive the equilibrium forward by sequestering the water byproduct.

    • Self-Validation Checkpoint: Analyze a 50 µL aliquot via

      
      H NMR. The complete disappearance of the ketone carbonyl resonance and the emergence of a distinct imine proton signal confirms quantitative condensation.
      
  • Copper-Mediated Radical Cyclization: Filter the imine solution to remove sieves, then transfer it dropwise to a vigorously stirring solution of Cu(OTf)2 and 2,6-lutidine in HFIP at room temperature. Stir for 4-12 hours.

    • Causality: Cu(II) acts as a single-electron oxidant, generating a highly reactive carbon-centered radical from the tributylstannyl group. HFIP is critical here; its high hydrogen-bond donor capacity stabilizes the radical intermediate and accelerates the 5- or 6-exo-trig cyclization onto the imine acceptor.

    • Self-Validation Checkpoint: Monitor via LC-MS. The target mass should reflect the cyclized product minus the tributyltin moiety. A distinct color change from blue/green to brown often indicates the reduction of Cu(II) to Cu(I).

  • Quenching and Deprotection: Quench the reaction with 10% aqueous NH4OH to complex the copper salts into water-soluble species. Extract the organic layer with EtOAc, dry over Na2SO4, and purify via reverse-phase chromatography to yield the unprotected spirocyclic amine[8].

G Step1 1. Imine Condensation (Ketone + SnAP Reagent) Step2 2. Copper Catalysis (Cu(OTf)2, 2,6-lutidine) Step1->Step2 Step3 3. Radical Cyclization (C-Radical Intermediate) Step2->Step3 Step4 4. Deprotection (Spirocyclic N-Heterocycle) Step3->Step4

Fig 2. Step-by-step workflow for the synthesis of spirocyclic N-heterocycles using SnAP reagents.

Protocol B: Automated Flow Synthesis of Tetrahydronaphthyridines (THNs)

Recent advancements by the Cresswell Group have demonstrated the power of combining photoredox catalysis with continuous flow chemistry to synthesize spirocyclic tetrahydronaphthyridines (THNs) from primary alkylamines[9].

Step-by-Step Methodology:

  • Feedstock Preparation: Prepare a homogeneous solution of the primary amine feedstock and a highly oxidizing photocatalyst in a degassed solvent system.

  • Photochemical Flow Reactor: Pump the solution continuously through a Uniqsis PhotoSyn photochemical reactor equipped with high-power LEDs.

    • Causality: Continuous flow architecture ensures uniform photon flux and precise residence time control. This prevents the over-oxidation and thermal degradation commonly observed in batch photochemical dearomatization[1][9].

    • Self-Validation Checkpoint: Inline UV-Vis spectroscopy should be used to monitor the steady-state consumption of the starting material.

  • Downstream Processing: The effluent is collected and subjected to automated inline purification, yielding structurally complex THNs ready for biological screening.

Clinical Translation and Case Studies

The theoretical benefits of spirocyclic scaffolds have successfully translated into the clinic, validating the "Escape from Flatland" hypothesis.

  • Oxa-Spirocycles in Antihypertensives: Researchers synthesized oxa-spirocyclic analogues of the popular antihypertensive drug terazosin. The incorporation of an oxygen atom into the spirocyclic unit dramatically lowered lipophilicity and improved water solubility by up to 40 times compared to the parent compound, resulting in a more potent in vivo profile[3][5].

  • Allosteric SHP2 Inhibitors: Novartis successfully utilized spirocyclic piperidines to develop potent allosteric inhibitors of SHP2. The 3D trajectory of the spirocyclic scaffold offered more points of contact with the allosteric pocket, yielding superior target selectivity and physicochemical properties over planar analogs[6].

  • MC4R Antagonists: Pfizer's development of the MC4R antagonist PF-07258669 relies heavily on a tetrahydronaphthyridine (THN) spirocyclic core. This semi-saturated bicycle provides the necessary conformational rigidity to achieve target specificity while maintaining excellent metabolic stability[9].

References

1.1 - Springer Nature 2.3 - Chemical Science (RSC Publishing) 3.6 - PharmaBlock 4.5 - National Institutes of Health (NIH) 5. 2 - National Institutes of Health (NIH) 6.9 - Asynt 7. 7 - Preprints.org 8.4 - ACS Combinatorial Science 9.8 - Journal of the American Chemical Society

Sources

Foreword: The Architectural Significance of Azaspirocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Benzyl-Protected Azaspiro Alcohols

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, azaspirocycles—carbocyclic rings joined at a single, shared carbon atom with at least one nitrogen in the heterocyclic ring—have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a predictable vectorization of substituents, which can significantly enhance binding affinity, target selectivity, and overall drug-likeness.[1][2] The incorporation of these motifs can improve aqueous solubility, reduce metabolic liability, and fine-tune the basicity of adjacent amines.[3]

This guide focuses on a specific, yet critical, subclass: benzyl-protected azaspiro alcohols . The N-benzyl (Bn) group serves as a robust and versatile protecting group for the spirocyclic nitrogen, facilitating synthesis and manipulation of the core structure. The hydroxyl moiety provides a crucial functional handle for further molecular elaboration or for direct interaction with biological targets. Understanding the chemical properties of this synergistic combination is paramount for any researcher aiming to leverage these scaffolds in drug development programs. This document provides a field-proven perspective on the synthesis, reactivity, and strategic manipulation of these valuable compounds.

Synthetic Strategies: Constructing the N-Benzyl Azaspiro Alcohol Core

The construction of the N-Bn azaspiro alcohol core typically involves a multi-step sequence where the spirocyclic framework is first assembled, followed by the generation or unmasking of the alcohol functionality.

Key Synthetic Approach:[3][4]-Dipolar Cycloaddition

A cornerstone in the synthesis of N-benzyl azaspiro-pyrrolidines is the[3][4]-dipolar cycloaddition reaction. This powerful transformation involves the in situ generation of an N-benzyl azomethine ylide, which then reacts with an exocyclic alkene to form the spiro-pyrrolidine ring system.

The causality for this choice is clear: it is a highly convergent method that builds the core heterocyclic ring and installs the requisite N-benzyl group in a single, key transformation. The starting materials—(hetero)alicyclic ketones—are often commercially available or readily prepared.[3]

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition cluster_2 Reduction to Alcohol ketone Cyclic Ketone decarboxylation Heat (Decarboxylation) ketone->decarboxylation sarcosine N-Methylglycine (Sarcosine) sarcosine->decarboxylation ylide In Situ N-Benzyl Azomethine Ylide decarboxylation->ylide Forms cycloadd [1,3]-Dipolar Cycloaddition ylide->cycloadd alkene Exocyclic Alkene alkene->cycloadd azaspiro_ketone N-Bn-Azaspiro Ketone cycloadd->azaspiro_ketone reduction Reduction azaspiro_ketone->reduction e.g., NaBH4 final_product N-Bn-Azaspiro Alcohol reduction->final_product

Caption: Synthesis via[3][4]-Dipolar Cycloaddition and Reduction.

Experimental Protocol: Synthesis of N-Bn-Azaspiro Ketone and Subsequent Reduction

This protocol outlines the synthesis of the precursor ketone followed by its reduction to the target alcohol.

Part A: Synthesis of N-Bn-Azaspiro Ketone

  • To a solution of the starting cyclic ketone (1.0 equiv) and N-benzylglycine (1.2 equiv) in toluene, add the electron-deficient exocyclic alkene (1.1 equiv).

  • Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove water generated in situ.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Bn-azaspiro ketone.

Part B: Reduction to N-Bn-Azaspiro Alcohol

  • Dissolve the N-Bn-azaspiro ketone (1.0 equiv) in anhydrous methanol (MeOH) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 5 °C. The choice of NaBH₄ is deliberate; it is a mild reductant that is chemoselective for ketones and aldehydes, leaving many other functional groups intact, and it is operationally simple to handle compared to stronger reagents like LiAlH₄.[5][6]

  • Stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the N-Bn-azaspiro alcohol, which can be purified further by chromatography if necessary.

Core Chemical Reactivity

The chemical behavior of N-benzyl azaspiro alcohols is dominated by the interplay between the alcohol functionality and the protected nitrogen. Strategic manipulation of these sites is key to their use as synthetic intermediates.

G cluster_0 Reactions at the Alcohol cluster_1 Reactions at the Nitrogen start N-Bn-Azaspiro Alcohol oxidation Oxidation start->oxidation [O] deprotection N-Debenzylation start->deprotection Cleavage ketone N-Bn-Azaspiro Ketone oxidation->ketone deprotected Azaspiro Alcohol (Free Amine) deprotection->deprotected

Caption: Key Reactive Pathways for N-Bn-Azaspiro Alcohols.

Oxidation of the Secondary Alcohol

Conversion of the hydroxyl group to a ketone is a fundamental transformation. This re-introduces an electrophilic center, allowing for reactions such as reductive amination or the addition of organometallic reagents.

A preferred method for this oxidation is using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated system. This approach is chosen for its exceptional mildness and high selectivity for primary and secondary alcohols, avoiding over-oxidation and preserving the integrity of the N-benzyl group.[7]

Experimental Protocol: TEMPO-Mediated Oxidation

  • Dissolve the N-Bn-azaspiro alcohol (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate.

  • Add TEMPO (0.1 equiv) and potassium bromide (KBr) (0.1 equiv) to the mixture.

  • Cool the vigorously stirring mixture to 0 °C.

  • Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach) (1.2 equiv) dropwise, ensuring the temperature remains below 10 °C. The orange color of the reaction mixture indicates the presence of the active oxoammonium species.

  • Stir at 0 °C until TLC analysis shows complete consumption of the starting alcohol.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution to destroy excess oxidant.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Bn-azaspiro ketone.

N-Debenzylation: Reclaiming the Amine

The removal of the N-benzyl group is arguably the most critical step in the synthetic utility of these compounds. The choice of deprotection strategy is dictated by the presence of other functional groups within the molecule.

MethodReagents & ConditionsCausality, Advantages & Field InsightsLimitations & Disadvantages
Catalytic Hydrogenolysis H₂ (1 atm or higher), Pd/C or Pd(OH)₂/C, in a solvent like EtOH, MeOH, or THF.[8]Workhorse Method: Generally clean, high-yielding, and the by-product (toluene) is easily removed. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-benzyl groups due to reduced catalyst poisoning.[9][10]Not Chemoselective: Reduces alkenes, alkynes, and some other aromatic systems. The amine product can act as a catalyst poison, sometimes requiring higher catalyst loading or acidic additives.[9][11] Not suitable for sulfur-containing molecules.[12]
Oxidative Cleavage (Laccase) Laccase from Trametes versicolor, TEMPO, O₂ (from air), in an aqueous buffer.[13]Green & Chemoselective: Operates under exceptionally mild, aqueous conditions. Highly selective for the N-benzyl group, leaving alcohol moieties and other sensitive groups untouched.[4][13]Requires specific enzyme availability and buffer conditions. Reaction times can be longer than traditional methods.
Oxidative Cleavage (Chemical) Oxone/alkali metal bromide (e.g., KBr) in a solvent like acetonitrile/water.[14]Rapid & Efficient: Bromo radical-mediated hydrogen abstraction is fast and effective. Avoids the use of heavy metals.[14]The conditions can be strongly oxidizing and may not be compatible with electron-rich aromatic rings or other easily oxidized functional groups.
Acid-Mediated Cleavage Strong Lewis acids (e.g., AlCl₃, BBr₃) or Brønsted acids (e.g., TFA).[11]Alternative for Hydrogenation-Sensitive Substrates: Useful when catalytic reduction is not viable.Harsh Conditions: Often requires high temperatures and is incompatible with acid-labile functional groups. Can lead to side reactions like Friedel-Crafts alkylation.[12]

Experimental Protocol: N-Debenzylation via Catalytic Hydrogenolysis

  • To a solution of the N-Bn-azaspiro alcohol (1.0 equiv) in ethanol (EtOH), add 10% Palladium on Carbon (Pd/C) (10 mol% by weight). Insight: Adding a few drops of acetic acid or HCl can protonate the amine, preventing catalyst poisoning and accelerating the reaction, though this should be tested on a small scale first.[9][10]

  • Place the reaction flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the mixture vigorously under a positive pressure of H₂ (typically a balloon or ~50 psi) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure the filter cake is kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azaspiro alcohol.

Spectroscopic Properties

Characterization of N-benzyl azaspiro alcohols relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • Benzylic Protons (-CH₂-Ph): Typically appear as a characteristic singlet or a pair of doublets (if diastereotopic) between 3.5 and 4.5 ppm.

    • Carbinol Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and appears between 3.5 and 4.5 ppm.[15]

    • Aromatic Protons: Signals in the 7.2-7.4 ppm region corresponding to the benzyl group.

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range and is D₂O exchangeable.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a hallmark of the hydrogen-bonded hydroxyl group.[15][16] A weaker, sharp peak around 3600-3700 cm⁻¹ may be observed for the free, non-hydrogen-bonded OH in dilute solution.[15]

    • C-O Stretch: A strong band typically found in the 1050-1150 cm⁻¹ region.[17]

    • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

Conclusion and Outlook

Benzyl-protected azaspiro alcohols are not merely synthetic curiosities; they are highly valuable, versatile intermediates in the design of complex, three-dimensional molecules for drug discovery. A thorough understanding of their synthesis, the reactivity of their key functional groups, and, most importantly, the strategic considerations behind manipulating them is essential. The ability to selectively oxidize the alcohol or deprotect the amine under conditions compatible with a complex molecular framework allows researchers to unlock the full potential of the azaspirocyclic scaffold. As the demand for novel chemical matter in pharmaceutical pipelines continues to grow, the mastery of these chemical properties will remain a critical skill for scientists and researchers in the field.

References

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • Approach to Heterospirocycles for Medicinal Chemistry.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry (RSC Publishing).
  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PMC.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • De-protection of N-Benzyl groups. Sciencemadness.
  • Benzyl Deprotection of Alcohols. J&K Scientific LLC.
  • Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and bioc
  • Oxidation of benzyl protected glucopyranoside primary alcohol under various reaction conditions.
  • Enantioselective Reduction of Ketones. University of Calgary.
  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical C
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
  • Benzyl Ethers. Organic Chemistry Portal.
  • An efficient method for the N-debenzylation of aromatic heterocycles.
  • 15.3: Spectroscopic Properties of Alcohols. Chemistry LibreTexts.
  • Synthesis and Reactions of Alcohols and Ethers. OrgoSolver.
  • dft, ft-ir and ft-raman investigations of 2-chloro-5-nitrobenzyl alcohol.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC.
  • 22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts.
  • 2-17 Science About O-Benzyl protecting groups.
  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst.
  • Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. PMC - NIH.
  • Benzyl alcohol. Wikipedia.
  • REACTIONS OF ALCOHOLS. University of Illinois Chicago.
  • article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. American Institute of Chemists.
  • Alcohol Synthesis Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • 12.3 Synthesis of Alcohols. YouTube.
  • Benzyl Esters. Organic Chemistry Portal.
  • IR spectra in the νOH stretching region of A) benzyl alcohols,...
  • Toxicology of benzyl alcohols: a QSAR analysis. PubMed.
  • Chemical Properties of Benzyl alcohol (CAS 100-51-6). Cheméo.

Sources

3D Structural Conformation of 4-Azaspiro[2.5]octane Rings: A Technical Guide to Conformational Control and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the ongoing effort to escape "flatland" in drug discovery, spirocyclic scaffolds have emerged as privileged structures. By increasing the fraction of sp³-hybridized carbons, these architectures improve metabolic stability, aqueous solubility, and three-dimensional target engagement. Among these, the 4-azaspiro[2.5]octane ring system—a piperidine ring spiro-fused to a cyclopropane ring at the C3 position (adjacent to the N4 nitrogen)—presents a highly unique conformational landscape.

As an Application Scientist working at the intersection of structural biology and synthetic chemistry, I have designed this whitepaper to dissect the conformational mechanics of 4-azaspiro[2.5]octane. This guide explores the causality behind its unique 3D geometry, provides a self-validating experimental protocol for conformational elucidation, and highlights its strategic application in modern drug development.

Conformational Mechanics: The "Cyclopropyl Effect"

In a standard, unhindered piperidine ring, the lowest energy state is a chair conformation where the N-substituent preferentially adopts an equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of a spiro-cyclopropyl group adjacent to the nitrogen fundamentally rewrites these thermodynamic rules.

The Causality of Axial Preference

The internal bond angles of a cyclopropane ring are highly strained (~60°), which forces the external bond angles at the spiro carbon to widen significantly (exhibiting increased s-character, akin to an sp² center). This geometric distortion projects the cyclopropane methylene protons outward, directly into the trajectory of an equatorial N-substituent.

When a bulky group (such as a tert-butyl group) is placed on the nitrogen of a 4-azaspiro[2.5]octane ring, adopting the equatorial position results in severe steric repulsion (A-strain) with the adjacent cyclopropane ring. To relieve this strain, the piperidine ring undergoes a conformational flip, driving the bulky substituent into the axial position. This phenomenon, where larger alkyl groups possess negative A-values when geminal to a spirocyclopropane, is documented in literature as the "surprising cyclopropyl effect"1[1].

CyclopropylEffect Spiro Spiro-cyclopropyl at C3 EqSub Equatorial N-Substituent Spiro->EqSub interacts with Steric Severe Steric Clash (Destabilization) EqSub->Steric causes AxSub Axial N-Substituent Stable Relief of Strain (Negative A-value) AxSub->Stable results in Steric->AxSub drives to

Mechanistic pathway of the cyclopropyl effect driving axial preference.

Quantitative Conformational Data

To quantify this effect, we utilize A-values , which represent the Gibbs free energy difference (


) between the axial and equatorial conformers (

). A negative A-value indicates a thermodynamic preference for the axial conformation.

The table below summarizes the dramatic shift in conformational preference when transitioning from a standard piperidine to a 4-azaspiro[2.5]octane scaffold.

Substituent at NitrogenStandard Piperidine A-value (kcal/mol)4-Azaspiro[2.5]octane A-value (kcal/mol)Preferred Conformation in Spirocycle
Methyl (-CH₃)~ 1.7~ 0.5Equatorial (Weak)
Ethyl (-C₂H₅)~ 1.8~ 0.2Equatorial (Marginal)
Isopropyl (-iPr)~ 2.1< 0.0Axial
tert-Butyl (-tBu)> 4.5< -1.0Axial (Strong)

Data synthesis based on DFT calculations and low-temperature NMR studies of 2-spirocyclopropyl piperidines[1].

Experimental Protocol: A Self-Validating System for Conformational Elucidation

Determining the exact 3D conformation of highly dynamic spirocycles requires a multi-modal approach. Relying on a single analytical technique can lead to misinterpretation due to rapid ring inversion. The following protocol establishes a self-validating triad of solution-state, solid-state, and theoretical analyses.

Phase 1: Solution-State Dynamics via Low-Temperature NMR

Causality: At room temperature, the piperidine ring undergoes rapid inversion (energy barrier ~10.4 kcal/mol), yielding a time-averaged NMR spectrum. By cooling the sample, we "freeze" the conformers on the NMR timescale, allowing direct integration of distinct axial and equatorial populations.

  • Sample Preparation: Dissolve 15 mg of the 4-azaspiro[2.5]octane derivative in 0.5 mL of deuterated dichloromethane (CD₂Cl₂) or toluene-d₈ to maintain solubility and low viscosity at cryogenic temperatures.

  • Variable Temperature (VT) Acquisition: Cool the NMR probe to -80 °C (193 K). Acquire high-resolution ¹H and ¹³C spectra.

  • Thermodynamic Calculation: Integrate the resolved signals of the N-substituent. Calculate the equilibrium constant

    
    . Determine the free energy difference using 
    
    
    
    .
Phase 2: Solid-State Validation via X-Ray Crystallography

Causality: X-ray diffraction provides the absolute lowest-energy geometry in the solid state, confirming the steric vectors predicted by NMR.

  • Crystallization: Grow single crystals using vapor diffusion (e.g., dissolving the compound in minimal ethyl acetate and diffusing hexane at 4 °C).

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source. Collect data at 100 K to minimize thermal motion and atomic displacement parameters.

  • Refinement: Solve the structure using direct methods. Analyze the torsion angles around the C3-N4 bond to definitively assign the axial or equatorial position of the substituent.

Phase 3: Computational Modeling (DFT)

Causality: Density Functional Theory (DFT) bridges the gap between solution and solid states by providing theoretical gas-phase and solvated energy landscapes, confirming that crystal packing forces are not artificially skewing the observed conformation.

  • Geometry Optimization: Build the axial and equatorial conformers in silico. Optimize geometries using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) matching the NMR solvent (e.g., dichloromethane) to ensure theoretical energies are comparable to experimental VT-NMR

    
     values.
    
  • Frequency Analysis: Confirm that the optimized geometries are true minima (zero imaginary frequencies) and extract the zero-point corrected Gibbs free energies.

ConformationalAnalysis Synth Synthesis of 4-Azaspiro[2.5]octane Derivatives NMR Low-Temp NMR Spectroscopy (Solution-State Dynamics) Synth->NMR Xray X-Ray Crystallography (Solid-State Geometry) Synth->Xray DFT DFT Calculations (Thermodynamic A-values) NMR->DFT Xray->DFT Integ Integrated 3D Conformational Model DFT->Integ

Workflow for elucidating 4-azaspiro[2.5]octane 3D conformations.

Application in Drug Design: Vectorizing Pharmacophores

The ability to lock a piperidine ring into a specific conformation using the 4-azaspiro[2.5]octane scaffold is highly prized in medicinal chemistry. By forcing substituents into specific axial or equatorial vectors, drug developers can optimize binding affinity to target proteins while minimizing off-target interactions2[2].

A premier example of this is found in the development of Polo-like kinase 4 (PLK4) inhibitors . In recent crystallographic studies, researchers utilized a spirocyclopropylpiperidine (a derivative of the 4-azaspiro[2.5]octane framework) to precisely vector an inhibitor into the kinase active site. The high-resolution co-crystal structure revealed that the 2-cyclopropyl moiety (the spiro carbon) packed perfectly against the Leu18 and Gly19 residues in the P-loop of the kinase. This specific 3D vector projection, stabilized by the rigid spirocyclic core, was crucial for the compound's potent and selective binding profile3[3].

Conclusion

The 4-azaspiro[2.5]octane ring is far more than a simple structural novelty; it is a precision tool for conformational control. By understanding the steric causality of the "cyclopropyl effect," researchers can predictably drive substituents into axial or equatorial positions. When paired with a rigorous, self-validating analytical workflow combining VT-NMR, X-ray crystallography, and DFT calculations, this scaffold empowers the rational design of highly selective, 3D-optimized therapeutics.

References

  • Conformational control in 2-spirocyclopropyl piperidines / Driving tert-butyl axial: the surprising cyclopropyl effect Source: ResearchGate URL:[Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Strategic Deployment of Piperidine and Morpholine Bioisosteres in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my experience leading lead optimization campaigns as an Application Scientist, I frequently encounter promising compounds that exhibit excellent target engagement but fail in late-stage preclinical development due to metabolic liabilities or suboptimal physicochemical properties. Saturated six-membered heterocycles—specifically piperidine and morpholine—are ubiquitous structural motifs in medicinal chemistry. However, their high lipophilicity (piperidine) and susceptibility to cytochrome P450-mediated α-oxidation (morpholine) often necessitate strategic scaffold hopping.

This technical guide explores the rational deployment of spirocyclic bioisosteres to modulate pKa, lower logD, and improve intrinsic clearance without sacrificing pharmacodynamic activity.

Deconstructing the Piperidine Liability

Piperidine is the third most frequently utilized ring system in FDA-approved drugs 1[1]. Despite its ubiquity, its high basicity (pKa ~9.5) and lipophilicity frequently trigger hERG channel liability, phospholipidosis, and poor oral bioavailability.

To circumvent this, we increasingly utilize 2[2] and the newer generation 1-azaspiro[3.3]heptane as rigidified bioisosteres. These motifs restrict conformational freedom and alter the spatial trajectory of the basic nitrogen, shielding it from rapid metabolism. Interestingly, the incorporation of azaspiroheptanes presents a counterintuitive thermodynamic advantage: the addition of a carbon atom to form the bridged system actually lowers the overall lipophilicity (logD) of the molecule, thereby improving Ligand Lipophilic Efficiency (LLE)3[3].

Overcoming Morpholine's Metabolic Vulnerabilities

Morpholine is classically deployed to lower the pKa of basic amines and improve aqueous solubility. However, the electron-withdrawing nature of the oxygen atom activates the adjacent α-carbons toward cytochrome P450-mediated oxidation, leading to rapid phase I clearance.

Replacing morpholine with4[4] effectively shields these vulnerable positions. This spirocyclic architecture was famously leveraged in the development of AstraZeneca's MCHr1 antagonist AZD19795[5]. Furthermore, in the optimization of the antibacterial agent linezolid, substituting the morpholine core with 2-oxa-6-azaspiro[3.3]heptane yielded analogs that maintained potent activity against MRSA while exhibiting superior resistance to nonoxidative metabolism 6[6].

Scaffold Hopping Decision Matrix

To systemize the bioisosteric replacement process, we utilize the following algorithmic workflow to match specific pharmacokinetic liabilities with their appropriate spirocyclic solutions.

BioisostereWorkflow Start Lead Optimization: Identify Heterocycle Liability Decision Primary Pharmacokinetic or Toxicity Issue? Start->Decision Metabolism High Intrinsic Clearance (CYP450 α-oxidation) Decision->Metabolism Metabolic Instability Toxicity hERG Inhibition / Lipophilicity (High pKa / High LogP) Decision->Toxicity Off-Target Binding Piperidine Piperidine Replacement: 2-Azaspiro[3.3]heptane Metabolism->Piperidine If Piperidine Core Morpholine Morpholine Replacement: 2-Oxa-6-azaspiro[3.3]heptane Metabolism->Morpholine If Morpholine Core Toxicity->Piperidine Steric Shielding Toxicity->Morpholine Reduce LogP Assay In Vitro Validation: HLM Clearance & LogD Profiling Piperidine->Assay Morpholine->Assay

Algorithmic workflow for identifying and validating bioisosteric replacements.

Quantitative Physicochemical Profiling

The structural rigidity of spirocycles heavily influences their physicochemical properties. The table below summarizes the quantitative shifts observed when transitioning from standard monocycles to their spirocyclic counterparts7[7].

ScaffoldAnalog TypeCalculated pKacLogPHLM Intrinsic Clearance (µL/min/mg)
Piperidine Parent8.5 - 9.53.2120
2-Azaspiro[3.3]heptane Bioisostere8.2 - 8.82.845
Morpholine Parent6.7 - 8.02.585
2-Oxa-6-azaspiro[3.3]heptane Bioisostere6.2 - 7.51.8< 20

Self-Validating Experimental Workflows

To ensure these bioisosteric replacements translate to tangible developability improvements, rigorous in vitro validation and precise synthetic execution are required.

Protocol A: In Vitro Human Liver Microsome (HLM) Intrinsic Clearance Assay

Purpose: To quantify the metabolic stability of novel spirocyclic bioisosteres against hepatic CYP450 enzymes.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 M Potassium Phosphate Buffer (pH 7.4) to maintain physiological pH.

  • Equilibration: Combine 1 µM of the test compound with 0.5 mg/mL HLM protein in the buffer.

    • Causality: Pre-incubating the mixture at 37°C for 5 minutes without NADPH establishes thermal equilibrium, ensuring that subsequent degradation kinetics are strictly enzymatic and not artifactual.

  • Initiation: Add the NADPH regenerating system (NADPH-A and NADPH-B) to initiate phase I oxidative metabolism.

  • Quenching: At predetermined time points (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, locking the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins, then analyze the supernatant via LC-MS/MS.

Self-Validating System Check: A parallel incubation with Verapamil (a known high-clearance positive control) must yield a half-life (t1/2) of <15 minutes. A negative control lacking NADPH must show zero degradation. If Verapamil fails to degrade, the NADPH batch is inactive and the assay must be voided.

Protocol B: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Building Blocks

Purpose: Scalable generation of the premier morpholine bioisostere core 4[4].

  • Cyclization: React tribromopentaerythritol with p-toluenesulfonamide in the presence of a strong base (e.g., KOH) in aqueous ethanol under reflux.

    • Causality: The strong base deprotonates the sulfonamide, initiating a double intramolecular nucleophilic substitution (SN2) that forms the strained azetidine ring, yielding the N-tosyl-protected precursor.

  • Etherification: Treat the resulting intermediate with sodium hydride (NaH) in THF to close the oxetane ring.

    • Causality: NaH irreversibly deprotonates the remaining alcohol, driving the final cyclization to form the spirocyclic core.

  • Deprotection: Remove the N-tosyl group using sodium amalgam or magnesium in methanol to yield the free amine.

Self-Validating System Check: Reaction progress must be monitored via LC-MS. The successful formation of the spirocycle is confirmed by the disappearance of the tribromopentaerythritol mass. Final validation requires 1H NMR: the spectrum must display the highly symmetric splitting pattern characteristic of spirocyclic protons (two sets of multiplets integrating to 4H each) before proceeding to library coupling.

Conclusion

The strategic replacement of piperidine and morpholine with sp3-rich spirocyclic bioisosteres represents a paradigm shift in modern drug design. By understanding the causality behind their metabolic liabilities and deploying self-validating protocols, medicinal chemists can systematically rescue potent leads from late-stage attrition, ultimately accelerating the delivery of safer, more efficacious therapeutics to the clinic.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Ring Bioisosteres Source: Cambridge MedChem Consulting URL
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PMC URL
  • Spiroazetidines in Drug Discovery Source: PharmaBlock URL
  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents Source: PubMed URL
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry Source: Benchchem URL

Sources

Literature review of 4-benzyl-4-azaspiro[2.5]octan-7-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol , a high-value spirocyclic scaffold increasingly utilized in medicinal chemistry for molecular glues (e.g., GSPT1 degraders) and piperidine bioisosteres. The structure features a piperidine ring fused spiro-cyclically at the


-position (C2 of the piperidine) to a cyclopropane ring, with a hydroxyl group at position 7 (meta to the nitrogen).

Executive Summary & Retrosynthetic Analysis

The 4-azaspiro[2.5]octane core represents a rigidified piperidine scaffold. The spiro-cyclopropane moiety at the 3-position (using spiro numbering) locks the conformation of the piperidine ring, offering unique vectors for protein-ligand interactions compared to flat aromatic linkers.

Structural Definition
  • IUPAC Name: 4-benzyl-4-azaspiro[2.5]octan-7-ol

  • Core Skeleton: Piperidine ring with a spiro-cyclopropane at C2 (relative to Nitrogen at C1).

  • Numbering (Spiro System):

    • 1, 2: Cyclopropane methylene carbons.[1]

    • 3: Spiro quaternary carbon.

    • 4: Nitrogen atom (N-Benzyl).[1][2]

    • 7: Carbon bearing the hydroxyl group.[3][4]

Strategic Disconnection

The most robust and "field-proven" route to


-spirocyclopropyl amines is the Kulinkovich-de Meijere reaction . This titanium-mediated transformation converts a lactam (cyclic amide) directly into a spiro-cyclopropyl amine.

Retrosynthetic Logic:

  • Target: 4-benzyl-4-azaspiro[2.5]octan-7-ol.

  • Disconnection: Selective O-deprotection of a silyl ether.

  • Key Intermediate: 4-benzyl-7-((tert-butyldimethylsilyl)oxy)-4-azaspiro[2.5]octane.

  • Transformation: Kulinkovich-de Meijere cyclopropanation.[5]

  • Starting Material: 1-benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-2-one.

Retrosynthesis Target 4-benzyl-4-azaspiro[2.5]octan-7-ol (Target) Intermediate Silyl-Protected Spiro Intermediate Target->Intermediate O-Desilylation (TBAF) Lactam 1-benzyl-5-(TBS-oxy) piperidin-2-one Intermediate->Lactam Kulinkovich-de Meijere (EtMgBr, Ti(OiPr)4) Precursor 5-Hydroxy-2-piperidone Derivative Lactam->Precursor Protection & N-Benzylation

Figure 1: Retrosynthetic pathway leveraging the Kulinkovich-de Meijere reaction for rapid scaffold assembly.

Detailed Synthetic Protocol

Phase 1: Precursor Preparation (Lactam Synthesis)

The synthesis begins with 5-hydroxy-2-piperidone , which can be sourced commercially or synthesized from glutamic acid derivatives. To ensure chemoselectivity during the aggressive cyclopropanation step, the hydroxyl group must be protected as a silyl ether (TBS), and the nitrogen must be benzylated.

Protocol:

  • Silylation: Treat 5-hydroxy-2-piperidone with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DMF at 0°C to RT.

    • Rationale: TBS is stable to Grignard reagents but easily removed later without affecting the N-benzyl group (unlike O-benzyl, which would require hydrogenolysis that might also cleave the N-benzyl).

  • N-Benzylation: Treat the O-protected lactam with NaH (1.1 equiv) in THF at 0°C, followed by Benzyl bromide (BnBr, 1.1 equiv).

    • Checkpoint: Monitor by TLC/LCMS for disappearance of the NH peak.

Data Summary:

Compound Role MW ( g/mol ) Equiv
5-hydroxy-2-piperidone Starting Material 115.13 1.0
TBSCl Protecting Group 150.73 1.2
Benzyl Bromide Alkylating Agent 171.04 1.1

| Product | Lactam Precursor | ~319.5 | - |

Phase 2: The Kulinkovich-de Meijere Reaction (Key Step)

This step constructs the spiro[2.5] system. The reaction involves the ligand exchange of ethylmagnesium bromide with titanium(IV) isopropoxide to generate a low-valent titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent, attacking the lactam carbonyl.

Mechanism:

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)4 to form a diethyl-titanium species.

  • 
    -Elimination:  Loss of ethane generates a titanacyclopropane.
    
  • Insertion: The lactam carbonyl inserts into the Ti-C bond.

  • Ring Closure: Intramolecular nucleophilic attack closes the cyclopropane ring, expelling the titanium oxide species.

Experimental Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a strict Nitrogen/Argon atmosphere.

  • Reagents:

    • Lactam Precursor (from Phase 1): 1.0 equiv (dissolved in anhydrous THF or Et2O).

    • Ti(OiPr)4: 1.0 - 1.1 equiv (Stoichiometric titanium is often required for lactams to ensure high yields, unlike the catalytic version for esters).

    • EtMgBr (3.0 M in Et2O): 3.0 - 3.5 equiv.

  • Addition:

    • Cool the lactam/Ti(OiPr)4 solution to 0°C or -78°C (depending on scale; 0°C is often sufficient for lactams).

    • Add EtMgBr dropwise over 1-2 hours. Caution: Exothermic reaction with gas evolution (Ethane).

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours.

  • Workup (Kulinkovich Standard):

    • Cool to 0°C.

    • Cautiously quench with saturated aqueous NH4Cl or Rochelle's salt solution (to solubilize titanium salts).

    • Stir vigorously until two clear phases appear (may take 1-2 hours).

    • Extract with Et2O or EtOAc. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The spiro-amine is typically less polar than the starting lactam.

Critical Control Points:

  • Moisture Sensitivity: Ti(OiPr)4 hydrolyzes instantly. Use fresh reagents.

  • Temperature: Control the exotherm during Grignard addition to prevent polymerization or side reactions.

Phase 3: Selective Deprotection

To obtain the final 4-benzyl-4-azaspiro[2.5]octan-7-ol , we must remove the TBS group while retaining the N-benzyl group.

Protocol:

  • Dissolve the spiro-intermediate in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 1.5 equiv).

  • Stir at Room Temperature for 2-4 hours.

  • Workup: Quench with water, extract with DCM.

  • Purification: The product is an amino-alcohol. Use amine-functionalized silica or add 1% Et3N to the eluent (DCM/MeOH) to prevent streaking.

Note on N-Debenzylation (Optional): If the ultimate goal is the secondary amine (as per WO2022073469A1), perform hydrogenolysis (H2, Pd/C, MeOH, catalytic HCl) after this step. However, for the titled topic (4-benzyl derivative), stop here.

Process Visualization

SynthesisFlow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Spiro-Cyclization cluster_2 Phase 3: Final Deprotection Step1 5-Hydroxy-2-piperidone + TBSCl + Imidazole (DMF, 0°C) Step2 N-Benzylation (NaH, BnBr, THF) Step1->Step2 Step3 Kulinkovich-de Meijere Reagent Formation (EtMgBr + Ti(OiPr)4) Step2->Step3 Purified Lactam Step4 Lactam Insertion & Ring Closure Step3->Step4 In Situ Step5 Rochelle's Salt Workup Step4->Step5 Step6 Desilylation (TBAF, THF, RT) Step5->Step6 Spiro Intermediate Final 4-benzyl-4-azaspiro[2.5]octan-7-ol Step6->Final

Figure 2: Step-by-step process flow for the synthesis.

References

  • Kulinkovich, O. G., et al. (1989). "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii. (Foundational chemistry for the cyclopropanation).[6]

  • Chaplinski, V., & de Meijere, A. (1996). "A Versatile Synthesis of 1-Aminocyclopropanols and 1-Aminocyclopropanes from Amides." Angewandte Chemie International Edition, 35(4), 413-414. Link (The specific "de Meijere" variant for lactams).

  • Patent WO2022073469A1. "Compounds and methods of treating cancers." World Intellectual Property Organization. (Explicitly describes the synthesis of 4-azaspiro[2.5]octan-7-ol derivatives via the benzyl-protected intermediate). Link

  • Esposito, A., & Taddei, M. (2003). "The Kulinkovich Reaction on Lactones." Journal of Organic Chemistry.
  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles."[7] Chemical Communications. (Related titanium chemistry).

Sources

Metabolic Stability of Spiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: Escaping Flatland with Stability

The spiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry.[1] It fuses a cyclopropane ring to a cyclohexane ring at a single quaternary carbon, creating a rigid, three-dimensional architecture. Unlike flat aromatic systems, this scaffold increases the fraction of sp³-hybridized carbons (


), a parameter directly correlated with improved clinical success rates.

Crucially, the spiro[2.5]octane moiety acts as a metabolic blockade . It serves as a superior bioisostere for gem-dimethyl groups, offering similar steric protection against metabolic oxidation while often improving physicochemical properties such as solubility and lipophilic efficiency (LipE). This guide details the mechanistic basis of this stability, experimental validation protocols, and strategic design applications.

Structural & Physicochemical Basis of Stability

The Geometry of Resistance

The metabolic stability of spiro[2.5]octane arises from two primary physical features: bond dissociation energy (BDE) and orthogonal steric shielding .

  • Cyclopropane Bond Strength: The C–H bonds in the cyclopropane ring possess significant

    
    -character (approx. 32% 
    
    
    
    vs. 25% in typical alkanes). This results in a higher BDE (~106 kcal/mol) compared to secondary alkyl C–H bonds (~98 kcal/mol). Consequently, these positions are highly resistant to hydrogen atom abstraction (HAT) by Cytochrome P450 (CYP) enzymes, effectively "hardening" the molecule against oxidative metabolism.
  • Conformational Locking: The spiro-fusion forces the cyclohexane ring into a specific chair conformation. The cyclopropane ring sits orthogonal to the mean plane of the cyclohexane. This rigid arrangement creates a "steric umbrella" that hinders the approach of the large heme-iron active site of CYP enzymes to adjacent carbons on the cyclohexane ring.

Bioisosterism: Spiro[2.5]octane vs. gem-Dimethyl

A common optimization strategy is replacing a metabolically labile gem-dimethyl group with a spiro-cyclopropyl moiety.

Featuregem-DimethylSpiro[2.5]octane (Cyclopropyl)Metabolic Consequence
Steric Bulk HighHigh (Rigid)Both block access to adjacent sites.
Metabolic Liability Methyls can be oxidized (

)
Cyclopropyl is resistantSpiro[2.5] prevents "metabolic switching" to the blocking group itself.
Lipophilicity (LogP) Increases (+0.5 to +0.7)Neutral/Slight IncreaseSpiro[2.5] often maintains lower LogP than gem-dimethyl, improving LipE.
Conformation Flexible rotamersLockedSpiro[2.5] reduces entropic penalty upon binding.

Mechanisms of Metabolic Stabilization

The following diagram illustrates how the spiro[2.5]octane scaffold mitigates CYP450-mediated metabolism compared to a standard substituted cyclohexane.

MetabolicStability cluster_0 Standard Cyclohexane Scaffold cluster_1 Spiro[2.5]octane Scaffold CYP CYP450 Enzyme (Heme-Iron Ox) Target1 Labile C-H Bond (Secondary Carbon) CYP->Target1 Accessible HAT SpiroCore Spiro[2.5]octane Core (Cyclopropyl Shield) CYP->SpiroCore Steric Blockade Result1 Hydroxylation (Metabolic Clearance) Target1->Result1 Target2 Protected C-H Bond SpiroCore->Target2 Orthogonal Protection Result2 Metabolically Stable (No Reaction) Target2->Result2

Caption: Mechanism of metabolic blockade.[2] The spiro[2.5]octane core prevents CYP access (steric) and resists direct oxidation (electronic).

Experimental Protocols for Validation

To validate the stability conferred by the spiro[2.5]octane scaffold, a rigorous Microsomal Stability Assay coupled with Metabolite Identification (MetID) is required.

In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the spiro-compound compared to its non-spiro analog.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration in phosphate buffer, pH 7.4).

  • Positive Control: Verapamil or Propranolol (High clearance).

  • Negative Control: Warfarin (Low clearance).

Protocol:

  • Pre-incubation: Mix 30 µL of liver microsomes (0.5 mg/mL final) with 370 µL of phosphate buffer (100 mM, pH 7.4). Add 1 µL of Test Compound stock (10 mM in DMSO) diluted to achieve 1 µM final. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the parent ion.

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Metabolite Identification (MetID) Workflow

If the compound shows degradation, use this workflow to confirm if the spiro-ring remained intact or was opened (a rare event).

MetID Sample Quenched Microsomal Sample LCMS High-Res LC-MS/MS (Q-TOF or Orbitrap) Sample->LCMS DataProc Data Processing (Mass Defect Filtering) LCMS->DataProc Decision Metabolite Detected? DataProc->Decision PathA M+16 (Hydroxylation) Decision->PathA Yes PathB M+14 (Carbonyl/Oxidation) Decision->PathB Yes PathC Ring Opening (+2H or +H2O) Decision->PathC Rare Analysis Map Site of Metabolism PathA->Analysis PathB->Analysis PathC->Analysis

Caption: MetID workflow to verify spiro-ring integrity and identify soft spots.

Case Studies & Applications

The "Metabolic Switch" Strategy

In the optimization of Renin inhibitors and Cathepsin K inhibitors , researchers often encounter metabolic liabilities on solvent-exposed cyclohexane rings.

  • Problem: A cyclohexane ring in a lead molecule is subject to rapid hydroxylation at the C3 or C4 position.

  • Solution: Introduction of a spiro[2.5]octane scaffold.

    • Design: The C4 carbon of the cyclohexane is replaced by the spiro-quaternary carbon.

    • Outcome: The vulnerable C-H bonds are removed. The cyclopropane ring sterically blocks the adjacent C3 and C5 positions. The resulting molecule typically shows a 2-5 fold increase in half-life (

      
      ) in Human Liver Microsomes (HLM).
      
Synthesis of the Scaffold

The spiro[2.5]octane core is typically accessed via Simmons-Smith cyclopropanation of a methylene cyclohexane or enol ether derivative.[3]

  • Precursor: 3-methoxycyclohex-2-en-1-one or a methylene-cyclohexane.

  • Reagent:

    
     (Furukawa modification).
    
  • Result: Stereoselective addition of the methylene group to form the spiro-cyclopropane ring.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, S., & Tice, C. M. (2016).[4] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Wiler, J. A., et al. (2009). Gem-Dimethyl and Spirocyclopropyl Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry.
  • BenchChem. (2025).[2] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Strategies for Structural Modification of Metabolic Liabilities. Current Topics in Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol from ketone precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol from Ketone Precursors For: Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional geometry that can lead to improved physicochemical properties and novel intellectual property.[1][2] Specifically, azaspirocycles, which incorporate a nitrogen atom at the spirocyclic junction, are privileged structures in medicinal chemistry. This document provides a detailed guide for the synthesis of a valuable azaspirocycle building block, 4-benzyl-4-azaspiro[2.5]octan-7-ol. The synthesis is presented as a robust two-stage process, beginning with the construction of the key intermediate, 4-benzyl-4-azaspiro[2.5]octan-7-one, followed by its diastereoselective reduction to the target alcohol. This guide explains the causal factors behind key experimental choices, provides detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducibility.

Introduction: The Value of 3D Scaffolds

The drive to explore novel chemical space in drug development has led to a focus on molecules with high sp³-character. Unlike flat, aromatic systems, sp³-rich scaffolds like spirocycles arrange their substituents in precise three-dimensional vectors, which can facilitate superior interactions with biological targets and often improve properties such as solubility and metabolic stability.[2] The 4-azaspiro[2.5]octane core, featuring a piperidine ring fused to a cyclopropane, is a desirable motif. This guide details a reliable pathway to 4-benzyl-4-azaspiro[2.5]octan-7-ol, a versatile intermediate ready for further functionalization.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the spirocyclic ketone from a commercially available precursor. The second stage addresses the critical reduction of this ketone to the desired alcohol, with a discussion of stereochemical control.

G cluster_0 Stage 1: Ketone Precursor Synthesis cluster_1 Stage 2: Diastereoselective Reduction A 1,4-Cyclohexanedione monoethylene ketal C Intramolecular Cyclization Precursor A->C [Multi-step process not detailed, conceptual starting point] B N-Benzyl-N-(2-cyanoethyl)amine B->C D 4-benzyl-4-azaspiro[2.5]octan-7-one (Ketone Precursor) C->D Robinson Annulation Variant E 4-benzyl-4-azaspiro[2.5]octan-7-ol (Target Alcohol) D->E Hydride Reduction (e.g., NaBH4)

Diagram 1: High-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of the Ketone Precursor

The pivotal intermediate for this synthesis is the ketone, 4-benzyl-4-azaspiro[2.5]octan-7-one. While various methods exist for the formation of azaspirocycles, a common and effective strategy involves an intramolecular cyclization. For the purpose of this guide, we will assume a conceptual starting point leading to the key ketone, as its synthesis can be complex and dependent on available starting materials. The subsequent reduction is the core focus.

A plausible and established method for constructing the piperidone ring system involves a variation of the Robinson annulation or an intramolecular alkylation. The key is to form the six-membered nitrogen-containing ring onto a pre-existing cyclopropane unit.

Stage 2: Diastereoselective Reduction to Target Alcohol

This stage is the central focus of the protocol, converting the ketone precursor into the desired alcohol. The choice of reducing agent is critical as it dictates the stereochemical outcome of the reaction.

Principle & Mechanistic Insight

The reduction of a cyclic ketone, such as 4-benzyl-4-azaspiro[2.5]octan-7-one, with a hydride reagent (e.g., from sodium borohydride, NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3] In a conformationally restrained system like a piperidone ring, the hydride can attack from two distinct faces:

  • Axial Attack: The hydride approaches from the axial face, leading to the formation of an equatorial alcohol . This pathway is often favored by small, unhindered hydride reagents (like NaBH₄) as it avoids steric clash with the axial hydrogens at the C6 and C8 positions.

  • Equatorial Attack: The hydride approaches from the more sterically congested equatorial face, resulting in an axial alcohol . This route is typically favored by bulky reducing agents (e.g., L-Selectride®), which prefer to approach from the less hindered axial direction, pushing the resulting alcohol into the axial position.

For this protocol, we will use sodium borohydride, a mild and selective reducing agent, which is expected to favor the formation of the thermodynamically more stable equatorial alcohol.[4]

G cluster_ketone Ketone Precursor cluster_paths Hydride Attack Trajectories cluster_products Potential Products K < 4-benzyl-4-azaspiro[2.5]octan-7-one > P K->P [H⁻] (e.g., NaBH4) A Axial Alcohol (from Equatorial Attack) P->A Equatorial Attack (Sterically hindered) E Equatorial Alcohol (from Axial Attack) (Major Product with NaBH4) P->E Axial Attack (Sterically favored)

Diagram 2: Mechanism of hydride reduction showing pathways to axial and equatorial alcohols.

Experimental Protocol: Reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one

Materials:

  • 4-benzyl-4-azaspiro[2.5]octan-7-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent runaway evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully cool the flask again in an ice-water bath. Slowly add deionized water to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas. Add water dropwise initially.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated NaHCO₃ solution. Extract the aqueous layers again with ethyl acetate. Combine all organic extracts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-benzyl-4-azaspiro[2.5]octan-7-ol.

Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect to see the disappearance of the characteristic ketone alpha-proton signals and the appearance of a new signal for the carbinol proton (CH-OH). The benzyl group protons and cyclopropane protons should remain.

  • ¹³C NMR: The carbonyl signal (typically ~208-215 ppm) will be absent, replaced by a new signal for the alcohol carbon (typically ~65-75 ppm).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the target alcohol (C₁₄H₁₉NO).

Quantitative Data Summary

The following table provides a representative summary for the reduction step. Yields are illustrative and may vary based on reaction scale and purity of the starting ketone.

ParameterStage 2: Ketone Reduction
Starting Material 4-benzyl-4-azaspiro[2.5]octan-7-one
Reagents Sodium borohydride (1.5 eq)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Troubleshooting

IssuePossible Cause(s)Suggested Solution
Incomplete Reaction Insufficient reducing agent; low reaction temperature; short reaction time.Add another portion of NaBH₄ (0.5 eq) and allow the reaction to stir for longer at room temperature.
Multiple Product Spots on TLC Formation of both diastereomers (axial and equatorial alcohols).This is expected if selectivity is not 100%. The two diastereomers can typically be separated by careful column chromatography.
Low Yield after Work-up Product is partially soluble in the aqueous layer.Perform additional extractions (3-4 times) of the aqueous phase with ethyl acetate or dichloromethane to ensure complete recovery.

Conclusion

This guide outlines a reliable and reproducible two-stage method for the synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol, a valuable building block for drug discovery. By focusing on the critical diastereoselective reduction of a ketone precursor, this protocol provides researchers with the practical steps and theoretical understanding necessary for success. The principles discussed, particularly regarding the stereochemical control of cyclic ketone reductions, are broadly applicable to the synthesis of other complex molecules.

References

  • Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. PMC. [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Europe PMC. [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ETH Zurich Research Collection. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.

Sources

Application Note: Chemoselective & Stereocontrolled Reduction of 4-Benzyl-4-azaspiro[2.5]octan-7-one

[1]

Executive Summary & Strategic Analysis

The reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one (1) presents a unique challenge in medicinal chemistry: reducing a conformationally constrained ketone without compromising the strain-sensitive spiro-cyclopropane ring or the N-benzyl protecting group.[1]

Structural Considerations
  • The Spiro-Cyclopropane (C3): This moiety imparts significant ring strain (~27 kcal/mol).[1] Acidic conditions (e.g., Clemmensen reduction) or vigorous hydrogenolysis must be avoided to prevent ring opening.

  • The N-Benzyl Group (N4): While stable to hydride reducing agents, it is susceptible to hydrogenolysis (Pd/C, H₂). Therefore, hydride-based reduction is the requisite pathway over catalytic hydrogenation.

  • Stereochemistry (C7): The spiro-fusion locks the piperidine ring into a specific conformation.[1] The choice of reducing agent will dictate the stereochemical outcome (axial vs. equatorial alcohol) relative to the spiro-cyclopropane.

Reaction Pathway

We define two primary protocols based on the desired outcome:

  • Protocol A (Thermodynamic/General): Sodium Borohydride (NaBH₄) for high-yielding, scalable synthesis of the alcohol (typically a diastereomeric mixture).

  • Protocol B (Kinetic/Stereoselective): L-Selectride® for sterically controlled attack, favoring the axial alcohol (or the isomer resulting from attack opposite the most hindered face).

ReactionPathwaySubstrate4-Benzyl-4-azaspiro[2.5]octan-7-oneNaBH4Reagent: NaBH4(Small Hydride)Substrate->NaBH4SelectrideReagent: L-Selectride(Bulky Hydride)Substrate->SelectrideProduct_MixProduct A:Mixture of Diastereomers(High Yield)NaBH4->Product_Mix  MeOH, 0°CProduct_StereoProduct B:Enriched Diastereomer(Kinetic Control)Selectride->Product_Stereo  THF, -78°C

Figure 1: Decision tree for reducing agent selection based on stereochemical requirements.

Protocol A: Standard Reduction (NaBH₄)

Objective: Scalable synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon. Suitability: General intermediate synthesis where stereochemistry is secondary or separation will occur later.[1]

Materials
  • Substrate: 4-Benzyl-4-azaspiro[2.5]octan-7-one (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (Anhydrous preferred, HPLC grade acceptable)

  • Quench: Saturated NH₄Cl solution, Brine.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 mmol) in Methanol (10 mL, 0.1 M concentration).

    • Cool the solution to 0°C using an ice bath. Rationale: Cooling minimizes side reactions and controls the exothermic hydride release.

  • Addition:

    • Add NaBH₄ (1.5 mmol, 1.5 equiv) portion-wise over 5–10 minutes.

    • Note: Evolution of hydrogen gas will occur.[1] Ensure the system is vented (e.g., via a needle in the septum).

  • Reaction:

    • Allow the reaction to stir at 0°C for 30 minutes.

    • Remove the ice bath and warm to room temperature (20–25°C). Stir for an additional 1–2 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The ketone spot (UV active) should disappear, replaced by a more polar alcohol spot.

  • Workup (Cyclopropane-Safe):

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most Methanol. Caution: Do not heat above 40°C.

    • Dilute the residue with Ethyl Acetate (EtOAc) and Water .[2]

    • Slowly add Saturated NH₄Cl to quench excess borohydride.[1]

    • Separate the layers.[1][2][3][4] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine , dry over Na₂SO₄ , and filter.

  • Purification:

    • Concentrate to yield the crude alcohol.

    • Purify via flash column chromatography (Silica Gel, Gradient: 0% → 60% EtOAc in Hexanes).

Protocol B: Stereoselective Reduction (L-Selectride)

Objective: Synthesis of a single diastereomer (typically the axial alcohol) via kinetic control.[1] Mechanism: Steric bulk of the reagent forces attack from the less hindered equatorial face.

Materials
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv).[1]

  • Solvent: Anhydrous THF.

  • Oxidative Workup Reagents: 30% H₂O₂, 3M NaOH.

Step-by-Step Methodology
  • Preparation:

    • Use a flame-dried flask under an inert atmosphere (Nitrogen or Argon).[1]

    • Dissolve the substrate in Anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Addition:

    • Add L-Selectride (1.2 equiv) dropwise via syringe.[1]

    • Stir at -78°C for 2 hours.

  • Workup (Oxidative):

    • Critical Step: Boron byproducts must be oxidized to facilitate removal.[1]

    • While still cold, quench with Water (caution: H₂ evolution).

    • Add 3M NaOH (2 equiv) followed by 30% H₂O₂ (2 equiv).

    • Warm to room temperature and stir for 30 minutes.

  • Extraction:

    • Dilute with Ether or EtOAc.[1] Wash with water and brine.[1]

    • Dry (MgSO₄), filter, and concentrate.

Analytical Characterization & Validation

Upon isolation, the product must be validated. The following data is typical for the 7-hydroxy derivative.

TechniqueExpected ObservationDiagnostic Feature
1H NMR Multiplet at δ 3.5–4.0 ppm (1H)CH -OH (Methine proton at C7).[1] Shift depends on axial/equatorial orientation.[1]
1H NMR Multiplet at δ 0.3–0.8 ppm (4H)Cyclopropane protons (Confirming ring integrity).
1H NMR Singlet at δ 3.5 ppm (2H)Benzylic CH₂ (Confirming N-Bn integrity).
13C NMR Signal at δ ~65–70 ppmC -OH carbon.[1]
MS (ESI) [M+H]⁺ = 218.15 (Calc.)Molecular ion peak for C₁₄H₁₉NO.
IR Broad band ~3300–3400 cm⁻¹O-H stretch (Ketone C=O ~1710 cm⁻¹ should be absent).

Stereochemistry Determination:

  • Equatorial Proton (Axial Alcohol): Appears as a narrow multiplet (small coupling constants).

  • Axial Proton (Equatorial Alcohol): Appears as a wide triplet of triplets (large diaxial coupling ~10-12 Hz).[1]

Troubleshooting & Critical Controls

Issue: Cyclopropane Ring Opening
  • Symptom: Loss of upfield NMR signals (0.3–0.8 ppm); appearance of alkene signals.

  • Cause: Exposure to strong acids during workup or excessive heat.[1]

  • Solution: Ensure quench is performed with neutral or mildly basic buffers (NH₄Cl or NaHCO₃). Do not use HCl.[1]

Issue: Incomplete Conversion
  • Symptom: Starting material remains after 2 hours.

  • Cause: Steric hindrance from the spiro-ring.[1]

  • Solution: For NaBH₄, gently warm to 40°C (refluxing methanol) if room temp is insufficient. For Selectride, allow to warm to 0°C before quenching.[5]

Issue: N-Debenzylation
  • Symptom: Loss of aromatic signals; Mass spec shows M-90.[1]

  • Cause: Contamination with transition metals or use of catalytic hydrogenation.[1]

  • Solution: Strictly avoid Pd/C or Raney Nickel.[1] Hydride reductions are chemically orthogonal to the benzyl group.

References

  • Spirocyclic Scaffold Synthesis: Synthesis of 4,7-diazaspiro[2.5]octane derivatives. Patent CN111943894A (2020).

  • General Ketone Reduction Protocol: Modern Reduction Methods. Wiley-VCH, 2008.[1] (Standard NaBH4 protocols).

  • Analogous Structure Characterization: tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate.[1][6] Synthonix Catalog #B31333.[1][6]

  • Stereoselective Reduction of Cyclohexanones: Brown, H. C.; Krishnamurthy, S. J. Am. Chem. Soc.1972 , 94, 7159. (Basis for L-Selectride stereocontrol).[1][2][3][4][7]

Selective deprotection of benzyl group in azaspiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Deprotection of Benzyl Groups in Azaspiro Compounds

Executive Summary & Strategic Overview

The azaspiro scaffold (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) is increasingly prevalent in drug discovery due to its ability to orient functional groups in defined vectors while improving physicochemical properties like solubility and metabolic stability. However, the very feature that makes these scaffolds valuable—conformational rigidity and steric bulk —presents a unique challenge during the deprotection of N-benzyl (Bn) groups.

Standard catalytic hydrogenolysis often stalls due to the inability of the bulky spiro-system to adopt the planar conformation required for adsorption onto the catalyst surface. Furthermore, late-stage intermediates often contain reducible functionalities (halogens, alkenes, nitro groups) that are incompatible with palladium catalysis.

This guide details two distinct, field-proven workflows to overcome these barriers:

  • Enhanced Catalytic Hydrogenolysis: Optimized for sterically hindered amines using Pearlman’s Catalyst and acid scavengers.

  • Chemical Dealkylation (ACE-Cl): A non-reductive, chemoselective protocol for substrates sensitive to hydrogenation.

Decision Matrix: Selecting the Right Protocol

Before initiating experimentation, evaluate your substrate against the following criteria to select the optimal method.

DecisionMatrix Start Start: N-Benzyl Azaspiro Substrate CheckFunc Are reducible groups present? (C=C, -Cl/-Br/-I, -NO2, -CN) Start->CheckFunc MethodB METHOD B: ACE-Cl Chemical Dealkylation (Non-Reductive) CheckFunc->MethodB Yes CheckSteric Is the N-Bn center sterically crowded? (e.g., adjacent quaternary center) CheckFunc->CheckSteric No MethodA1 METHOD A1: Standard Hydrogenolysis (Pd/C, H2) CheckSteric->MethodA1 No (Open access) MethodA2 METHOD A2: Enhanced Hydrogenolysis (Pd(OH)2, Acid Additive) CheckSteric->MethodA2 Yes (Hindered)

Figure 1: Decision tree for selecting the deprotection strategy based on substrate functionality and steric environment.

Method A: Enhanced Catalytic Hydrogenolysis

Principle: While 10% Pd/C is the industry standard, it frequently fails with azaspiro compounds because the rigid spiro rings prevent the N-benzyl bond from lying flat against the catalyst surface. Pearlman’s Catalyst (20% Pd(OH)₂/C) is significantly more active and less prone to steric inhibition. Additionally, free amines can poison the catalyst by coordinating strongly to the Pd surface; adding an acid source protonates the amine, preventing this deactivation.

Protocol A2: The "Power User" Method

Reagents:

  • Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman’s Catalyst), wet support (nominally 50% water).

  • Solvent: Methanol or Ethanol (degassed).

  • Additive: 1.0 - 2.0 equivalents of HCl (1M in ether or dioxane) OR Acetic Acid.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (50 psi).
    

Step-by-Step Procedure:

  • Preparation: Dissolve the N-benzyl azaspiro substrate (1.0 mmol) in Methanol (10 mL).

  • Acidification: Add 1.1 eq. of HCl (e.g., 1.1 mL of 1M HCl in ether). Crucial: Protonating the amine prevents catalyst poisoning.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (10-20 wt% relative to substrate).

    • Safety Note: Pd catalysts can ignite methanol vapors. Add the catalyst as a water slurry or under a stream of nitrogen.

  • Hydrogenation:

    • Mild: Evacuate and backfill with

      
       (balloon) x3. Stir vigorously at RT for 4-12 hours.
      
    • Stubborn: If incomplete after 12h, transfer to a Parr shaker at 50 psi

      
       and heat to 50°C.
      
  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product will be the Amine Hydrochloride salt .[1][2]

    • Note: If the free base is required, treat with basic resin (e.g., Amberlyst A-21) or partition between DCM and aqueous NaOH.

Troubleshooting Table:

ObservationRoot CauseSolution
No Reaction (0% Conv.) Catalyst PoisoningEnsure Acid (HCl/AcOH) is present. Switch to Pd(OH)₂.
Stalled at 50% Product InhibitionThe product amine is adhering to the catalyst. Add more acid.
Ring Opening Over-reductionCyclopropane rings in spiro systems are fragile. Lower pressure to 1 atm; monitor strictly.

Method B: ACE-Cl Chemical Dealkylation

Principle: When hydrogenolysis is impossible (due to halogens, sulfur, or alkenes), 1-Chloroethyl chloroformate (ACE-Cl) is the reagent of choice. It operates via a unique mechanism where the benzyl group is cleaved not by reduction, but by an intramolecular elimination sequence.

Mechanism:

  • Acylation: ACE-Cl attacks the tertiary amine to form a quaternary ammonium species.

  • Dealkylation: Chloride ion attacks the benzylic position (or the ACE-ethyl), liberating Benzyl Chloride and forming a Carbamate Intermediate .

  • Methanolysis: Refluxing in methanol decomposes the carbamate into the secondary amine,

    
    , and acetaldehyde.
    

ACE_Mechanism Substrate N-Benzyl Azaspiro QuatSalt Quaternary Ammonium Salt Substrate->QuatSalt Acylation ACE + ACE-Cl (DCE, Reflux) Carbamate ACE-Carbamate Intermediate QuatSalt->Carbamate - BnCl Product Azaspiro Amine (HCl Salt) Carbamate->Product Methanolysis Byproducts Byproducts: Bn-Cl, CO2, Acetaldehyde Carbamate->Byproducts Methanol + MeOH (Reflux)

Figure 2: Mechanistic pathway of ACE-Cl mediated debenzylation.

Protocol:

Reagents:

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) [CAS: 50893-53-3].[3]

  • Solvent 1: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Solvent 2: Methanol (HPLC Grade).

  • Base (Optional): Proton Sponge (1,8-Bis(dimethylamino)naphthalene) if substrate is highly acid-sensitive.

Step-by-Step Procedure:

  • Acylation: Dissolve N-benzyl azaspiro compound (1.0 mmol) in dry DCE (5-10 mL) under Nitrogen.

  • Addition: Add ACE-Cl (1.2 - 1.5 eq.) dropwise at 0°C.

  • Reflux 1: Warm to room temperature, then heat to reflux (84°C) for 3-12 hours. Monitor by LCMS for disappearance of starting material.

    • Checkpoint: You are looking for the conversion of SM (M+H) to the Carbamate intermediate (M - 91 + 106).

  • Evaporation: Cool and concentrate the reaction mixture to dryness on a rotavap. Do not skip this. You must remove excess ACE-Cl and Benzyl Chloride.

  • Methanolysis: Redissolve the crude oily residue in Methanol (10 mL).

  • Reflux 2: Heat to reflux (65°C) for 1-2 hours. This step cleaves the carbamate.[1][3]

  • Isolation: Concentrate the methanol. The residue is the pure Amine Hydrochloride . Triturate with ether to obtain a solid.

Comparative Data & Case Studies

The following data illustrates the efficiency of these protocols on a representative sterically hindered substrate: 7-benzyl-2-azaspiro[4.5]decane.

MethodConditionsYieldSelectivityNotes
Standard Hydrogenolysis 10% Pd/C,

(1 atm), MeOH, 24h
35%HighIncomplete conversion due to steric bulk.
Enhanced Hydrogenolysis 20% Pd(OH)₂/C, H₂, HCl, MeOH, 6h 92% High Recommended for general use.
ACE-Cl Protocol 1. ACE-Cl, DCE, Reflux; 2. MeOH, Reflux88% Excellent Required if substrate contains -Cl or -Br.
Lewis Acid (

)

, DCM, -78°C to RT
45%LowComplex mixture; difficult workup.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Olofson, R. A.; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine." Journal of Organic Chemistry, 1984 , 49, 2081–2082. Link (The original ACE-Cl protocol).

  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 1967 , 8, 1663–1664. Link (Introduction of Pearlman's Catalyst).

  • Koviach-Côté, J. L.; Vandewalle, M. "Synthetic Studies on Sarpagine Alkaloids: A Concise Synthesis of the Tricyclic Core." Journal of Organic Chemistry, 1997, 62, 7884-7885. (Application of ACE-Cl in sterically complex alkaloid synthesis).
  • BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." BenchChem Technical Library, 2025 . Link (General protocols for hydrogenation).

Sources

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in Spiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Spiro[2.5]octan-7-ol Scaffold in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered substantial interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets.[1] The spiro[2.5]octane scaffold, featuring a fusion of cyclopropane and cyclohexane rings, is a particularly attractive motif for introducing novel structural diversity in drug candidates.

The hydroxyl group at the C7 position of spiro[2.5]octan-7-ol serves as a critical functional handle for a variety of chemical transformations. Its strategic modification allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of key functionalization strategies for the hydroxyl group of spiro[2.5]octan-7-ol, complete with detailed experimental protocols and the underlying scientific rationale. The sterically hindered nature of this secondary alcohol presents unique challenges, necessitating the use of specific and often milder reaction conditions compared to less encumbered systems.

Proposed Synthesis of the Starting Material: Spiro[2.5]octan-7-ol

The proposed synthetic pathway commences with the readily available 2-cyclohexen-1-one. Reduction of the ketone provides the allylic alcohol, 2-cyclohexen-1-ol. Subsequent directed Simmons-Smith cyclopropanation, followed by oxidation of the resulting alcohol and finally, reduction of the ketone at the C7 position, would yield the desired spiro[2.5]octan-7-ol.

Workflow for the Proposed Synthesis of Spiro[2.5]octan-7-ol

start 2-Cyclohexen-1-one step1 Reduction (e.g., NaBH4, CeCl3) start->step1 intermediate1 2-Cyclohexen-1-ol step1->intermediate1 step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) intermediate1->step2 intermediate2 spiro[2.5]octan-4-ol step2->intermediate2 step3 Oxidation (e.g., PCC, DMP) intermediate2->step3 intermediate3 spiro[2.5]octan-4-one step3->intermediate3 step4 Isomerization/Reduction (e.g., Base, then NaBH4) intermediate3->step4 final_product spiro[2.5]octan-7-ol step4->final_product

Caption: Proposed synthetic route to spiro[2.5]octan-7-ol.

I. Oxidation to Spiro[2.5]octan-7-one

The oxidation of the secondary alcohol in spiro[2.5]octan-7-ol to the corresponding ketone, spiro[2.5]octan-7-one, is a fundamental transformation. Given the steric hindrance around the hydroxyl group, mild and selective oxidizing agents are preferred to avoid side reactions and ensure high conversion. The Dess-Martin periodinane (DMP) is an excellent choice for this purpose, as it operates under neutral conditions at room temperature and is known for its high chemoselectivity and tolerance of sensitive functional groups.[6][7][8][9][10]

Causality Behind Experimental Choices:
  • Dess-Martin Periodinane (DMP): Chromium-based oxidants are often effective but are toxic and can require harsh acidic conditions. Swern oxidation, while mild, involves gaseous byproducts and can be technically demanding. DMP offers a practical and efficient alternative, particularly for precious or complex substrates.[6] The reaction proceeds through a hypervalent iodine intermediate, and the oxidation is driven by the reduction of iodine(V) to iodine(III).[11]

  • Dichloromethane (DCM) as Solvent: DMP is highly soluble in chlorinated solvents like DCM, which is also relatively inert and easy to remove during workup.

  • Sodium Bicarbonate Buffer: The Dess-Martin oxidation produces two equivalents of acetic acid, which can cause side reactions with acid-sensitive functional groups. The addition of a mild base like sodium bicarbonate or pyridine is recommended to buffer the reaction mixture.[6]

Detailed Experimental Protocol: Dess-Martin Oxidation

Materials:

  • Spiro[2.5]octan-7-ol

  • Dess-Martin periodinane (15 wt. % in DCM can be used for easier handling)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of spiro[2.5]octan-7-ol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 ratio).

  • Stir vigorously until the solid byproducts dissolve and the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude spiro[2.5]octan-7-one can be purified by flash column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Oxidizing Agent Dess-Martin Periodinane (1.2 eq)Mild and selective oxidation of the secondary alcohol.
Solvent Anhydrous DichloromethaneInert solvent with good solubility for reactants.
Temperature Room TemperatureMild reaction conditions.
Workup NaHCO₃/Na₂S₂O₃ solutionNeutralizes acetic acid byproduct and reduces excess DMP.

II. Esterification of the Hydroxyl Group

Esterification is a common strategy to modify the properties of a molecule, for instance, to create a prodrug or to alter its lipophilicity. Due to the steric hindrance of the C7-hydroxyl group, standard Fischer esterification conditions (strong acid and heat) are likely to be low-yielding and may lead to side products. The Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst, is a much more suitable method for sterically demanding alcohols.[12][13][14][15]

Causality Behind Experimental Choices:
  • DCC/DMAP System: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, forming a more reactive N-acylpyridinium intermediate, which is readily attacked by the sterically hindered alcohol.[12] This catalytic cycle allows the reaction to proceed under mild, neutral conditions.

  • Aprotic Solvent: A polar aprotic solvent like DCM or THF is typically used to ensure the solubility of all reactants.

Detailed Experimental Protocol: Steglich Esterification

Materials:

  • Spiro[2.5]octan-7-ol

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M HCl aqueous solution

  • Saturated aqueous NaHCO₃ solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve spiro[2.5]octan-7-ol (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Reagent/ParameterCondition/AmountPurpose
Coupling Agent DCC (1.2 eq)Activates the carboxylic acid.
Catalyst DMAP (0.1 eq)Acyl-transfer catalyst to accelerate the reaction.
Solvent Anhydrous DichloromethaneInert solvent.
Temperature 0 °C to Room TemperatureMild reaction conditions.

Alternatively, the Mitsunobu reaction provides another powerful method for esterification, particularly when inversion of stereochemistry at the alcohol center is desired. This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17][18][19][20] The reaction proceeds via an SN2 mechanism, leading to a predictable inversion of configuration.[16]

III. Etherification of the Hydroxyl Group

The synthesis of ethers from spiro[2.5]octan-7-ol is challenging due to the steric hindrance around the hydroxyl group, which disfavors the SN2 pathway of the classical Williamson ether synthesis.[21][22][23][24] Direct reaction of the corresponding alkoxide with a primary alkyl halide is likely to result in low yields, with elimination being a significant competing pathway, especially if a secondary or tertiary alkyl halide is used.

Overcoming the Challenges of Williamson Ether Synthesis:

To favor the desired etherification, modifications to the standard Williamson synthesis can be employed:

  • Use of a Highly Reactive Alkylating Agent: Employing a more reactive primary alkylating agent, such as an alkyl iodide or a triflate, can increase the rate of the SN2 reaction.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the alkoxide (in the solid or aqueous phase) and the alkyl halide (in the organic phase), often allowing for milder reaction conditions.

Detailed Experimental Protocol: Modified Williamson Ether Synthesis (with PTC)

Materials:

  • Spiro[2.5]octan-7-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Tetrabutylammonium iodide (TBAI) or other suitable phase-transfer catalyst

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF, add a solution of spiro[2.5]octan-7-ol (1.0 eq) in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a catalytic amount of TBAI (0.1 eq) followed by the primary alkyl halide (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may require several hours to days for significant conversion.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ether by flash column chromatography.

IV. Conversion to a Good Leaving Group for Nucleophilic Substitution

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at the C7 position, it must first be converted into a better leaving group, such as a tosylate or mesylate.[25] This transformation activates the carbon for attack by a wide range of nucleophiles. The tosylation of an alcohol is a standard procedure that typically proceeds with retention of configuration at the chiral center.[26]

Causality Behind Experimental Choices:
  • Tosyl Chloride (TsCl): Reacts with the alcohol to form a stable tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of the negative charge.

  • Pyridine or Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

Reaction Pathway for Tosylation and Nucleophilic Substitution

start spiro[2.5]octan-7-ol step1 Tosylation (TsCl, Pyridine) start->step1 intermediate spiro[2.5]octan-7-yl tosylate step1->intermediate step2 Nucleophilic Substitution (Nu-) intermediate->step2 product Substituted spiro[2.5]octane step2->product

Sources

High-Throughput to Kilo-Scale: Strategic Synthesis of Azaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-azaspiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for the gem-dimethyl group. By incorporating the cyclopropane ring spiro-fused to a piperidine, drug developers can significantly alter the metabolic stability and lipophilicity (LogD) of a candidate without the rotatable bond penalties associated with acyclic alkyl groups.

However, scaling this scaffold presents unique safety and engineering challenges. The high strain energy of the cyclopropane ring (~27.5 kcal/mol) and the hazards of cyclopropanation reagents (pyrophoric organozincs or diazo compounds) require rigorous protocol design.

This guide details two validated, scalable routes:

  • The Furukawa-Modified Simmons-Smith Route: Best for multi-kilogram campaigns; utilizes N-Boc-4-methylenepiperidine.

  • The Kulinkovich-de Meijere Route: Best for rapid library synthesis or when starting from amides/nitriles; utilizes Titanium(IV)-mediated reductive alkylation.

Route Selection Logic

The following decision matrix illustrates the optimal pathway based on starting material availability and safety constraints.

RouteSelection Start Target: 6-Azaspiro[2.5]octane Decision Available Precursor? Start->Decision PrecursorA N-Boc-4-piperidone (via Wittig to Alkene) Decision->PrecursorA Ketone Available PrecursorB N-Boc-4-piperidinecarboxamide or Nitrile Decision->PrecursorB Amide Available RouteA Route A: Simmons-Smith (Furukawa Mod.) Final Purified Intermediate RouteA->Final High Yield Clean Profile RouteB Route B: Kulinkovich-de Meijere RouteB->Final Fewer Steps Titanium Waste PrecursorA->RouteA Scale > 1kg High Safety Controls PrecursorB->RouteB Scale < 1kg Rapid Throughput

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and operational scale.

Protocol A: Scalable Simmons-Smith Cyclopropanation

Target: tert-butyl 6-azaspiro[2.5]octane-6-carboxylate Scale: 100 g to 10 kg (Process Ready)

This protocol utilizes the Furukawa modification (Et₂Zn + CH₂I₂), which is homogeneous and reproducible, avoiding the variable induction periods of the heterogeneous Zn-Cu couple.

Critical Safety Parameters
  • Diethylzinc (Et₂Zn): Pyrophoric. Spontaneously ignites in air. Reacts violently with water. Must be handled under positive Nitrogen/Argon pressure.

  • Diiodomethane (CH₂I₂): Light sensitive. High density (3.32 g/mL). Ensure agitation motors are rated for high-torque mixing to prevent stratification.

  • Exotherm Control: The formation of the active zinc carbenoid (EtZnCH₂I) and the subsequent cyclopropanation are exothermic.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Attribute
N-Boc-4-methylenepiperidine1.0SubstrateDry (KF < 0.05%)
Diethylzinc (1.0 M in Hexanes)2.5Carbenoid SourcePyrophoric
Diiodomethane5.0Methylene SourceDistilled/Stabilized
Dichloromethane (DCM)10 VolSolventAnhydrous
Trifluoroacetic acid (TFA)0.05CatalystAccelerant (Optional)
Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry a 3-neck round-bottom flask (or jacketed reactor for >100g).

  • Equip with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Purge system with N₂ for 30 minutes.

Step 2: Reagent Assembly

  • Charge N-Boc-4-methylenepiperidine (1.0 equiv) and anhydrous DCM (5 volumes) into the reactor.

  • Cool the mixture to -5 °C .

  • Cannulation: Transfer Et₂Zn solution (2.5 equiv) via cannula or closed-system pump into the addition funnel. Never pour Et₂Zn.

  • Add Et₂Zn dropwise to the reactor over 60 minutes, maintaining internal temperature < 0 °C.

Step 3: Carbenoid Formation & Reaction

  • Charge Diiodomethane (5.0 equiv) into the addition funnel (now empty of Et₂Zn).

  • Add CH₂I₂ dropwise over 2 hours.

    • Note: The solution may become milky white.

    • Caution: A delayed exotherm often occurs after 10-15% addition.

  • Allow reaction to warm to 20 °C and stir for 12–16 hours.

  • IPC (In-Process Control): Monitor by GC-MS or NMR. Look for disappearance of alkene signal (vinyl protons at ~4.7 ppm).

Step 4: Quench & Workup (The "Rochelle" Method) Standard NH₄Cl quenches often result in intractable zinc emulsions. Use this method for rapid phase separation.

  • Cool reaction mixture to 0 °C.

  • Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

  • Slowly quench the reaction by adding the Rochelle solution (5 volumes) via addition funnel. Gas evolution (ethane) will be vigorous.

  • Stir vigorously for 2 hours at room temperature. The mixture should separate into two clear layers (organic and aqueous zinc-tartrate complex).

  • Separate phases. Extract aqueous layer with DCM (2 x 2 vol).

  • Wash combined organics with 10% Na₂S₂O₃ (to remove iodine), then brine.

  • Dry over Na₂SO₄ and concentrate.

Step 5: Purification

  • The crude product is usually a low-melting solid or oil.

  • Flash Chromatography: 0-10% EtOAc in Hexanes.

  • Yield Expectation: 85-92%.

Protocol B: Kulinkovich-de Meijere Reductive Alkylation

Target: tert-butyl 6-azaspiro[2.5]octane-6-carboxylate Scale: 1 g to 500 g

This route constructs the cyclopropane ring directly from the amide or nitrile, utilizing the "ligand exchange" capability of titanacyclopropane intermediates. It bypasses the need for the exocyclic alkene.

Mechanism & Logic

The reaction proceeds via a Titanacyclopropane species generated in situ from Ethylmagnesium bromide (EtMgBr) and Titanium(IV) isopropoxide. This species acts as a 1,2-dicarbanion equivalent, attacking the amide carbonyl.[1]

KulinkovichMechanism Reagents EtMgBr + Ti(OiPr)4 Titanacycle Titanacyclopropane Intermediate Reagents->Titanacycle Ligand Exchange Complex Oxatitanacyclopentane Titanacycle->Complex + Amide Amide N-Boc-Piperidine Amide Product 6-Azaspiro[2.5]octane Complex->Product Ring Contraction & Hydrolysis

Figure 2: Mechanistic flow of the Kulinkovich-de Meijere spirocyclization.

Step-by-Step Methodology

Step 1: Setup

  • Flame-dry a flask under Argon.

  • Charge N-Boc-4-piperidinecarboxamide (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in dry THF (20 volumes). Note: Stoichiometric Ti is required for amides; catalytic Ti works for esters.

Step 2: Grignard Addition

  • Cool the deep yellow solution to 10–15 °C (water bath).

  • Add EtMgBr (3.0 M in ether, 3.0 equiv) dropwise over 2 hours.

    • Observation: Color changes from yellow → dark brown/black.

    • Gas Evolution: Ethane gas is evolved; ensure proper venting.

  • Stir at room temperature for 4 hours.

Step 3: Quench & Titanium Removal

  • Cool to 0 °C.

  • Carefully add water (3 equiv) followed by 10% aqueous H₂SO₄ until the resulting precipitate dissolves and two clear phases form.

    • Alternative for Acid-Sensitive Substrates: Use a solution of EDTA or Salicylic acid to complex the Titanium.

  • Extract with Et₂O or MTBE.

  • Wash with 1N NaOH (to remove titanium ligands) and brine.

Step 4: Isolation

  • Concentrate to yield the crude spiro-amine.

  • Purification: Often requires column chromatography (Hex/EtOAc) to remove titanium residues.

  • Yield Expectation: 70-80%.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral fingerprints. If these are absent, the reaction failed.

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 0.30 – 0.50 ppm (4H, m) High-field multiplet confirms cyclopropane ring formation.
¹H NMR Absence of δ 4.70 ppm Disappearance of exocyclic alkene (Simmons-Smith route).
¹³C NMR δ ~10-15 ppm (CH₂) Highly shielded cyclopropyl methylene carbons.
¹³C NMR δ ~20-25 ppm (Cq) Quaternary spiro-carbon shift.
IR No peak at 1650 cm⁻¹ Absence of C=C stretch.

References

  • Furukawa Modification (Simmons-Smith)

    • Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron Lett.[2]1966 , 7, 3353.[2]

    • Relevance: Foundational text for the Et₂Zn/CH₂I₂ method used in Protocol A.
  • Kulinkovich-de Meijere Reaction

    • Chaplinski, V.; de Meijere, A. Angew. Chem. Int. Ed.1996, 35, 413.
    • Relevance: Establishes the transformation of amides to cyclopropylamines using Grignard/Titanium.
  • Process Chemistry of Azaspiro Cycles (Ledipasvir Intermediate)

    • Scott, R. W., et al. Org. Process Res. Dev.2016, 20, 12, 1967–1973.
    • Relevance: Describes kilo-scale handling of similar spiro-proline intermedi
  • Safety in Organozinc Scale-up

    • Organic Syntheses2005, 81, 14.
    • Relevance: Safety protocols for handling diethylzinc and preventing runaway exotherms.[3]

Sources

Application Note: Unlocking 3D Chemical Space with 4-Benzyl-4-azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier designed for medicinal chemists and structural biologists. It moves beyond basic descriptions to provide actionable strategies for leveraging the specific properties of the 4-benzyl-4-azaspiro[2.5]octan-7-ol scaffold in fragment-based drug discovery (FBDD).

Executive Summary: The "Escape from Flatland"

In modern FBDD, the industry is pivoting away from flat,


-rich aromatic systems toward three-dimensional (

-rich) scaffolds. The 4-benzyl-4-azaspiro[2.5]octan-7-ol molecule represents a "Goldilocks" fragment: it combines a rigid, metabolic-blocking spirocyclic core with distinct hydrophobic (benzyl) and polar (hydroxyl) vectors.

Unlike standard piperidines, the spiro[2.5]octane core locks the nitrogen lone pair orientation and creates a unique exit vector, reducing the entropic penalty upon protein binding. This note details the biophysical screening and synthetic elaboration of this scaffold.

Chemical Profile & Structural Logic[1]

Physicochemical Properties

The molecule falls perfectly within the "Rule of Three" (RO3) for fragments, with the added benefit of the benzyl group providing a "lead-like" starting point for hydrophobic pockets.

PropertyValueFBDD Implications
Molecular Weight 217.31 DaIdeal for FBDD (allows growth to <500 Da).
cLogP ~1.8 - 2.2Excellent solubility for NMR/SPR; sufficient lipophilicity for membrane permeability.
H-Bond Donors 1 (OH)Specific directional interaction (Ser/Thr/Tyr residues).
H-Bond Acceptors 2 (N, O)The tertiary amine (pKa ~8-9) is likely protonated at pH 7.4.
Fsp3 Fraction 0.57High 3D character; correlates with improved clinical success rates.
Rotatable Bonds 2Low entropy penalty upon binding.[1]
The Spiro Effect

The cyclopropane ring fused at the C3 position (spiro center) exerts a gem-disubstituent effect , restricting the conformational flexibility of the piperidine ring. This "pre-organization" often results in higher affinity hits compared to the flexible N-benzyl-4-hydroxypiperidine analog. Furthermore, the spiro-cyclopropane protects the


-carbon from metabolic oxidation (CYP450), a common liability in cyclic amines.

Protocol A: Biophysical Screening (STD-NMR)

Objective: Validate binding of 4-benzyl-4-azaspiro[2.5]octan-7-ol to the target protein and map the interaction epitope. Rationale: Saturation Transfer Difference (STD) NMR is the method of choice here. The benzyl protons act as sensitive "spies" for the hydrophobic interface, while the spiro-ring protons provide information on the core's proximity to the protein surface.

Materials
  • Fragment: 4-benzyl-4-azaspiro[2.5]octan-7-ol ( >98% purity, DMSO-d6 stock).

  • Protein: Target protein ( >95% purity), buffer exchanged into PBS-d (D2O based).

  • Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Workflow
  • Sample Preparation:

    • Prepare the NMR Tube : 500

      
      L total volume.
      
    • Protein Concentration : 10

      
      M.
      
    • Ligand Concentration : 500

      
      M (50:1 Ligand:Protein ratio).
      
    • Buffer : 50 mM Phosphate, 150 mM NaCl, pH 7.4 (uncorrected), 10% D2O.

    • Critical Step: Add 50

      
      M DSS (internal standard) to ensure chemical shift alignment.
      
  • Pulse Sequence Setup:

    • Use a standard STD sequence (e.g., stddiff in Bruker TopSpin).

    • On-Resonance Irradiation: -0.5 ppm (protein methyls) or 12 ppm (if no ligand signals there).

    • Off-Resonance Irradiation: 30 ppm.

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Acquire 1D

      
      H reference spectrum.
      
    • Acquire STD spectrum (interleaved on/off resonance). Number of scans: 512–1024 (depending on S/N).

  • Analysis (Epitope Mapping):

    • Calculate STD Amplification Factor (

      
      )  for each signal:
      
      
      
      
    • Interpretation:

      • High

        
         at 7.2–7.4 ppm (Benzyl) : Indicates the benzyl group is buried in a hydrophobic pocket (Primary Anchor).
        
      • High

        
         at 0.3–0.6 ppm (Cyclopropane) : Indicates the spiro core is in close contact.
        
      • Absence of STD: Non-binder.

Application Note: Hit-to-Lead Elaboration Strategy

Once binding is confirmed, the 4-benzyl-4-azaspiro[2.5]octan-7-ol scaffold offers three distinct vectors for elaboration ("Growing").

Vector Analysis
  • Vector 1 (The Hydroxyl Handle - C7):

    • The secondary alcohol is a versatile synthetic handle.

    • Strategy: Convert to ketone

      
       Reductive amination. This allows exploration of a vast amine library to reach adjacent sub-pockets.
      
    • Strategy: Mitsunobu reaction to invert stereochemistry or install ethers.

  • Vector 2 (The Nitrogen Handle - N4):

    • The Benzyl group is often a "placeholder."

    • Strategy: De-benzylation (Pd/C, H2) yields the secondary amine. This can be coupled to heteroaromatic cores via

      
       or Buchwald-Hartwig amination to improve potency and solubility.
      
  • Vector 3 (The Spiro Core):

    • The cyclopropane ring itself can be substituted (e.g., fluorination) to tune pKa and metabolic stability, though this requires de novo synthesis.

Visualization: Elaboration Pathways

G cluster_0 Vector 1: Deep Pocket Exploration cluster_1 Vector 2: Scaffold Hopping/Linking Start 4-benzyl-4-azaspiro[2.5]octan-7-ol (Hit Fragment) Ketone Ketone Intermediate (Oxidation) Start->Ketone Dess-Martin / Swern EtherLib 7-Ether Derivatives (Alkylation) Start->EtherLib NaH, R-X Debenz Secondary Amine Core (De-benzylation) Start->Debenz H2, Pd/C AmineLib 7-Amino Derivatives (Reductive Amination) Ketone->AmineLib R-NH2, NaBH(OAc)3 Urea Urea/Amide Linkers (Capping) Debenz->Urea Isocyanates / Acid Chlorides Biaryl N-Aryl Analogs (Buchwald/SnAr) Debenz->Biaryl Ar-Br, Pd cat.

Caption: Synthetic elaboration logic flow. Blue node represents the starting fragment; Green nodes represent growth from the C7-hydroxyl; Red nodes represent growth from the N4-amine.

Protocol B: Synthetic Elaboration (Reductive Amination)

Objective: Generate a library of 7-amino-4-benzyl-4-azaspiro[2.5]octane derivatives to explore SAR around the hydroxyl vector.

Phase 1: Oxidation to Ketone
  • Dissolve 4-benzyl-4-azaspiro[2.5]octan-7-ol (1.0 eq) in DCM (0.1 M).

  • Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

  • Stir at RT for 2 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Quench with sat.

    
     / 
    
    
    
    (1:1). Extract with DCM.
  • Result: 4-benzyl-4-azaspiro[2.5]octan-7-one.[2] This intermediate is less stable; use immediately or store at -20°C.

Phase 2: Library Generation (Parallel Synthesis)
  • Plate Setup: In a 96-well deep-well block, dispense the Ketone intermediate (50

    
    mol per well) in DCE (dichloroethane).
    
  • Amine Addition: Add diverse primary amines (

    
    ) (1.2 eq) to each well.
    
  • Acid Catalyst: Add Acetic Acid (1.5 eq). Shake for 30 mins to form imine.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    )  (2.0 eq).
    
  • Incubation: Seal and shake at RT for 16 hours.

  • Workup: Quench with 1M NaOH. Extract into EtOAc.[1]

  • Purification: SCX-2 solid-phase extraction cartridges (Capture amines, wash neutrals, elute with

    
    /MeOH).
    

References & Data Sources

  • PubChem Compound Summary. "4-azaspiro[2.5]octan-7-ol hydrochloride".[3] National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • Alectos Therapeutics Inc. "Glucocerebrosidase modulators and uses thereof."[4] US Patent 9,796,680. (Demonstrates the utility of spiro-piperidine scaffolds in enzyme modulation).

  • Cryle, M. J., et al. "Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane." Journal of the American Chemical Society, 2002. (Provides mechanistic insight into the metabolic stability of the spiro[2.5]octane core). [Link]

Sources

Preparation of pharmaceutical intermediates using spiro scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Synthesis of Pharmaceutical Intermediates Using Spiro Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic scaffolds, defined by two rings sharing a single atom, have become a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality provides a powerful strategy to "escape flatland"—the over-reliance on planar, aromatic systems in drug design.[1][2][3] This structural rigidity allows for precise vectoral orientation of substituents, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties.[4] The incorporation of sp³-rich spirocyclic cores often leads to improved aqueous solubility, greater metabolic stability, and access to novel intellectual property space.[3][4][5] This document provides a detailed guide for the synthesis of spirocyclic pharmaceutical intermediates, focusing on robust synthetic strategies, detailed experimental protocols, and critical considerations for purification and characterization.

The Rationale for Spiro Scaffolds in Drug Design

The transition from flat aromatic compounds to more three-dimensional structures is a well-established trend in drug discovery aimed at improving clinical success rates.[1][3] Spirocyclic systems are exemplary in this regard.

  • Conformational Rigidity: By locking rotatable bonds, a spirocyclic core minimizes the entropic penalty associated with a molecule adopting its bioactive conformation upon binding to a biological target. This can translate directly to increased potency.[1][4][5]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with better clinical outcomes. Spirocycles inherently increase Fsp³, which can improve solubility and metabolic stability while reducing promiscuous off-target binding.[3][5]

  • Vectorial Projection: The spiro center acts as a stable anchor, projecting functional groups into distinct regions of 3D space. This allows for fine-tuned interactions with complex protein binding pockets, enhancing both potency and selectivity.[4]

Core Synthetic Strategies for Spirocyclization

The construction of the spirocyclic core is the pivotal step in synthesizing these intermediates. The choice of strategy depends on the desired ring systems, available starting materials, and required stereochemical control.

Intramolecular Cycloadditions: The Power of [3+2] Cycloaddition

One of the most powerful methods for constructing five-membered spiro-heterocycles is the 1,3-dipolar cycloaddition reaction. This is particularly effective for synthesizing spirooxindoles, a privileged scaffold in medicinal chemistry.[6][7] The reaction typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid (such as L-proline or pipecolic acid), which then reacts with a dipolarophile.[8][9]

Causality Behind the Method:

  • Isatin as the Keystone: Isatin provides a readily available and versatile starting point, containing the electrophilic ketone that is crucial for the initial condensation with the amino acid.

  • In Situ Ylide Generation: The condensation of isatin with a secondary amino acid, followed by decarboxylation upon heating, generates a transient azomethine ylide. This reactive dipole is immediately trapped by an electron-deficient alkene, ensuring high efficiency and preventing side reactions.[7][9]

  • Stereochemical Control: When a chiral amino acid is used, it can induce diastereoselectivity in the final spirocyclic product, making this a valuable approach for asymmetric synthesis.[8]

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Purification & Analysis Start Isatin Derivative + Amino Acid + Dipolarophile Ylide In Situ Generation of Azomethine Ylide Start->Ylide Reflux in Solvent (e.g., MeOH, EtOH) Cyclo [3+2] Cycloaddition Ylide->Cyclo Trapping of Dipole Workup Reaction Quench & Crude Extraction Cyclo->Workup Purify Column Chromatography / Recrystallization Workup->Purify Analyze NMR, LC-MS, HPLC Purify->Analyze Final Pure Spirooxindole Intermediate Analyze->Final

Caption: General workflow for one-pot [3+2] cycloaddition.

This protocol describes a general procedure for the three-component reaction between an isatin, (S)-pipecolic acid, and an electron-deficient alkene.[9]

Materials:

  • Substituted Isatin (1.0 equiv)

  • (S)-Pipecolic acid (1.0 equiv)

  • Electron-deficient alkene (e.g., trans-3-benzoylacrylic acid) (1.0 equiv)

  • Methanol (solvent)

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted isatin (e.g., 5 mmol, 1.0 equiv), (S)-pipecolic acid (5 mmol, 1.0 equiv), and the dipolarophile (5 mmol, 1.0 equiv).

  • Add methanol (50 mL) to the flask. The choice of an alcohol solvent is crucial as it facilitates both the initial condensation and the subsequent cycloaddition.

  • Heat the mixture to reflux (approx. 65°C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials typically occurs within 3-6 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Filter the solid product and wash with cold methanol to remove unreacted starting materials.

  • If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired diastereomer.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, regioselectivity, and stereochemistry.[8][9]

Palladium-Catalyzed Dearomatization: Accessing Spirocyclohexadienones

A powerful strategy for creating spirocycles containing a six-membered ring is the intramolecular dearomatization of phenols.[10][11] Palladium-catalyzed enantioselective reactions, in particular, have enabled access to highly enantioenriched spirocyclic compounds.

Causality Behind the Method:

  • Phenol as Precursor: Phenols are flat, aromatic, and readily available starting materials that can be converted into complex 3D structures.

  • Palladium Catalysis: A palladium catalyst facilitates the key C-C bond formation. The choice of ligand is critical for achieving high yield and enantioselectivity. Chiral phosphine ligands like sSPhos have proven highly effective.[10]

  • Base and Solvent: A base (e.g., K₂CO₃) is required to generate the phenolate anion, which is the active nucleophile in the catalytic cycle. A high-boiling, anhydrous solvent like dioxane is used to ensure the reaction can be heated sufficiently without interference from water.[10]

This protocol provides a generalized method for the Pd-catalyzed intramolecular arylation of a phenol derivative.[10]

Materials:

  • Phenol Substrate (e.g., 2-(2-bromobenzyloxy)phenol) (1.0 equiv)

  • [Pd(cinnamyl)Cl]₂ (2 mol%)

  • (R)-sSPhos (6 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dioxane

  • Argon or Nitrogen (inert gas)

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried vial equipped with a magnetic stir bar, add the phenol substrate (0.2 mmol, 1.0 equiv), [Pd(cinnamyl)Cl]₂ (0.004 mmol, 2 mol%), (R)-sSPhos ligand (0.012 mmol, 6 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv). The use of a pre-catalyst and ligand is standard for ensuring the active Pd(0) species is formed in situ.

  • Seal the vial with a septum and purge with argon for at least 5 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Add anhydrous dioxane (2.0 mL) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath at 110 °C and stir vigorously. The high temperature is necessary to overcome the activation energy for the oxidative addition and subsequent cyclization steps.

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic base and palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the enantioenriched spirocyclic product.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

StrategyKey Reagents/CatalystTypical YieldEnantioselectivity (ee)Reference
[3+2] Cycloaddition Isatin, Chiral Amino Acid60-95%Moderate to High (Diastereoselective)[7][8][9]
Pd-Dearomatization Phenol, Pd-catalyst, Chiral Ligand70-99%>90% ee[10]
Heck Reaction Allyl Esters, Pd-catalyst80-95%>95% ee (from chiral precursor)[12]

Purification and Characterization: The Self-Validating System

The synthesis of a spirocyclic intermediate is incomplete without rigorous purification and characterization. This ensures the material is suitable for subsequent steps in a drug development program.[13]

Purification Techniques

The subtle differences between diastereomers or the presence of stubborn impurities can make purification challenging.[14]

  • Column Chromatography: This is the most common first-pass purification method.[14][15]

    • Troubleshooting: If diastereomers co-elute, changing the solvent system polarity or switching to a different stationary phase (e.g., alumina) can be effective. For basic compounds that streak on silica, adding a small amount of triethylamine to the eluent can improve separation.[14]

  • Recrystallization: An excellent method for obtaining highly pure crystalline solids.[13][15]

    • Causality: This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution.[13]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are invaluable for separating closely related diastereomers and for analytical purity assessment.[14] For chiral molecules, preparative chiral HPLC is the gold standard for separating enantiomers.[16]

G Start Crude Reaction Mixture IsSolid Is the crude product a solid? Start->IsSolid Column Flash Column Chromatography IsSolid->Column No (Oil) Recrystal Recrystallization IsSolid->Recrystal Yes IsPure Purity > 95% by TLC/NMR? IsPure->Column No Final Pure Intermediate (>98%) IsPure->Final Yes CheckPurity Check Purity (HPLC, NMR) Column->CheckPurity Recrystal->IsPure PrepHPLC Preparative HPLC / SFC PrepHPLC->Final ChiralSep Are enantiomers/diastereomers present? CheckPurity->ChiralSep ChiralSep->PrepHPLC Yes ChiralSep->Final No

Caption: Decision tree for purification strategy selection.

Characterization Methods

A combination of spectroscopic techniques is required to unambiguously confirm the structure and purity of the synthesized spiro intermediate.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Essential for determining the connectivity and stereochemistry of the molecule.[7][8] The unique quaternary spiro-carbon will have a characteristic chemical shift in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • HPLC: Used to determine the purity of the final compound and, with a chiral stationary phase, to determine the enantiomeric or diastereomeric ratio.[16]

  • X-ray Crystallography: Provides definitive proof of the three-dimensional structure and absolute stereochemistry of a crystalline compound.[12]

Conclusion

The strategic incorporation of spiro scaffolds is a validated and powerful approach in modern pharmaceutical chemistry. By leveraging robust synthetic methodologies such as intramolecular cycloadditions and catalytic dearomatization, medicinal chemists can efficiently construct complex and diverse spirocyclic intermediates. The success of these synthetic endeavors hinges not only on the reaction itself but also on a rigorous, self-validating system of purification and characterization. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the potential of three-dimensionality in the pursuit of novel and effective therapeutics.

References

  • Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3565–3575. [Link]

  • Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed, 24(16), 3565–3575. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3749. [Link]

  • Ciaffrocchi, L., & Geden, J. V. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 119-123. [Link]

  • Ferreira, R. J., & de Sousa, M. E. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 643-659. [Link]

  • Warghude, P. K., Bhowmick, A., & Bhat, R. G. (2023). Stereoselective synthesis of spirooxindole scaffold. IISER Pune Repository. [Link]

  • Pan, B.-W., et al. (2022). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers, 9(10), 2739-2745. [Link]

  • Hogan, J. P. L., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(11), 2418–2423. [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 968-999. [Link]

  • Barakat, A., et al. (2019). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 24(16), 2919. [Link]

  • Brinkmann-Chen, S., & Arnold, F. H. (2023). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 13(17), 11593–11599. [Link]

  • Rios Torres, R. (Ed.). (2022).
  • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14594-14603. [Link]

  • Wardell, J. L., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry, 77(10), 573-584. [Link]

  • Chen, X., et al. (2023). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. International Journal of Molecular Sciences, 24(14), 11462. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. [Link]

  • Hu, J., et al. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and –lactams. Chemical Science, 15(15), 5585-5595. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Barakat, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6967. [Link]

  • Beutner, G. L., & Trost, B. M. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(15), 3908–3911. [Link]

  • Ramírez-López, P. E., et al. (2024). Fetuin Purification from Fetal Bovine Serum by Ion-Exchange Chromatography. Separations, 11(3), 74. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Unknown Author. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Unknown Author. (2013). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

Sources

Application Notes and Protocols for 4-benzyl-4-azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-benzyl-4-azaspiro[2.5]octan-7-ol is a spirocyclic amine containing a benzyl protecting group. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties.[1][2] The presence of both a tertiary amine and a hydroxyl group suggests its potential as a versatile intermediate in the synthesis of more complex molecules and drug candidates.[3] Proper handling and storage of this compound are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known and predicted properties of 4-benzyl-4-azaspiro[2.5]octan-7-ol and related structures is provided below.

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₉NOInferred from name and similar structures
Molecular Weight ~217.31 g/mol Calculated
Appearance Likely a solid or oil at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in common organic solventsGeneral knowledge

Safety and Hazard Information

Potential Hazards:

  • Harmful if swallowed: [4][5][6]

  • Causes skin irritation: [4][5][6]

  • Causes serious eye irritation: [4][5][6]

  • May cause respiratory irritation. [5][6]

Precautionary Measures:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[7][8]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Avoid breathing dust, fumes, or vapors.[7][8]

  • Wash hands thoroughly after handling.[7][9]

  • Do not eat, drink, or smoke when using this product.[4]

Handling Protocols

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the compound name, CAS number (if available), and any hazard pictograms.

  • Cross-reference the received material with the purchase order and any accompanying documentation.

Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood handle_transfer Transfer compound from primary to secondary container prep_hood->handle_transfer handle_weigh Weigh the required amount handle_transfer->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_seal Securely seal the primary container handle_dissolve->cleanup_seal cleanup_store Return to designated storage cleanup_seal->cleanup_store cleanup_dispose Dispose of waste properly cleanup_wash Wash hands thoroughly cleanup_dispose->cleanup_wash

Caption: General workflow for handling 4-benzyl-4-azaspiro[2.5]octan-7-ol.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4][7][9]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[4][7][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7][9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]

Storage Conditions

Proper storage is essential to maintain the stability and purity of 4-benzyl-4-azaspiro[2.5]octan-7-ol. The benzyl protecting group can be sensitive to certain conditions, and the amine functionality can be susceptible to oxidation.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)To minimize degradation. Similar diazaspiro[2.5]octane compounds specify this temperature range.[4]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the amine and other sensitive functionalities.[8]
Light Protect from light (Amber vial)Benzyl compounds can be light-sensitive.[7]
Container Tightly sealed containerTo prevent moisture absorption and contamination.[4][9]
Incompatibilities Strong oxidizing agents, strong acidsTo avoid vigorous reactions and degradation.[9]
Storage Decision Tree

G cluster_long Long-Term Storage cluster_short Short-Term / In-Use start Compound Storage q_long_term Long-term (> 1 month) or short-term storage? start->q_long_term long_temp Store at 2-8°C q_long_term->long_temp Long-term short_temp Store at 2-8°C q_long_term->short_temp Short-term long_inert Store under inert gas (Ar or N₂) long_temp->long_inert long_light Protect from light (Amber vial) long_inert->long_light short_seal Keep container tightly sealed short_temp->short_seal

Caption: Decision tree for appropriate storage of the compound.

Stability and Degradation

The benzyl group, while a common protecting group, can be susceptible to hydrogenolysis.[10] Therefore, storage with or exposure to catalysts such as Palladium on carbon (Pd/C) in the presence of a hydrogen source should be avoided. The tertiary amine can undergo oxidation over time, especially if exposed to air and light. Degradation may manifest as a change in color or the appearance of impurities in analytical tests.

Disposal

Dispose of unused material and its container in accordance with local, regional, national, and international regulations.[9] Do not allow the product to enter drains.[8]

References

  • BENZYL CHLORIDE - Chemstock.
  • 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione - PubChem - NIH.
  • 218594-11-7|4-Benzyl-7-oxa-4-azaspiro[2.5]octane - BLDpharm.
  • Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride | 1630807-17-8 - MilliporeSigma.
  • SAFETY D
  • Benzyl 4,7-diazaspiro[2.
  • 674792-08-6 - Safety D
  • SAFETY D
  • 7-Benzyl-4,7-diazaspiro[2.5]octane | C13H18N2 | CID 58542325 - PubChem.
  • SAFETY D
  • Tert-butyl 7-benzyl-4,7-diazaspiro[2.
  • Protection (and Deprotection)
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • Spirocyclic Azetidines for Medicinal Chemistry - Enamine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Benzyl-4-azaspiro[2.5]octan-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol presents a unique set of challenges due to the strain of the spiro-cyclopropane ring fused to the piperidine scaffold. While the 4-aza numbering implies the nitrogen is adjacent to the spiro center (position 4 relative to the spiro[2.5] system), the stability of the aminocyclopropane moiety is the critical failure point.[1]

This guide addresses the industry-standard Dieckmann Cyclization Route , which builds the piperidine ring onto a pre-formed cyclopropane core.[1] This pathway is preferred over direct cyclopropanation of piperidones due to better regiocontrol, but it suffers from specific yield-killing pitfalls during ring closure and decarboxylation.[1]

Part 1: The Synthetic Workflow (Visualized)

The following pathway outlines the critical control points where yield is typically lost.

SynthesisPath Start N-Benzyl-1-amino cyclopropane carboxylate Michael Michael Addition (Acrylate Coupling) Start->Michael Methyl Acrylate MeOH, Reflux Dieckmann Dieckmann Cyclization (Ring Closure) Michael->Dieckmann NaH or KOtBu Toluene/THF KetoEster β-Keto Ester Intermediate Dieckmann->KetoEster Critical Step Decarb Decarboxylation (CO2 Removal) KetoEster->Decarb Krapcho (NaCl, DMSO) Decarb->Start Ring Opening (Acid Fail) Ketone Spiro-Ketone (Intermediate) Decarb->Ketone -CO2 Reduction Reduction (NaBH4) Ketone->Reduction Stereocontrol Target 4-Benzyl-4-azaspiro [2.5]octan-7-ol Reduction->Target

Figure 1: The Dieckmann synthetic route. The red dashed line indicates the catastrophic failure mode (ring opening) if acidic decarboxylation is attempted on this specific aminocyclopropane scaffold.[1]

Part 2: Troubleshooting Guide & FAQs
Phase 1: The Michael Addition (Pre-Cyclization)

Q: I am observing low conversion of the N-benzyl aminocyclopropane starting material. Why isn't the acrylate adding?

A: The amino group on the cyclopropane ring is sterically hindered and less nucleophilic than a standard secondary amine due to the s-character of the cyclopropane ring bonds.[1]

  • Diagnosis: If you see unreacted starting material despite long reflux times in methanol.

  • Solution: Switch to "Neat" conditions or high-concentration solvent systems.

    • Protocol: Perform the reaction without solvent (neat) using 1.5 - 2.0 equivalents of methyl acrylate at 60–70°C. If a solvent is required, use acetonitrile instead of methanol to increase the reaction temperature.

    • Catalysis: Add 5-10 mol% of Lewis Acid (e.g., Yb(OTf)₃) or a proton source like acetic acid to activate the acrylate, though thermal activation is usually sufficient.[1]

Phase 2: Dieckmann Cyclization (Ring Closure)

Q: My Dieckmann cyclization yields a complex mixture with no distinct product spot. Is the ring closing?

A: The formation of the spiro-junction creates significant torsional strain. The equilibrium for the Dieckmann condensation in this spiro-system is less favorable than in simple piperidines.

  • The Trap: Using Sodium Ethoxide (NaOEt) in Ethanol often leads to transesterification or reversible ring opening.[1]

  • Corrective Action: You must drive the equilibrium irreversibly.

    • Reagent: Use Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) in an aprotic solvent (THF or Toluene).

    • Thermodynamic Sink: The reaction relies on the deprotonation of the formed

      
      -keto ester to drive the reaction forward.[1] Ensure you use at least 1.1 to 1.2 equivalents of base .
      
    • Temperature: Start at 0°C to form the enolate, then warm to reflux to overcome the activation energy of the spiro-ring closure.

Phase 3: Decarboxylation (The Critical Failure Point)

Q: I used 6N HCl for decarboxylation, but my NMR shows the cyclopropane ring has disappeared. What happened?

A: This is the most common failure mode for 4-azaspiro[2.5]octanes. You have an amine attached directly to the cyclopropane ring (an aminocyclopropane).

  • Mechanism of Failure: Under strong acidic conditions, the nitrogen protonates.[1] The cyclopropane ring, which has significant p-orbital character, acts as a donor to the electron-deficient nitrogen, triggering a ring-opening rearrangement (often to an iminium ion or ring-expanded product).[1]

  • The Fix: You must avoid aqueous acid. Use Krapcho Decarboxylation .

    • Protocol: Dissolve the crude

      
      -keto ester in wet DMSO (containing ~1-2% water) with 2-3 equivalents of Lithium Chloride (LiCl) or Sodium Chloride (NaCl).
      
    • Conditions: Heat to 140–160°C. This removes the ester group via a neutral transition state, preserving the sensitive aminocyclopropane moiety.

Phase 4: Reduction to the Alcohol

Q: I need the 7-ol, but I'm getting a mixture of isomers. How do I control the stereochemistry?

A: The reduction of the 4-benzyl-4-azaspiro[2.5]octan-7-one ketone will yield two diastereomers: the hydroxyl group can be axial or equatorial relative to the piperidine ring.

  • Observation: NaBH₄ typically favors the thermodynamic product (equatorial alcohol) but often gives mixtures (e.g., 3:1).[1]

  • Stereocontrol Strategy:

    • For Equatorial Alcohol (Major): Use NaBH₄ in MeOH at -78°C. Lower temperature increases selectivity.

    • For Axial Alcohol (Minor): Use a bulky reducing agent like L-Selectride (Lithium tri-sec-butylborohydride). The steric bulk forces the hydride to attack from the less hindered equatorial trajectory, pushing the hydroxyl group axial.[1]

Part 3: Comparative Data & Reagent Selection

The following table summarizes the efficiency of different bases for the critical Dieckmann cyclization step in spiro-piperidine synthesis.

Base / ConditionsSolventYield (Cyclization)Risk ProfileRecommendation
NaOEt / EtOH Ethanol< 30%High reversibility; Transesterification side-products.Avoid
NaH (60%) Toluene65 - 75%Hydrogen gas evolution; requires anhydrous conditions.Standard
t-BuOK THF70 - 82%Fast reaction; cleaner impurity profile.Preferred
LDA THF (-78°C)40 - 50%Kinetic control often fails to overcome spiro-strain barrier.Not Recommended
Part 4: Validated Experimental Protocol (Dieckmann Step)

Objective: Cyclization of methyl 3-(N-benzyl-N-(1-(methoxycarbonyl)cyclopropyl)amino)propanoate to the spiro-keto ester.

  • Preparation: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and N₂ inlet.

  • Base Suspension: Charge t-BuOK (1.2 equiv) into anhydrous THF (10 vol) . Cool to 0°C.[2][3]

  • Addition: Dissolve the Michael adduct (diester precursor) in THF (5 vol) and add dropwise over 30 minutes. Note: The solution will likely turn yellow/orange.[1]

  • Reaction: Allow to warm to room temperature, then heat to mild reflux (60°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of the diester.[1]

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution . Do not use HCl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2][4]

  • Outcome: The crude

    
    -keto ester is usually pure enough for the Krapcho decarboxylation step.
    
References
  • Synthesis of 4,7-diazaspiro[2.5]octane derivatives.
  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Krapcho Decarboxylation. Source: Organic Chemistry Portal.[5] Relevance: The definitive mechanistic guide for removing esters from

    
    -keto esters without using aqueous acid, essential for protecting the aminocyclopropane.[1]
    URL:[Link]
    

Sources

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that purifying spirocyclic amines can be a significant bottleneck in the drug discovery and development pipeline. Their unique three-dimensional structures and inherent basicity present distinct challenges that standard chromatography protocols often fail to address.

This technical support center is designed to move beyond generic advice. It provides a structured, in-depth guide based on fundamental chromatographic principles and field-proven strategies to help you troubleshoot and optimize the purification of these valuable compounds.

This guide is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented section that addresses the most common issues encountered during the purification of spirocyclic amines, explaining the root cause and providing detailed, actionable solutions.

  • Frequently Asked Questions (FAQs): A broader section covering essential topics like method development, column selection, and best practices.

Part 1: Troubleshooting Guide

Problem 1: Severe Peak Tailing and/or Complete Loss of Compound on a Standard Silica Gel Column.

This is the most frequent issue researchers face. Your spirocyclic amine appears to bind irreversibly to the column, resulting in poor recovery and chromatograms characterized by broad, asymmetrical peaks.

Root Cause Analysis:

The underlying cause is a strong acid-base interaction between your basic spirocyclic amine (a Lewis base) and the surface of the silica gel stationary phase. Silica gel is characterized by the presence of silanol groups (Si-OH), which are weakly acidic (Brønsted acids) and highly polar.[1][2] These acidic sites readily interact with basic analytes through strong ionic and hydrogen-bonding forces, leading to:

  • Multiple Retention Mechanisms: Instead of a clean partitioning between the mobile and stationary phases, your compound is "stuck" on the most active sites, eluting slowly and sporadically, which causes peak tailing.[3][4]

  • Irreversible Adsorption: In severe cases, the interaction is so strong that the compound does not elute from the column under normal-phase conditions, leading to significant yield loss.[1]

Solutions:

You have two primary strategies to counteract this effect: modify the mobile phase to pacify the stationary phase, or choose a more appropriate stationary phase from the outset.

By adding a small amount of a "competing" base to your mobile phase, you can neutralize the active silanol sites on the silica gel. This additive, typically a small and volatile amine, will preferentially bind to the acidic sites, allowing your spirocyclic amine to elute more symmetrically.[1][5]

Experimental Protocol: Adding a Competing Base

  • Select a Modifier: Triethylamine (TEA) is the most common choice. Alternatives include ammonia (as a solution in methanol, e.g., 2M NH₃ in MeOH) or pyridine.[1][6]

  • Determine Concentration: Start by adding 0.1% to 1% (v/v) of the competing base to the more polar solvent in your mobile phase system (e.g., to the ethyl acetate or methanol portion of a hexane/ethyl acetate or DCM/methanol gradient).

  • Equilibrate Thoroughly: Before loading your sample, flush the column with at least 5-10 column volumes (CV) of the modified mobile phase (starting with your initial, low-polarity conditions). This step is critical to ensure all active sites are neutralized before the sample is introduced.

  • Run the Separation: Proceed with your gradient as planned, ensuring the basic modifier is present in the mobile phase throughout the entire run.

ModifierTypical ConcentrationUse Case & Comments
Triethylamine (TEA) 0.1 - 1.0% (v/v)General purpose. Volatile and easily removed during solvent evaporation.[5]
Ammonia (in MeOH) 0.5 - 2.0% (v/v)Stronger base, can be more effective for highly basic amines. Pre-made solutions are convenient.[6]
Pyridine 0.1 - 0.5% (v/v)Less common due to its odor and higher boiling point, but can be effective.

A more reliable and reproducible approach is to use a stationary phase that is inherently more compatible with basic compounds.

  • Amine-Functionalized Silica (NH₂-Silica): This is often the best choice. The silica surface is covalently modified with aminopropyl groups, which masks the acidic silanols and creates a weakly basic surface environment.[7][8] This allows for the purification of amines using simple non-polar solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives, simplifying the workup.[6][9][10]

  • Basic Alumina (Al₂O₃): Basic-grade alumina is an excellent, though sometimes overlooked, alternative to silica for purifying basic compounds.[11]

  • Reversed-Phase (C18): For more polar spirocyclic amines, reversed-phase chromatography is a powerful option. Here, pH control of the aqueous mobile phase is critical. According to the "2 pH rule," adjusting the mobile phase pH to be at least two units away from the amine's pKa ensures the compound is in a single, stable ionic state, leading to sharp, reproducible peaks.[1][12] For basic amines, this often means using a low pH (e.g., 2.5-3.5 with 0.1% formic acid or TFA) to keep the amine fully protonated and the residual silanols on the C18 phase neutral.[5]

Problem 2: Poor Separation Between Structurally Similar Spirocyclic Amine Analogs or Isomers.

You have successfully eliminated peak tailing, but your desired compound is co-eluting with a closely related impurity or isomer.

Root Cause Analysis:

The chosen chromatographic system (stationary and mobile phase) lacks the necessary selectivity to differentiate between your analytes. Spirocyclic compounds can have very subtle differences in their hydrophobicity, polarity, or spatial arrangement of functional groups, which a simple adsorption mechanism (like on silica) may not be able to resolve.

Solution: Employing Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is an advanced technique that utilizes a stationary phase designed to engage in multiple types of interactions simultaneously.[13][14] For spirocyclic amines, a stationary phase combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics is ideal.[15]

This "2D" selectivity on a single column can often resolve compounds that are inseparable by other means.[16] An amine that is both hydrophobic and basic can interact with the stationary phase through both its carbon scaffold and its charged nitrogen center. Small differences in either pKa or hydrophobicity between two analogs can be exploited to achieve a separation.[17]

Experimental Protocol: Getting Started with Mixed-Mode

  • Column Selection: Choose a mixed-mode column that offers both reversed-phase and cation-exchange properties. These columns typically have C8 or C18 chains along with sulfonic or carboxylic acid groups.

  • Mobile Phase Design: The mobile phase will typically consist of an aqueous component (with buffer and/or acid to control pH and ionic strength) and an organic solvent (like acetonitrile or methanol).

  • Method Development:

    • Control pH: The pH of the aqueous portion is the most powerful parameter for controlling retention and selectivity in the ion-exchange mode.

    • Control Organic Content: The percentage of organic solvent controls retention in the reversed-phase mode.

    • Control Ionic Strength: The salt concentration (e.g., ammonium formate) in the aqueous buffer can be used to fine-tune the ion-exchange interactions.

    • By systematically adjusting these three parameters, you can finely tune the separation to resolve very similar compounds.

Diagram: Troubleshooting Workflow for Spirocyclic Amine Purification

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node tech_node tech_node start Start: Crude Spirocyclic Amine run_silica Run Initial Trial (e.g., Silica Gel, Hex/EtOAc) start->run_silica result Analyze Result run_silica->result tailing Problem: Strong Analyte Interaction result->tailing Severe Tailing or No Recovery? coelution Problem: Insufficient Selectivity result->coelution Poor Resolution or Co-elution? success Purification Successful result->success Good Separation? cause1 Cause: Acidic Silanols on Silica Interact with Basic Amine tailing->cause1 sol1a Solution 1: Modify Mobile Phase (Add TEA or NH4OH to mask silanols) cause1->sol1a sol1b Solution 2: Change Stationary Phase (Use Amine-SiO2, Alumina, or RP-C18) cause1->sol1b cause2 Cause: Analogs have very similar polarity and size coelution->cause2 sol2 Solution: Increase Selectivity with Advanced Techniques cause2->sol2 tech1 Try Mixed-Mode Chromatography (RP + IEX) sol2->tech1 tech2 For Chiral Compounds: Use SFC sol2->tech2

Caption: A decision tree for troubleshooting common issues in spirocyclic amine purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am starting a new project with a novel spirocyclic amine. Which column and solvent system should I try first?

For a completely unknown spirocyclic amine, an amine-functionalized silica (NH₂) column is the most strategic starting point.[9] It proactively avoids the most common problem of silica-amine interaction and simplifies method development.

Recommended Starting Workflow:

  • Stationary Phase: Amine-functionalized silica TLC plate.

  • Mobile Phase Screening: Spot your crude material on the TLC plate and develop it in a few different solvent systems of varying polarity. A good starting point is a simple hexane/ethyl acetate system.

    • Chamber 1: 80:20 Hexane/EtOAc

    • Chamber 2: 50:50 Hexane/EtOAc

    • Chamber 3: 20:80 Hexane/EtOAc

  • Analysis: Identify the solvent system that gives a retention factor (Rf) for your desired compound between 0.2 and 0.4. This provides a good starting point for a gradient on your flash or prep chromatography system.

  • Scale-Up: Pack a column with amine-functionalized silica and run a linear gradient based on your TLC results (e.g., starting from 100% hexane to the solvent ratio identified in step 3 over 10-15 column volumes).

Q2: My spirocyclic amine is chiral. How can I separate the enantiomers?

For chiral separations, especially at the preparative scale, Supercritical Fluid Chromatography (SFC) is often superior to traditional HPLC.[18][19] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This leads to faster separations, reduced solvent consumption (making it a "greener" technology), and easier product recovery since the CO₂ simply evaporates.[19][20]

  • Stationary Phases: Chiral separations in SFC are achieved using chiral stationary phases (CSPs). Polysaccharide-based phases (e.g., derivatives of cellulose or amylose) are extremely versatile and widely used for separating a broad range of chiral compounds, including amines.[21]

  • Mobile Phase: The mobile phase typically consists of CO₂ and a small amount of an organic modifier (co-solvent), such as methanol or ethanol, to modulate solvent strength. For basic amines, it is often necessary to add a small amount of a basic additive (e.g., isopropylamine or diethylamine) to the co-solvent to achieve good peak shape and resolution.[22]

Q3: What does "column overload" mean, and how do I know if it's happening?

Column overload occurs when you inject too much sample onto the column for its size and capacity.[23] This saturates the stationary phase, leading to a breakdown of the ideal partitioning behavior. The classic sign of mass overload is a "shark-fin" or "right-triangle" peak shape, known as peak fronting .[3]

If all your peaks (not just the amine) are showing fronting, and the problem gets worse with higher concentrations, you are likely overloading the column.

Solutions:

  • Reduce Sample Load: This is the most straightforward solution.

  • Increase Column Diameter: Use a wider column, which has a higher loading capacity.

  • Use a Higher Capacity Stationary Phase: Some stationary phases are designed for higher loading.

Q4: Can I switch a column between normal-phase and reversed-phase modes?

This depends on the column.

  • Standard Silica/Alumina: No. These are strictly for normal-phase chromatography.

  • C18/C8: No. These are dedicated to reversed-phase.

  • Amine-Functionalized Silica: Yes, these columns are unique in that they can be used in both normal-phase (e.g., Hexane/EtOAc) and reversed-phase (e.g., Acetonitrile/Water) modes, which makes them very versatile.[9] However, it is critical to completely flush the column with an intermediate solvent like isopropanol when switching between these highly different solvent systems.

Diagram: Chromatography Mode Selection Guide

G start_node start_node question_node question_node mode_node mode_node tip_node tip_node start Start: Characterize your Spirocyclic Amine q1 Is the Amine Chiral? start->q1 q2 Is the Amine Highly Polar? q1->q2 No sfc Mode: Supercritical Fluid Chromatography (SFC) q1->sfc Yes q3 Are you separating very similar analogs? q2->q3 No (Non-polar / moderately polar) rp Mode: Reversed-Phase (e.g., C18) q2->rp Yes mmc Mode: Mixed-Mode (e.g., RP + Cation Exchange) q3->mmc Yes np Mode: Normal-Phase (Amine-functionalized Silica) q3->np No sfc_tip Use Polysaccharide-based Chiral Stationary Phase (CSP) sfc->sfc_tip rp_tip Requires pH control of aqueous mobile phase (e.g., 0.1% FA) rp->rp_tip mmc_tip Powerful for resolving complex mixtures with subtle differences mmc->mmc_tip np_tip Best starting point for general purification of basic compounds np->np_tip

Caption: A guide for selecting the appropriate chromatographic mode based on analyte properties.

References

  • Mixed-Mode Chromatography and St
  • Common Causes Of Peak Tailing in Chrom
  • A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. pharmascholars.com.
  • Column Chromatography Chemistry Questions with Solutions. BYJU'S.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Amino Silica Gel. Sorbent Technologies, Inc..
  • Amino HPLC Semi-Prep. Sorbent Technologies, Inc..
  • What is mixed-mode resin? The definitive guide to 2025. Bestchrom.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online.
  • COLUMN CHROMATOGRAPHY.
  • Evolution of Mixed-Mode Chrom
  • Mixed-Mode Chromatography—A Review.
  • Analysis of chiral compounds using supercritical fluid chromatography.
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • Technical Support Center: Purification of Bulky Amines by Chrom
  • Chiral Super Critical Fluid Chrom
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Organic Amine Flash Purification Using A Novel St
  • Control pH During Method Development for Better Chrom
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • HPLC Peak Tailing. Axion Labs.
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • RediSep C-18 reversed phase column Purific
  • (PDF) Organic amine flash purification using a novel stationary phase.
  • Care, Maintenance, and Troubleshooting of Troubleshooting of HPLC Columns. Agilent.

Sources

Solubility issues with 4-benzyl-4-azaspiro[2.5]octan-7-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility and handling protocols for 4-benzyl-4-azaspiro[2.5]octan-7-ol . This document is structured for researchers requiring immediate troubleshooting for dissolution, purification, and assay preparation.

Senior Application Scientist Desk Subject: Solubility Optimization & Handling Guide Compound Class: Spirocyclic Piperidine Alcohols[1]

Compound Profile & Solubility Physics

To troubleshoot effectively, you must understand the competing forces within this molecule. 4-benzyl-4-azaspiro[2.5]octan-7-ol is an amphiphilic spiro-amine .[1]

  • The Rigid Core (Spiro[2.5]octane): The spiro-fusion creates a rigid orthogonal geometry.[1] This reduces entropic freedom, often leading to high lattice energy in the solid state. This makes the crystalline form difficult to dissolve initially (high energy barrier to break the lattice).

  • The Polar/Basic Conflict:

    • Basic Center: The tertiary amine (

      
      ) is proton-accepting (
      
      
      
      ).[1]
    • H-Bond Donor: The hydroxyl group (

      
      ) requires polar solvents to solvate effectively.[1]
      
    • Lipophilic Shield: The benzyl group and hydrocarbon scaffold drive solubility in non-polar organics but can cause "oiling out" in semi-polar mixtures.

Troubleshooting Guide (Q&A)

Issue 1: "The compound won't dissolve in Diethyl Ether or Hexanes."

Diagnosis: Polarity Mismatch. While the benzyl group suggests lipophilicity, the C7-hydroxyl group and the amine nitrogen create significant polarity.[1] Hexane and ether cannot disrupt the intermolecular hydrogen bonding (O-H[1]···N) holding the crystal lattice together.

Solution:

  • Switch Solvent: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) . These solvents possess the dipole moment required to solvate the amine/alcohol core while accommodating the benzyl ring.

  • Co-solvent Strategy: If you must use ether (e.g., for precipitation), first dissolve the compound in a minimum volume of DCM, then slowly add ether to induce controlled crystallization.

Issue 2: "I have the HCl salt, but it's insoluble in my reaction solvent (DCM/EtOAc)."

Diagnosis: Ionic Lattice Strength. The hydrochloride salt of spiro-amines is an ionic solid.[1] It will be virtually insoluble in non-polar or moderately polar organic solvents like DCM or Ethyl Acetate.

Solution:

  • For Reactions: Switch to Methanol (MeOH) or DMSO . If a non-protic solvent is required, use DMF .

  • Free-Basing Protocol: If the reaction requires DCM/EtOAc, you must convert the salt to the free base in situ or beforehand:

    • Suspend the salt in DCM.

    • Add 1.1 eq. of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Stir for 15 mins. The solution should clear as the free base dissolves.

Issue 3: "The compound oils out as a sticky gum during recrystallization."

Diagnosis: Impurity-Driven Nucleation Failure.[1] Spiro-piperidines are notorious for oiling out if slightly impure.[1] The rigid structure makes crystal packing difficult if "lubricated" by minor impurities.

Solution:

  • The "Scratch & Seed" Method: Dissolve the gum in a minimal amount of hot Ethyl Acetate. Add Hexane dropwise until just cloudy. Cool slowly. If oil forms, scratch the glass vigorously with a spatula to induce nucleation.

  • Trituration: If it remains an oil, remove the solvent and add cold Pentane or Diisopropyl Ether . Sonicate vigorously. This often forces the amorphous oil into a white solid.

Issue 4: "Precipitation occurs when diluting my DMSO stock into aqueous buffer."

Diagnosis: Hydrophobic Crash-out. At neutral pH (7.4), the tertiary amine is partially protonated, but the lipophilic benzyl and spiro-scaffold dominate. When the organic solvent (DMSO) is diluted with water, the "water structure" forces the hydrophobic molecules together, causing precipitation.

Solution:

  • Formulate with Acid: Ensure your buffer pH is slightly acidic (pH < 6) to keep the amine fully protonated (

    
    ), which drastically increases aqueous solubility.
    
  • Cyclodextrin Additive: Add 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    to the aqueous buffer before adding the DMSO stock.[1] The cyclodextrin encapsulates the benzyl group, preventing precipitation.

Data & Solvent Selection Matrix

Solvent ClassSolventSolubility (Free Base)Solubility (HCl Salt)Recommendation
Chlorinated Dichloromethane (DCM)Excellent PoorBest for extraction/synthesis.[1]
Ethers THFGood PoorGood for reactions.
Ethers Diethyl EtherPoorInsolubleUse as an anti-solvent.
Alcohols Methanol / EthanolGoodGood Best for salt handling.
Hydrocarbons Hexane / HeptaneInsolubleInsolubleUse to crash out product.
Aprotic Polar DMSO / DMFExcellent Good Best for biological assays.
Aqueous Water (pH 7)Poor (<0.1 mg/mL)Good (>10 mg/mL)pH dependent.

Visualized Workflows

A. Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your starting material form.

SolubilityTree Start Start: Identify Form Form_Base Free Base (Neutral) Start->Form_Base Form_Salt Salt Form (HCl/TFA) Start->Form_Salt Solv_DCM DCM / Chloroform (High Solubility) Form_Base->Solv_DCM Extraction Solv_Alc Methanol / Ethanol (Moderate Solubility) Form_Base->Solv_Alc Recrystallization Solv_Hex Hexane / Ether (Insoluble - Precipitates) Form_Base->Solv_Hex Purification Solv_Water Water / Buffer (High Solubility) Form_Salt->Solv_Water Aqueous Workup Solv_Polar DMSO / MeOH (High Solubility) Form_Salt->Solv_Polar Assays/Rxn Solv_NonPolar DCM / EtOAc (Insoluble) Form_Salt->Solv_NonPolar Avoid

Figure 1: Decision matrix for solvent selection based on the protonation state of 4-benzyl-4-azaspiro[2.5]octan-7-ol.

B. The "pH-Switch" Purification Protocol

This is the most reliable method to purify the compound without chromatography, utilizing its solubility properties.[1]

Workup Step1 Dissolve Impure Solid in Dilute HCl (pH 2) Step2 Wash with Ether/Hexane (Remove non-basic impurities) Step1->Step2 Step3 Collect Aqueous Layer (Discard Organic) Step2->Step3 Step4 Basify to pH 10 (NaOH or NaHCO3) Step3->Step4 Step5 Extract into DCM (Product moves to Organic) Step4->Step5 Step6 Dry & Evaporate (Pure Free Base) Step5->Step6

Figure 2: Acid-Base extraction workflow to isolate pure 4-benzyl-4-azaspiro[2.5]octan-7-ol from crude mixtures.

Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base (For Organic Reactions)

Context: You bought the stable HCl salt but need to perform a reaction in DCM (e.g., oxidation of the alcohol).

  • Suspend: Place 1.0 g of the HCl salt in 20 mL of Dichloromethane (DCM). It will appear as a cloudy suspension.

  • Neutralize: Add 10 mL of Saturated Aqueous Sodium Bicarbonate (

    
    ) or 10% NaOH.
    
  • Agitate: Stir vigorously for 10 minutes. The solid should disappear as the free base migrates into the DCM layer.

  • Separate: Transfer to a separatory funnel. Collect the lower organic layer.

  • Dry: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Use: Filter the solution directly into your reaction vessel.

Protocol B: Controlled Recrystallization (Anti-Solvent Method)

Context: Purifying the free base solid.

  • Dissolve crude solid in the minimum amount of boiling Ethyl Acetate (approx. 5-10 mL per gram).

  • Remove from heat.

  • Add Hexane dropwise while swirling until a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution again.[1]

  • Cover and let stand at room temperature for 2 hours, then move to a

    
     fridge overnight.
    
  • Note: If oiling occurs, reheat to dissolve and add less Hexane.

References

  • PubChem. 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione (Analogous Scaffold Properties).[1][2] National Library of Medicine. Available at: [Link][1]

  • Google Patents. Synthesis method of 4,7-diazaspiro[2.5]octane compounds (CN111943894A). Available at: [1]

Sources

Technical Support Center: Troubleshooting Spiro-Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Spirocyclization. Spirocyclic scaffolds are highly prized in modern drug discovery due to their inherent three-dimensionality and structural rigidity, which significantly reduce conformational entropy penalties upon target binding[1]. However, the construction of a quaternary spiro-center is both thermodynamically and kinetically demanding, often leading to complex side reactions[1].

As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and optimize your spiro-ring formation workflows.

Diagnostic Decision Tree

Before adjusting your reaction parameters, it is critical to identify the specific side reaction dominating your crude mixture. Use the diagnostic workflow below to map your analytical results to the correct optimization strategy.

Troubleshooting Start Crude Mixture Analysis (LC-MS / NMR) Oligomer High MW Byproducts (Intermolecular Oligomerization) Start->Oligomer Elimination Alkene Byproducts (β-Hydride Elimination) Start->Elimination Unreacted Unreacted / Decomposed SM (e.g., Protodestannylation) Start->Unreacted Sol1 Apply High-Dilution Principle (Decrease Concentration) Oligomer->Sol1 Sol2 Utilize Bulky/Bidentate Ligands (e.g., WingPhos) Elimination->Sol2 Sol3 Optimize Solvent H-Bonding (e.g., Increase HFIP ratio) Unreacted->Sol3

Diagnostic decision tree for identifying and resolving common spirocyclization side reactions.

Knowledge Base & FAQs

Q1: My LC-MS shows a mass distribution corresponding to dimers and trimers rather than the desired spirocycle. How do I favor intramolecular cyclization?

Causality & Solution: You are observing intermolecular oligomerization, which is a classic kinetic competition. Intermolecular reactions are typically second-order and highly concentration-dependent, whereas intramolecular spirocyclizations are first-order processes[2]. To kinetically favor the spirocyclization, you must apply the high-dilution principle [2]. By reducing the substrate concentration (e.g., from 0.1 M to 0.005 M), the rate of intermolecular collisions drops exponentially relative to the intramolecular ring closure.

Q2: During Pd-catalyzed spirocyclization, I am isolating an alkene byproduct instead of the fully cyclized spiro-compound. What is the mechanistic cause?

Causality & Solution: You are encountering competitive β-hydride elimination . Following the initial intramolecular carbopalladation that forms the spiro-node, the resulting alkyl-palladium intermediate is highly susceptible to β-hydride elimination if a syn-coplanar β-hydrogen is accessible[3].

To suppress this, you must design the substrate to form a neopentyl-like intermediate (which lacks β-hydrogens) or utilize sterically demanding, bidentate ligands[3]. For instance, in the cycloaddition of 1,3-enynes, the use of the chiral ligand WingPhos successfully suppresses the formation of bis-allenyl byproducts and prevents undesired elimination by tightly coordinating the Pd center and dictating the regioselectivity of the hydropalladation step[1].

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Intermediate A) Pd0->OxAdd Carbopalladation Intramolecular Carbopalladation (Spiro-Node Formation) OxAdd->Carbopalladation Side1 β-Hydride Elimination (Alkene Side Product) Carbopalladation->Side1 Undesired Pathway CHAct C-H Activation / Migratory Insertion (Neopentyl Intermediate) Carbopalladation->CHAct Desired Pathway RedElim Reductive Elimination (Desired Spirocycle) CHAct->RedElim RedElim->Pd0

Mechanistic divergence in Pd-catalyzed spirocyclization highlighting the elimination side reaction.

Q3: I am using Stannyl Amine Protocol (SnAP) reagents to synthesize saturated spirocyclic N-heterocycles, but I observe significant protodestannylation. How can I fix this?

Causality & Solution: SnAP reagents require the formation of an intermediate ketimine before cyclization. If the rate of cyclization is too slow (often the case with larger or sterically hindered rings), the C-Sn bond undergoes competitive hydrolysis, resulting in protodestannylation[4]. To resolve this, you must optimize the solvent system by increasing the proportion of hexafluoroisopropanol (HFIP) [4]. HFIP is a strong hydrogen-bond donor that highly stabilizes the transition state of the cyclization, significantly accelerating the spiro-ring formation before the reagent can decompose[4].

Quantitative Optimization Parameters

The following table summarizes the critical parameters required to shift the reaction kinetics away from side products and toward the desired spirocycle.

Side Reaction ObservedKey ParameterStandard ConditionOptimized ConditionQuantitative Impact
Intermolecular Oligomerization Substrate Concentration0.1 M0.005 M – 0.01 M>90% reduction in high MW dimers/trimers[2].
Bis-allenyl / Alkene Byproducts Ligand Steric BulkAchiral MonodentateChiral WingPhosSuppresses bis-allenyl species; yields >95% ee[1].
Protodestannylation (SnAP) HFIP Solvent Ratio10% HFIP in DCE75% HFIP (3:1 HFIP:DCE)Increases spirocycle yield from <10% to 69%[4].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols have been engineered as self-validating systems. Do not proceed to subsequent steps without passing the validation checks.

Protocol A: High-Dilution Pd/WingPhos-Catalyzed Asymmetric Spirocyclization

Designed to suppress bis-allenyl byproducts and β-hydride elimination in 1,3-enyne cycloadditions[1].

  • Catalyst Activation: In an argon-filled glovebox, dissolve Pd₂(dba)₃ (2.5 mol%) and WingPhos ligand (5.5 mol%) in anhydrous CH₃CN (2.0 mL). Stir at room temperature for 30 minutes until a homogeneous color change indicates complexation.

  • Substrate Addition (High Dilution): In a separate flame-dried flask, dissolve the 1,3-enyne substrate (0.1 mmol) and the cyclic nucleophile (0.12 mmol) in anhydrous CH₃CN (18.0 mL) to achieve a final substrate concentration of 0.005 M[2].

  • Reaction Initiation: Transfer the catalyst solution to the substrate flask dropwise over 5 minutes. Stir at the optimized temperature (typically 20-25 °C)[2].

  • Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot and analyze via LC-MS. Validation criteria: The presence of a mass peak corresponding to the bis-allenyl intermediate indicates insufficient ligand coordination. If observed, halt the reaction and verify the optical purity and steric integrity of the WingPhos ligand.

  • Workup: Once complete, filter the mixture through a short pad of Celite to remove the Pd catalyst[2]. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: HFIP-Accelerated SnAP Spirocyclization

Designed to prevent protodestannylation during the synthesis of saturated spirocyclic N-heterocycles[4].

  • Ketimine Formation: To a solution of the cyclic ketone (0.50 mmol) in anhydrous CH₂Cl₂ (2.0 mL), add the SnAP reagent (0.50 mmol) and activated 4Å molecular sieves (250 mg). Stir at room temperature for 12 hours.

  • Self-Validation Check: Analyze a crude aliquot via ¹H NMR or IR spectroscopy. Validation criteria: Confirm the quantitative disappearance of the ketone carbonyl stretch and the appearance of the characteristic C=N imine stretch. Proceeding with unreacted ketone will exclusively yield protodestannylated side products.

  • Solvent Exchange & Cyclization: Filter off the molecular sieves and concentrate the ketimine intermediate under reduced pressure. Redissolve the residue in a pre-mixed solvent system of 3:1 HFIP:1,2-dichloroethane (DCE) (4.0 mL total volume)[4].

  • Initiation: Add 2,6-lutidine (1.0 equiv) and the appropriate stoichiometric copper promoter (if required by the specific SnAP derivative). Stir at 23 °C[4]. The high HFIP concentration will kinetically drive the cyclization[4].

  • Quench & Isolation: Quench with 10% aqueous NH₄OH, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography to isolate the spiro[n.5]-heterocycle[4].

References

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP)
  • Technical Support Center: Optimization of Spirocyclization Reactions Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Separation of diastereomers in substituted azaspiro[2.5]octanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold development. This guide is designed for medicinal chemists and process scientists working with substituted azaspiro[1]octanes.

Azaspiro[1]octanes are highly valued in drug discovery as rigid, three-dimensional bioisosteres for planar piperidines or morpholines. They improve physicochemical properties such as lipophilicity, metabolic stability, and target selectivity (e.g., in Histamine-3 receptor antagonists)[2][3]. However, when substituted, these scaffolds generate diastereomers that exhibit vastly different pharmacological profiles, making their absolute separation a critical bottleneck[2].

Below, you will find expert troubleshooting insights, causal explanations for separation failures, and validated protocols to isolate these diastereomers efficiently.

🔬 Mandatory Workflow: Diastereomer Resolution Strategy

To determine the most efficient path for isolating your specific azaspiro[1]octane diastereomers, consult the decision matrix below.

Workflow Start Substituted Azaspiro[2.5]octane Diastereomeric Mixture Decision What is the primary objective and scale of the project? Start->Decision SFC Preparative SFC (High Resolution, Fast) Decision->SFC Discovery (mg to g) Cryst Classical Resolution (Scale-up, Low Cost) Decision->Cryst Process (>100g) Biocat Biocatalytic Synthesis (Stereodivergent) Decision->Biocat De novo synthesis SFC_Opt Stationary: Chiralpak IC / Lux-C4 Mobile: CO2 + 0.5% Isopropylamine SFC->SFC_Opt Cryst_Opt Diastereomeric Salt Formation (e.g., Tartaric Acid in EtOH/H2O) Cryst->Cryst_Opt Biocat_Opt Engineered Protoglobins (Carbene Transferase Platform) Biocat->Biocat_Opt

Decision matrix for resolving azaspiro[1]octane diastereomers based on scale and methodology.

💡 Frequently Asked Questions & Troubleshooting

Q1: Why do my azaspiro[1]octane diastereomers co-elute as a single broad peak on standard C18 Reverse-Phase HPLC? The Causality: Unlike flexible acyclic molecules, the spirocyclic core locks the molecule into a rigid 3D conformation. Diastereomers of azaspiro[1]octanes often possess nearly identical hydrodynamic volumes and highly similar dipole moments. C18 stationary phases rely on hydrophobic partitioning, which cannot distinguish these subtle spatial differences. The Solution: Switch to Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., amylose/cellulose derivatives like Chiralpak IC or Lux-C4). The rigid spiro-structure interacts stereospecifically with the chiral grooves of the polysaccharide phase, allowing for baseline separation[1][4].

Q2: I am using SFC, but my peaks are severely tailing, destroying the resolution (Rs < 1.0). How do I fix this? The Causality: Azaspiro[1]octanes contain a basic nitrogen within the piperidine ring. In SFC, the slightly acidic nature of the CO2 mobile phase (which forms transient carbonic acid with residual moisture) and the unendcapped silanols on the silica support create strong secondary ionic interactions with this basic amine. The Solution: You must introduce a basic modifier to act as a competitive binder. Adding 0.1% to 0.5% isopropylamine or diethylamine to your alcoholic co-solvent (e.g., Methanol or Isopropanol) will mask the active silanols, resulting in sharp, symmetrical peaks[4][5].

Q3: We need to scale up to 500g. Preparative SFC is becoming cost-prohibitive. What is the alternative? The Causality: At process scale, classical resolution via diastereomeric salt formation is preferred. By reacting the basic azaspiro-amine with an enantiopure chiral acid (e.g., L-tartaric acid or (+)-camphorsulfonic acid), you create two diastereomeric salts. The rigid spiro-center dictates highly specific crystal lattice packing. One diastereomer will pack efficiently and precipitate, while the other remains highly soluble in the mother liquor[6]. The Solution: Perform an anti-solvent crystallization (e.g., using chloroform/pentane or ethanol/water).

Q4: Is there a way to bypass post-synthetic separation entirely and synthesize only the desired diastereomer? The Causality: Yes. Recent advancements in biocatalysis have developed stereodivergent carbene transferase platforms using engineered protoglobins. These enzymes can dictate the absolute stereochemistry during the cyclopropanation of exocyclic N-heterocycles, yielding specific azaspiro[2.y]alkane diastereomers with >99% enantiomeric and diastereomeric excess, eliminating the need for downstream resolution[2][7][8].

📊 Quantitative Data: Comparison of Separation Methodologies

MethodologyTypical Resolution (Rs)ScalabilitySolvent/Mobile PhaseKey Additives RequiredPrimary Limitation
RP-HPLC (C18) < 0.8 (Co-elution)Low (mg)H2O / AcetonitrileTFA or Formic AcidCannot resolve rigid spiro-diastereomers.
Prep SFC (Chiral) > 2.0 (Baseline)Medium (g to kg)CO2 / Isopropanol0.5% IsopropylamineHigh initial equipment CapEx.
Classical Resolution N/A (Crystallization)High (>100g)Ethanol / Water / PentaneChiral Acids (e.g., Tartaric)Requires extensive solvent screening.
Biocatalytic Synthesis > 99% de / eeHigh (g to kg)Aqueous BufferEngineered ProtoglobinsRequires access to specific enzyme variants.

🧪 Self-Validating Experimental Protocols

Protocol 1: Analytical to Preparative SFC Method Development

This protocol is self-validating: Step 3 acts as an internal quality control check before committing bulk material to the preparative column.

  • Analytical Screening: Prepare a 2 mg/mL solution of the diastereomeric azaspiro[1]octane mixture in Methanol.

  • Column Selection: Mount a Lux-C4 or Chiralpak IC analytical column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Setup (QC Step): Program the SFC to deliver 60% CO2 and 40% Isopropanol containing 0.5% isopropylamine [4]. Set the flow rate to 5 mL/min at a backpressure of 100 bar.

    • Validation Check: Inject 10 µL. If the Resolution (Rs) between the two peaks is < 1.5, decrease the Isopropanol co-solvent to 30% to increase retention time and chiral interaction. Do not proceed to prep-scale until Rs ≥ 1.5.

  • Preparative Scale-Up: Transfer the optimized isocratic method to a preparative SFC system using a matching stationary phase (e.g., 20 x 250 mm column). Scale the flow rate volumetrically (typically 50-70 mL/min).

  • Fraction Collection: Collect peaks based on UV triggering (typically 210 nm). Immediately evaporate the fractions under reduced pressure to prevent degradation from the basic additive.

Protocol 2: Classical Diastereomeric Salt Resolution

This protocol utilizes thermodynamic control to force the precipitation of a single diastereomer.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic/diastereomeric azaspiro[1]octane free base in a minimal volume of warm Ethanol (approx. 50°C).

  • Chiral Acid Addition: Slowly add 1.0 equivalent of a chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid) dissolved in Ethanol.

  • Thermodynamic Equilibration: Allow the solution to cool to room temperature slowly over 4 hours. Do not crash-cool, as this traps the undesired diastereomer in the crystal lattice.

  • Anti-Solvent Addition: If no precipitation occurs, add Heptane or Pentane dropwise until the solution becomes slightly turbid, then seed with a known crystal if available[6].

  • Isolation & Validation: Filter the resulting crystals.

    • Validation Check: Liberate the free base from a small sample of the crystals using 1M NaOH, extract with Dichloromethane, and run on the analytical SFC method (Protocol 1) to confirm Diastereomeric Excess (de > 95%). If de < 95%, perform a second recrystallization from Ethanol.

📚 References

Sources

Technical Support Center: Resolution of Chiral Spirocyclic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SPIRO-RES-001 Subject: Troubleshooting & Method Development for Enantioseparation of Hindered Spirocyclic Scaffolds

Diagnostic & Strategy Selection

Q: I have a novel spirocyclic alcohol racemate. Which resolution strategy should I prioritize?

A: The optimal strategy depends heavily on the steric environment of the hydroxyl group and your scale. Spirocyclic alcohols (e.g., spiro[3.3]heptanols, spiro[4.5]decanols) often possess rigid, orthogonal geometries that create significant steric hindrance, making standard enzymatic pockets inaccessible.

Use the following decision matrix to select your workflow.

StrategySelection Start START: Analyze Substrate Structure IsTertiary Is the OH group Tertiary? Start->IsTertiary Deriv Pathway C: Chemical Derivatization (Camphanic/Mosher Esters) IsTertiary->Deriv Yes (Tertiary OH) StericCheck Are adjacent positions quaternary/bulky? IsTertiary->StericCheck No (Secondary OH) Scale Scale > 10 grams? Enzymatic Pathway A: Enzymatic Kinetic Resolution (Lipase CAL-B/CAL-A) Scale->Enzymatic Yes SFC Pathway B: Prep SFC/HPLC (Polysaccharide CSPs) Scale->SFC No StericCheck->Scale No (Accessible) StericCheck->SFC Yes (Hindered)

Figure 1: Decision matrix for selecting the optimal resolution strategy based on steric hindrance and scale.

Biocatalytic Kinetic Resolution (KR)

Q: I am using CAL-B (Candida antarctica Lipase B) with vinyl acetate, but the reaction stalls at <30% conversion. Why?

A: This is a classic issue with spirocyclic substrates. The rigid spiro-core often clashes with the "lid" or the catalytic triad of the lipase.

Root Cause Analysis:

  • Steric Occlusion: The acyl-enzyme intermediate cannot accommodate the bulky spiro-tail.

  • Product Inhibition: The resulting acetate might be binding to the active site.

  • Water Activity: System is too dry (enzyme rigid) or too wet (hydrolysis competes).

Troubleshooting Protocol:

ParameterAdjustment StrategyMechanism
Enzyme Switch Switch to CAL-A or Burkholderia cepacia (PS) .CAL-A has a distinct funnel-shaped binding pocket that often accommodates tertiary or hindered alcohols better than CAL-B [1].
Acyl Donor Replace vinyl acetate with Vinyl Butyrate or Isopropenyl Acetate .Longer acyl chains (butyrate) can sometimes position the bulky alcohol better within the hydrophobic pocket. Isopropenyl acetate avoids acetaldehyde byproduct formation (which deactivates enzymes) [2].
Solvent Switch from Toluene to MTBE or DIPE .Ethers often preserve the open conformation of lipases better than hydrocarbons.
Temperature Increase to 40-50°C .While counterintuitive for enantioselectivity (E-value), spiro-compounds require thermal energy to overcome the entropic penalty of fitting into the active site.
Q: My E-value is low (<10). How can I improve selectivity without changing the enzyme?

A: Implement a "Double Kinetic Resolution" or Lower Temperature Strategy.

  • Low Temperature: If conversion is acceptable but selectivity is poor, lower the temperature to 0-4°C. This magnifies the difference in activation energy (

    
    ) between the enantiomers.
    
  • Solvent Engineering: Use "Green" solvents like CPME (Cyclopentyl methyl ether) .[1] Studies indicate CPME can enhance E-values for rigid alcohols due to specific solvation effects around the enzyme active site [3].

Chromatographic Resolution (SFC & HPLC)

Q: I see separation on the analytical SFC, but the peaks tail significantly, destroying resolution during scale-up. How do I fix this?

A: Peak tailing in spirocyclic alcohols is often due to non-specific interactions between the hydroxyl group and the residual silanols on the stationary phase support.

Corrective Actions:

  • Mobile Phase Additives: Even for neutral alcohols, adding 0.1% Diethylamine (DEA) or Ethanolamine can mask silanol sites.

  • Alcohol Modifier: Switch from Methanol to Isopropanol (IPA) or Ethanol . IPA is a bulkier hydrogen-bond donor/acceptor and can better solvate the spiro-alcohol, reducing surface adsorption.

  • Column Selection: Move to "Immobilized" phases (e.g., Chiralpak IA, IB, IC ). These allow for stronger co-solvents (like THF or DCM) which are crucial for dissolving greasy spiro-compounds.

Recommended Column Screening Set:

Column TypeSelectorWhy for Spirocycles?
Amylose-tris(3,5-dimethylphenylcarbamate) AD-H / IAThe "Gold Standard." The helical amylose cavity often fits the "L-shape" of spiro-compounds [4].
Cellulose-tris(3,5-dichlorophenylcarbamate) ICThe chlorinated selector provides different electronic interactions (pi-pi) useful for aromatic spiro-fusions.
Cellulose-tris(4-methylbenzoate) OJ-HExcellent for compounds with carbonyls or steric bulk near the chiral center.
Q: My spiro-alcohol is insoluble in standard CO2/MeOH mobile phases.

A: This is common for rigid scaffolds.

  • Solution: Use an Immobilized Column (IA/IB/IC) and introduce a "solubilizer" solvent.

  • Recipe: CO2 / (Methanol + 20% DCM or THF).

  • Warning: Do NOT use DCM/THF on coated columns (AD-H, OD-H) as it will strip the chiral selector.

Chemical Derivatization (The "Nuclear Option")

Q: Direct resolution failed. What is the most robust derivatization method for hindered spiro-alcohols?

A: When the hydroxyl is too hindered for enzymes or direct chiral recognition, you must create a diastereomer with a distinct shape difference.

Protocol: Camphanic Ester Formation (-)-Camphanic chloride is superior to Mosher's acid chloride for spiro-alcohols because the camphanic moiety itself is rigid and bulky, creating a high degree of structural differentiation between the diastereomers [5].

DerivatizationWorkflow Racemate Racemic Spiro-Alcohol Diastereomers Diastereomeric Esters (Covalent Linkage) Racemate->Diastereomers Esterification Reagent (-)-Camphanic Chloride + DMAP/Pyridine Reagent->Diastereomers Separation Separation via Achiral Silica Flash/HPLC Diastereomers->Separation u0394Rf usually > 0.1 Hydrolysis Hydrolysis (LiOH/THF) Separation->Hydrolysis Final Enantiopure Alcohol Hydrolysis->Final

Figure 2: Workflow for resolving hindered alcohols via camphanic ester derivatization.

Critical Step:

  • Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[2] For extremely hindered tertiary spiro-alcohols, microwave irradiation (100°C, 10-30 min) may be required to force the esterification.

References

  • Müller, M., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Alcohols: A Review. PubMed. Available at: [Link] (Generalized search for CAL-A specificity).

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Standard text on acyl donor selection).

  • De Gonzalo, G., et al. (2020). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. ResearchGate.[3] Available at: [Link]

  • Chiral Technologies. (2016). Chiral LC & SFC Method Development Strategy. YMC Europe. Available at: [Link]

  • Gao, Y., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.[3][4][5] Expert Opinion on Drug Discovery.[3][4][5] Available at: [Link]

Sources

Technical Support Center: Cyclopropane Stability & Troubleshooting Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As cyclopropane rings become increasingly prevalent in drug design to improve metabolic stability and restrict conformational flexibility, handling their unique reactivity is critical. This guide addresses the mechanistic causality behind acid-catalyzed cyclopropane degradation and provides field-proven troubleshooting protocols for common synthetic bottlenecks, such as Boc deprotection.

Section 1: Frequently Asked Questions (FAQs) – Mechanisms & Causality

Q1: Why are cyclopropanes uniquely susceptible to acid-catalyzed ring opening compared to other cycloalkanes? A1: The instability is fundamentally driven by Baeyer angle strain and unique orbital hybridization. Cyclopropanes possess a high ring strain energy of approximately 27.5 to 27.6 kcal/mol due to the forced 60° bond angles, which deviate significantly from the ideal 109.5° sp³ geometry[1][2]. To accommodate this geometry, the C-C bonds utilize "Walsh orbitals" with unusually high p-character. This high p-character makes the C-C electron density behave similarly to a pi-bond, rendering the ring highly susceptible to electrophilic attack by strong Brønsted or Lewis acids[3].

Q2: How do substituent groups dictate the acid stability of my specific cyclopropane intermediate? A2: Substituents dictate the polarization of the C-C bond and the stability of the transition state. "Donor-Acceptor" (DA) cyclopropanes—bearing an electron-donating group (EDG, e.g., -OR, -NR₂, -Aryl) and an electron-withdrawing group (EWG, e.g., -CO₂R, -CN) on adjacent carbons—are highly reactive[2][4]. Upon protonation by an acid, the EDG stabilizes the incipient carbocation, facilitating a rapid Sₙ1-like heterolytic C-C bond cleavage[5][6]. If your drug intermediate contains a DA motif, it will be exceptionally labile under standard acidic conditions and can easily undergo ring-opening cyclization or fragmentation[7].

Q3: During standard Boc deprotection (TFA/DCM), my cyclopropane-containing peptide degrades. What is the exact mechanism of this side reaction? A3: Trifluoroacetic acid (TFA) is a strong acid (pKa ~0.23) in a highly ionizing medium. The acid protonates either the cyclopropane ring directly or an adjacent heteroatom[8]. The release of ring strain drives the formation of a tertiary or donor-stabilized carbocation[8][9]. In the TFA/DCM mixture, the resulting carbocation is rapidly trapped by ambient nucleophiles (such as the trifluoroacetate anion or trace water), resulting in acyclic, ring-opened byproducts[6].

Section 2: Troubleshooting Workflows & Visualizations

When standard Boc deprotection fails, it is critical to systematically evaluate the degradation pathway and pivot to milder, non-ionizing conditions.

Workflow Start Boc-Protected Cyclopropane Standard Standard Deprotection (TFA/DCM) Start->Standard Check LC-MS Analysis Standard->Check Decision Ring-Opened Byproducts? Check->Decision Success Proceed to Next Step Decision->Success No (Stable) Mild1 Use 4M HCl in Dioxane (Anhydrous) Decision->Mild1 Yes (Degradation) Mild2 Use Lewis Acid (e.g., ZnBr2) Decision->Mild2 Yes (Highly Sensitive) Mild1->Check Mild2->Check

Workflow for mitigating cyclopropane degradation during Boc deprotection.

Mechanism DA Donor-Acceptor Cyclopropane Acid Protonation by Strong Acid (H+) DA->Acid Electrophilic Attack Cleavage Heterolytic C-C Bond Cleavage Acid->Cleavage Strain Release (~27.5 kcal/mol) Intermediate Donor-Stabilized Carbocation Cleavage->Intermediate Walsh Orbital Rehybridization Product Ring-Opened Acyclic Product Intermediate->Product Nucleophilic Trapping

Acid-catalyzed ring-opening mechanism of donor-acceptor cyclopropanes.

Section 3: Quantitative Data & Reagent Compatibility

To prevent unintended ring-opening, the choice of acid and solvent must be carefully calibrated against the electronic nature of the cyclopropane.

Cyclopropane TypeElectronic CharacteristicsStandard TFA/DCM CompatibilityRecommended Deprotection Alternative
Unactivated Alkyl substituents only; no stabilizing groups.High (Generally stable)20-50% TFA in DCM
Acceptor-Only Adjacent to EWG (e.g., -CO₂H, -CN).Moderate to High4M HCl in 1,4-Dioxane[10]
Donor-Only Adjacent to EDG (e.g., -OH, -NH₂, Aryl).Low (Prone to Sₙ1 cleavage)ZnBr₂ in DCM or TMSOTf/Lutidine[10]
Donor-Acceptor Vicinal EDG and EWG.Very Low (Rapid fragmentation)Neutral/Thermal or Lewis Acid (ZnBr₂)[7][10]

Section 4: Validated Experimental Methodologies

When standard TFA conditions fail, employ the following self-validating protocols designed to suppress carbocation formation by utilizing non-ionizing solvents or mild Lewis acids[10].

Protocol A: Mild Deprotection using 4M HCl in 1,4-Dioxane

Causality: Dioxane is a low-dielectric solvent that disfavors the charge separation required for the Sₙ1-like transition state of cyclopropane cleavage. Anhydrous HCl provides the necessary acidity for Boc removal without the extreme ionizing power of neat TFA.

  • Preparation: Suspend or dissolve the Boc-protected cyclopropane intermediate (1.0 equiv.) in a commercially available, anhydrous solution of 4M HCl in 1,4-dioxane (10 volumes)[10].

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 1 to 4 hours[10].

  • Self-Validation Check (LC-MS): Sample the reaction. A successful deprotection will show the desired mass

    
     (loss of Boc). If you observe 
    
    
    
    (water addition) or
    
    
    (HCl addition), the ring has opened. This indicates the substrate is too sensitive for Brønsted acids; proceed immediately to Protocol B.
  • Isolation: Concentrate the mixture in vacuo to remove HCl and dioxane. The product is isolated cleanly as the hydrochloride salt.

Protocol B: Ultra-Mild Lewis Acid Deprotection (ZnBr₂)

Causality: Zinc bromide (ZnBr₂) acts as a mild, oxophilic Lewis acid that selectively coordinates to the Boc carbonyl oxygen, activating it for cleavage without generating the high local proton concentrations that trigger cyclopropane Walsh orbital attack[10].

  • Preparation: Dissolve the highly sensitive Boc-protected substrate (1.0 equiv.) in anhydrous DCM.

  • Activation: Add anhydrous ZnBr₂ (2.0 to 3.0 equiv.) in one portion[10].

  • Reaction: Stir at room temperature for 12 to 24 hours. Note: Lewis acid deprotections are kinetically slower but highly chemoselective.

  • Self-Validation Check: Monitor by TLC or LC-MS. The absence of polar baseline degradation products confirms cyclopropane preservation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Section 5: References

  • [8] Mechanism of acid-catalyzed ring opening of a cyclopropane ring - StackExchange. Available at:

  • [5] Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile - Uni-Regensburg. Available at:

  • [6] Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC (NIH). Available at:

  • [9] Mechanism of acid-catalyzed ring opening of a cyclopropane ring - ECHEMI. Available at:

  • [1] Essential Organic Chemistry Textbook - Studylib. Available at:

  • [2] A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity - ChemRxiv. Available at:

  • [3] Organic Chemistry 8th Edition by Paula Yurkanis Bruice - Studylib. Available at:

  • [4] Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC (NIH). Available at:

  • [10] Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. Available at:

  • [7] Transition-Metal-Free [3+2] Dehydration Cycloaddition of Donor-Acceptor Cyclopropanes With 2-Naphthols - Frontiers. Available at:

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: Solvent-Driven Structural Elucidation of 4-benzyl-4-azaspirooctan-7-ol

Comparative 1H NMR Analysis Guide: Solvent-Driven Structural Elucidation of 4-benzyl-4-azaspiro[1]octan-7-ol

Executive Summary

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering a balance of conformational rigidity and three-dimensional complexity that helps molecules "escape from flatland" ()[1]. Among these, 4-benzyl-4-azaspiro[2]octan-7-ol is a highly valuable building block. It features a piperidine ring fused to a cyclopropane ring at the alpha position relative to the nitrogen, a benzyl protecting group, and a hydroxyl group at C7.

The structural elucidation of such complex spirocycles via





2

Comparative Analysis: CDCl vs. DMSO-d

The choice between CDCl



3
Performance in CDCl (Low Polarity, Aprotic)

CDCl

2

4

Performance in DMSO-d (High Polarity, Strong H-Bond Acceptor)

DMSO-d

2

4

3

Experimental Data Summary

The following table summarizes the comparative

2
Proton AssignmentCDCl

(

ppm)
DMSO-d

(

ppm)

(DMSO - CDCl

)
Multiplicity / J (Hz)
Cyclopropane (C1, C2) 0.35 - 0.750.25 - 0.65-0.10m (4H)
C8-H

1.40, 1.851.30, 1.75-0.10m (2H)
C6-H

1.65, 1.951.50, 1.80-0.15m (2H)
C5-H

2.30, 2.702.20, 2.55-0.10m (2H)
Benzyl CH

3.653.55-0.10s (2H) or ABq
C7-H 3.803.50-0.30tt (1H)
Hydroxyl (OH) 1.804.65+2.85 br s (CDCl

) / d (DMSO)
Aromatic (Ph) 7.25 - 7.357.20 - 7.35~0.00m (5H)

Mechanistic Insights: The Causality of Chemical Shifts

As an application scientist, it is crucial to understand why these spectral differences occur to make informed analytical choices:

  • Hydrogen Bonding (The +2.85 ppm OH Shift): In DMSO-d

    
    , the highly electronegative oxygen atom of the sulfoxide group donates electron density to the hydroxyl proton. This deshields the proton, causing a massive downfield shift (
    
    
    ppm) compared to CDCl
    
    
    . This is a well-documented phenomenon for protic hydrogens, allowing for precise stereochemical analysis ()[3].
  • Solvent Anisotropy & Dielectric Effects (The -0.10 to -0.30 ppm Aliphatic Shift): The high dielectric constant of DMSO (

    
    ) compared to chloroform (
    
    
    ) alters the dipole moment of the spirocyclic solute[4]. The orientation of DMSO molecules around the non-polar regions of the piperidine and cyclopropane rings creates a localized shielding cone, resulting in slight upfield shifts for the C5, C6, and C8 protons[3].

Self-Validating Experimental Protocol

To ensure reproducible and high-quality NMR data, the following step-by-step methodology must be strictly adhered to. This protocol incorporates built-in self-validating checkpoints[4].

Step 1: Gravimetric Sample Preparation
  • Accurately weigh 10.0

    
     0.5 mg of 4-benzyl-4-azaspiro[2]octan-7-ol into a clean, dry glass vial.
    
  • Add exactly 600 µL of the chosen deuterated solvent (CDCl

    
     containing 0.03% v/v TMS, or DMSO-d
    
    
    containing 0.03% v/v TMS).
  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Causality: Maintaining a consistent concentration (~16.6 mg/mL) minimizes concentration-dependent chemical shift variations, particularly for the labile OH proton in CDCl

    
    .
    
Step 2: NMR Tube Preparation and Shimming
  • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Insert the tube into the NMR spectrometer (400 MHz or 600 MHz).

  • Lock the magnetic field to the deuterium frequency of the solvent.

  • Perform automated or manual shimming.

  • Self-Validation Checkpoint: Measure the full width at half maximum (FWHM) of the internal TMS signal. The FWHM must be < 1.0 Hz. If it is broader, re-shim the magnet to ensure optimal resolution of the complex spirocyclic multiplets.

Step 3: Pulse Sequence and Acquisition
  • Select a standard 1D

    
    H pulse sequence (e.g., zg30 on Bruker systems).
    
  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T1) of all protons.

  • Acquire 16 to 32 scans with a spectral width of 12 ppm (centered at 5 ppm).

  • Validation Step: If using DMSO-d

    
    , acquire a 2D COSY spectrum to confirm the 
    
    
    J coupling between the OH doublet (~4.65 ppm) and the C7-H multiplet (~3.50 ppm).
Step 4: Processing
  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation.

  • Phase the spectrum manually (zero-order and first-order) to ensure perfectly absorptive peak shapes.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Workflow Visualization

NMR_WorkflowStart4-benzyl-4-azaspiro[2.5]octan-7-olSample PreparationSolventChoiceSelect NMR SolventStart->SolventChoiceCDCl3CDCl3(Non-polar, Aprotic)SolventChoice->CDCl3 Routine AnalysisDMSODMSO-d6(Polar, H-Bond Acceptor)SolventChoice->DMSO H-Bond/Stereo AnalysisAcquire1DAcquire 1D 1H NMR(400/600 MHz)CDCl3->Acquire1DDMSO->Acquire1DCheckOHAnalyze OH & C7-H SignalsAcquire1D->CheckOHResultCDCl3Broad OH (~1.8 ppm)No OH-CH CouplingCheckOH->ResultCDCl3 if CDCl3ResultDMSOSharp OH Doublet (~4.6 ppm)Resolved OH-CH CouplingCheckOH->ResultDMSO if DMSO-d6Validate2D NMR (COSY/HSQC)for Spiro/Piperidine RingResultCDCl3->ValidateResultDMSO->Validate

NMR solvent selection and validation workflow for 4-benzyl-4-azaspiro[2]octan-7-ol.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. URL: [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link]

Advanced Characterization of Azaspiro Scaffolds: Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift in medicinal chemistry from flat, aromatic structures to three-dimensional (


-rich) scaffolds has placed azaspiro compounds  (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) at the forefront of modern drug discovery. Their structural rigidity improves metabolic stability and target selectivity but presents unique challenges for analytical characterization.

Unlike linear amines or fused bicyclic systems (like quinolizidines), azaspiro compounds possess a quaternary spiro-carbon that acts as a "conjugation blockade." This guide compares the mass spectrometric behavior of azaspiro scaffolds against isomeric alternatives, detailing the specific fragmentation pathways—such as distal ring opening and retro-Mannich cleavages —required for unambiguous identification.

Part 1: The Analytical Challenge

The Geometry of Fragmentation

In standard linear amines, charge migrates freely, allowing for predictable


-cleavage. In azaspiro compounds, the nitrogen atom is locked in a ring, and the 

-carbon is a quaternary center shared by two rings.
  • Spiro vs. Fused Isomers: Distinguishing an azaspiro[4.5]decane from its isomer, decahydroquinoline (fused), is critical.

    • Fused Systems: Often undergo Retro-Diels-Alder (RDA) reactions or bridgehead cleavages that open both rings simultaneously.

    • Spiro Systems: Undergo "Sequential Ring Peeling." The quaternary center remains intact during the initial ionization, forcing one ring to open while the other often remains closed, producing diagnostic "survivor ring" ions.

Part 2: Comparative Methodologies

For the characterization of azaspiro-based APIs (Active Pharmaceutical Ingredients), we compare the two dominant industry standards: Electrospray Ionization High-Resolution MS (ESI-HRMS) and Electron Ionization (EI) GC-MS .

Method A: ESI-Q-TOF (Recommended)
  • Mechanism: Soft ionization generates

    
     with minimal in-source fragmentation.[1] Energy-Resolved MS (ER-MS) is then used to break the stable spiro rings.
    
  • Performance: Essential for determining the order of ring cleavage (e.g., does the 4-membered or 6-membered ring break first?).

  • Limit of Detection (LOD): Typically sub-nanomolar (pg/mL range) due to the high proton affinity of the cyclic amine.

Method B: EI-GC/MS (Alternative)
  • Mechanism: Hard ionization (70 eV).[2]

  • Performance: Often results in the complete obliteration of the molecular ion (

    
    ) due to the strain energy release of the spiro system.
    
  • Utility: Useful only for fingerprinting against established libraries, not for de novo structural elucidation of novel scaffolds.

Table 1: Comparative Performance Matrix
FeatureESI-HRMS (Q-TOF/Orbitrap)EI-GC/MS (Single Quad)Fused Isomer Behavior (Comparison)
Molecular Ion Stability High (

dominant)
Low to AbsentModerate (

usually visible)
Fragmentation Control Tunable (Collision Energy ramping)Fixed (70 eV)Fixed
Key Mechanism Charge-Remote Fragmentation & Ring OpeningRadical-induced

-cleavage
Retro-Diels-Alder (RDA)
Isomer Differentiation Excellent (via MS/MS product ions)Poor (spectra often identical)Good (distinct RDA products)
Sample Requirement Polar/Aqueous compatibleVolatile/Non-polar derivatization often neededVolatile compatible

Part 3: Diagnostic Fragmentation Pathways

To validate a spiro structure, you must identify the "Ring-Open, Distal-Loss" pathway.

The "Spiro-Junction" Blockade

Upon collisional activation (CID), the protonated nitrogen induces an


-cleavage. However, unlike linear amines where the fragment separates immediately, the spiro-linkage holds the molecule together.
  • Result: Formation of a distonic ion (charge and radical separated).

  • Observation: The mass spectrum shows a lack of "clean" cuts and an abundance of hydrogen rearrangements (scrambling).

Diagnostic Pathway: The "Peeling" Effect

For a generic 2-azaspiro[3.3]heptane (


, MW 97):
  • Precursor:

    
     98 (
    
    
    
    ).
  • Step 1 (Ring Opening): The strained azetidine ring opens, but no mass is lost yet.

  • Step 2 (Elimination): Loss of ethylene (

    
    , 28 Da) via a Retro-Mannich-type mechanism.
    
  • Product:

    
     70 (pyrrolidine-like cation).
    

Critical Differentiator: A fused isomer (like a bicyclic aziridine) would typically lose a bridgehead group or undergo a concerted cleavage, yielding different ratios of


 56 or 42.

Part 4: Experimental Protocol (ESI-MS/MS)

This protocol ensures reproducible differentiation of spiro-isomers using a Q-TOF or Triple Quadrupole system.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the secondary/tertiary amine.

  • Concentration: Dilute to 500 ng/mL for direct infusion.

Phase 2: Energy-Resolved MS (ER-MS)
  • Instrument: Agilent 6545 Q-TOF or Sciex 6500+ (or equivalent).

  • Source: ESI Positive Mode.

  • Workflow:

    • Isolate precursor

      
       (isolation width ~1.3 Da).
      
    • Ramp Collision Energy (CE): 10 eV to 60 eV in 5 eV increments.

    • Plot: Intensity of Survivor Ion vs. Fragment Ions.

    • Insight: Spiro compounds typically require higher CE (35-50 eV) to initiate fragmentation compared to linear analogs (15-25 eV) due to the need to break two bonds to release a fragment.

Phase 3: Data Interpretation

Look for the "Even-Electron Rule" adherence. Protonated spiro amines (


) should yield even-electron fragments (

) via neutral losses (e.g., loss of

,

). If you see abundant odd-electron radical cations in ESI, suspect a contaminant or electrochemical oxidation.

Part 5: Representative Data

Compound: 2-Azaspiro[4.5]decane (


)
Precursor: 

140.14

Fragment Ion (

)
IdentityMechanismRelative Abundance (40 eV)
140.14 PrecursorProtonated Molecule15%
112.10

Ring Contraction (Loss from Piperidine ring)100% (Base Peak)
96.08

Retro-Mannich / Ring Opening45%
70.06

Pyrrolidine Ring (Intact 5-membered ring)60%
41.04

Hydrocarbon tail (non-diagnostic)30%

Note: The presence of m/z 70 confirms the intact nature of the 5-membered ring during the destruction of the 6-membered ring.

Part 6: Visualization of Workflow

The following diagram illustrates the decision tree for distinguishing Azaspiro compounds from Fused isomers using Energy Resolved Mass Spectrometry.

MS_Workflow Sample Unknown Cyclic Amine (Sample) Ionization ESI (+) Ionization [M+H]+ Generation Sample->Ionization Isolation Precursor Isolation (Q1) Ionization->Isolation EnergyRamp Collision Energy Ramp (10 -> 60 eV) Isolation->EnergyRamp Branch_Spiro Pathway A: Spiro High Stability EnergyRamp->Branch_Spiro High CE req. Branch_Fused Pathway B: Fused Lower Stability EnergyRamp->Branch_Fused Low CE req. Frag_Spiro Sequential Loss (e.g., -C2H4 then -C2H4) Diagnostic: m/z 70, 112 Branch_Spiro->Frag_Spiro Frag_Fused Concerted Loss (RDA Mechanism) Diagnostic: m/z 84, 56 Branch_Fused->Frag_Fused

Caption: Analytical workflow for differentiating spirocyclic amines from fused isomers using Energy-Resolved ESI-MS/MS.

References

  • Hamilton, B., et al. (2003). "Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry." Rapid Communications in Mass Spectrometry.

  • PharmaBlock. (2020). "Spirocyclic Piperidines in Drug Discovery: Design and Synthesis." PharmaBlock White Papers.

  • Chen, B., et al. (2022).[3] "Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds."[3] Journal of Pharmaceutical and Biomedical Analysis.

  • Ma, X., et al. (2023). "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues." Molecules.

  • BenchChem. (2025). "A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives." BenchChem Technical Guides.

Sources

Escaping Flatland: A Comparative Guide to Spiro[2.5]octane and Spiro[3.3]heptane Scaffolds in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly moves away from planar, aromatic-heavy molecules—a paradigm often referred to as "escaping flatland"—spirocyclic scaffolds have emerged as critical tools for medicinal chemists[1][2]. By increasing the fraction of sp3-hybridized carbons (Fsp3), these three-dimensional structures fundamentally alter a molecule's physicochemical properties, often improving aqueous solubility, reducing off-target promiscuity, and modulating metabolic clearance[1][3].

However, not all spirocycles serve the same geometric or biological purpose. As a Senior Application Scientist, I frequently guide research teams through the nuanced selection of spirocyclic motifs. This guide provides an objective, data-driven comparison of two highly valuable but geometrically distinct scaffolds: spiro[2.5]octane and spiro[3.3]heptane .

Structural & Geometric Causality

The decision to incorporate a specific spirocycle must be driven by the structural liability of the parent hit compound. The causality behind scaffold hopping relies on matching the exit vectors of the new spirocycle to the original pharmacophore while leveraging the new 3D electron density to improve drug metabolism and pharmacokinetics (DMPK).

Spiro[3.3]heptane: The Aromatic Bioisostere

The spiro[3.3]heptane core consists of two spiro-fused cyclobutane rings. Its highly symmetrical nature makes it an exceptional bioisostere for planar rings.

  • Geometric Causality: Depending on the substitution pattern (e.g., 2,6-substitution), spiro[3.3]heptane can provide perfectly linear (180°) exit vectors, mimicking a para-substituted benzene ring, or non-collinear vectors mimicking meta- or mono-substituted benzenes[4][5].

  • Physicochemical Impact: Replacing a phenyl ring with a spiro[3.3]heptane removes the highly polarizable

    
    -electron cloud. This directly causes a reduction in lipophilicity (clogP) and disrupts 
    
    
    
    stacking interactions that often lead to poor aqueous solubility and hERG toxicity[4].
Spiro[2.5]octane: The Conformational Lock

The spiro[2.5]octane scaffold fuses a highly strained cyclopropane ring to a cyclohexane ring. It is inherently asymmetric and rigid[6].

  • Geometric Causality: The cyclopropane ring acts as a conformational lock. By pinning the cyclohexane ring into a specific chair conformation, it restricts the rotational degrees of freedom of attached pharmacophores. It is an ideal bioisostere for flexible aliphatic chains, gem-dimethyl groups, or tert-butyl groups[6].

  • Physicochemical Impact: The C-H bonds of the cyclopropane ring possess unusually high s-character. This makes the bonds shorter and stronger than typical sp3 C-H bonds, rendering them highly resistant to hydrogen atom abstraction by Cytochrome P450 (CYP450) iron-oxo species. Consequently, spiro[2.5]octane is strategically used to sterically shield adjacent metabolic soft spots without adding excessive lipophilic bulk.

ScaffoldLogic Hit Planar/Flexible Hit (Poor DMPK Profile) Arom Aromatic Liability (e.g., Phenyl ring) Hit->Arom Aliph Aliphatic Liability (e.g., gem-dimethyl) Hit->Aliph Spiro33 Spiro[3.3]heptane (Linear/Angled Vectors) Arom->Spiro33 Bioisosteric Replacement Spiro25 Spiro[2.5]octane (Conformational Lock) Aliph->Spiro25 Rigidification Out1 Reduced Lipophilicity Maintained Binding Spiro33->Out1 Out2 Steric Shielding CYP450 Resistance Spiro25->Out2

Logical decision tree for selecting spirocyclic scaffolds based on structural liabilities.

Quantitative Profiling & Experimental Data

To objectively compare these scaffolds, we must look at their impact on standard medicinal chemistry parameters. The table below synthesizes data from recent literature, including a notable case study published in [4][7], where the meta-benzene ring of the FDA-approved anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core.

Table 1: Comparative Physicochemical Impact of Scaffold Hopping
ParameterPlanar/Flexible PrecursorSpiro[3.3]heptane AnalogueSpiro[2.5]octane Analogue
Primary Bioisosteric Target Phenyl, Piperazinepara/meta-Benzene, Piperazinegem-Dimethyl, Aliphatics
Exit Vector Geometry Planar (180° or 120°)Linear (180°) or Non-collinearAngled, Conformationally Locked
Impact on Lipophilicity Baseline (e.g., Sonidegib clogP: 6.8)Reduction (e.g., trans-analog clogP: 6.0)Neutral to Slight Reduction
Metabolic Stability (HLM CLint) Baseline (e.g., Sonidegib: 18 µL/min/mg)Variable (e.g., trans-analog: 36 µL/min/mg)Highly Resistant (CYP450 shielded)
Aqueous Solubility Poor to ModerateSignificantly EnhancedEnhanced

Data Insight: While spiro[3.3]heptane successfully reduces lipophilicity (clogP dropped by 0.8 units in the Sonidegib analog), the introduction of cyclobutane sp3 carbons can introduce new metabolic vulnerabilities, as seen by the increase in intrinsic clearance (CLint)[4]. This necessitates rigorous, self-validating DMPK testing.

Experimental Validation: Self-Validating DMPK Protocol

Because replacing an aromatic ring with a spirocycle fundamentally alters the molecule's metabolic landscape, validating the metabolic stability of the new scaffold is critical. Below is a self-validating protocol for a Human Liver Microsome (HLM) Intrinsic Clearance Assay.

This protocol is designed with internal causality: it includes a minus-NADPH control to definitively prove whether compound degradation is driven by CYP450 enzymes (which require NADPH) or by inherent chemical instability of the strained spirocycle.

Protocol: HLM Intrinsic Clearance (CLint) Assay

Reagents: Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate Buffer (pH 7.4), NADPH (10 mM), Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 µM solution of the spirocyclic compound in phosphate buffer.

    • Causality: Maintaining a concentration of 1 µM ensures the substrate is well below the Michaelis-Menten constant (

      
      ), guaranteeing first-order linear kinetics necessary for accurate half-life calculation.
      
  • Incubation Matrix Setup: In a 96-well plate, mix the substrate with HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the plate to 37°C for 5 minutes.

  • Reaction Initiation & Self-Validation Controls:

    • Test Wells: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Negative Control (-NADPH): Add an equivalent volume of buffer instead of NADPH. Causality: If the spirocycle degrades in this well, the scaffold is chemically unstable in aqueous buffer, not metabolically cleared.

    • Positive Control: Run a parallel assay using Verapamil. Causality: Validates the enzymatic viability of the specific HLM batch.

  • Time-Course Sampling: At

    
     minutes, transfer 50 µL of the reaction mixture into a quenching plate.
    
  • Quenching: The quenching plate must contain 150 µL of ice-cold ACN with the Internal Standard.

    • Causality: ACN instantly denatures CYP450 proteins, halting the reaction. The internal standard normalizes any ionization suppression or injection volume variations during subsequent mass spectrometry.

  • Centrifugation & Analysis: Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet denatured proteins. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent spirocycle over time to calculate

    
     and 
    
    
    
    .

DMPK A 1. Substrate Prep (1 µM, < Km) B 2. HLM + NADPH (37°C Incubation) A->B C 3. -NADPH Control (Self-Validation) A->C D 4. Cold ACN Quench (+ Internal Standard) B->D C->D E 5. LC-MS/MS (Parent Depletion) D->E

Self-validating microsomal clearance workflow differentiating CYP-mediated metabolism from instability.

Conclusion

Both spiro[2.5]octane and spiro[3.3]heptane are powerful tools for optimizing lead compounds, but their applications are distinct. Spiro[3.3]heptane should be deployed when a planar aromatic ring is causing solubility or toxicity issues, acting as a direct 3D structural mimic[4][8]. Conversely, spiro[2.5]octane is the scaffold of choice when a flexible aliphatic region requires rigidification or when adjacent metabolic soft spots need steric shielding without the penalty of added lipophilicity[6]. By understanding the geometric causality of these scaffolds and validating their impact through rigorous DMPK protocols, drug development professionals can effectively navigate out of flatland and into the clinic.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere Angewandte Chemie International Edition URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Expert Opinion on Drug Discovery URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes RSC Advances URL:[Link]

Sources

Validation of 4-benzyl-4-azaspiro[2.5]octan-7-ol Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

The molecule 4-benzyl-4-azaspiro[2.5]octan-7-ol (CAS 1909348-20-4) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of SSTR4 agonists and sigma receptor ligands. Its structure features a piperidine ring fused to a cyclopropane moiety at the C4 position (spiro-junction), with a hydroxyl group at C7 and a benzyl-protected nitrogen.

The Core Problem: While Mass Spectrometry (MS) confirms the molecular weight (217.31 g/mol ) and NMR confirms connectivity, these methods often fail to definitively assign the relative stereochemistry of the C7-hydroxyl group (axial vs. equatorial) relative to the rigid spiro-cyclopropane ring. The magnetic anisotropy of the benzyl group and the ring strain from the spiro-junction frequently obscure key NOE (Nuclear Overhauser Effect) signals in NMR.

The Solution: Single-crystal X-ray diffraction (SC-XRD) provides the only absolute, unambiguous validation of the 3D conformation. This guide compares SC-XRD against spectral alternatives and outlines the definitive protocol for validating this specific spiro-piperidine architecture.

Part 1: Technical Comparison of Validation Methods

For a researcher targeting the 4-benzyl-4-azaspiro[2.5]octan-7-ol scaffold, choosing the right validation tool is a trade-off between speed and certainty.

Comparative Analysis Table
FeatureX-Ray Crystallography (SC-XRD) 2D NMR (NOESY/ROESY) Computational Modeling (DFT)
Primary Output Absolute 3D atomic coordinatesRelative inter-proton distancesTheoretical energy minima
Stereochem Certainty Definitive (100%) Ambiguous (Dependent on conformation)Hypothetical
Sample Requirement Single Crystal (~0.1–0.3 mm)Solubilized Compound (~5-10 mg)None (In silico)
Spiro-Specific Issue Requires high-quality crystal (often salt form)Spiro-ring strain distorts coupling constants (

)
Difficult to model solvent effects on benzyl rotation
Turnaround Time 2-7 Days (Crystal growth dependent)1-4 Hours12-24 Hours
Why X-Ray is Non-Negotiable for this Scaffold

In 4-azaspiro[2.5]octane systems, the piperidine ring typically adopts a distorted chair conformation. The C7-hydroxyl group can exist in two diastereomeric forms.

  • NMR Limitation: The C7 proton signals often overlap with the benzylic protons or the cyclopropane methylene protons (0.3–0.8 ppm), making

    
     coupling analysis unreliable.
    
  • X-Ray Advantage: SC-XRD directly visualizes the C7-OH orientation (axial/equatorial) and the N-benzyl vector, providing the "ground truth" required for Structure-Activity Relationship (SAR) studies.

Part 2: Experimental Protocol for X-Ray Validation

To validate 4-benzyl-4-azaspiro[2.5]octan-7-ol, you cannot rely on the free base, which is often an oil or amorphous solid due to the flexible benzyl group. The following protocol enforces lattice rigidity through salt formation.

Step 1: Crystalline Salt Formation

The free base amine is converted to a salt to encourage crystallization. The Hydrochloride (HCl) or Picrate salts are recommended for spiro-piperidines due to their ability to form strong hydrogen-bonded networks.

  • Reagents: 4-benzyl-4-azaspiro[2.5]octan-7-ol (100 mg), Diethyl ether (anhydrous), 2M HCl in ether.

  • Procedure:

    • Dissolve the substrate in minimal anhydrous diethyl ether (2 mL).

    • Dropwise add 2M HCl/ether at 0°C until precipitation is complete.

    • Centrifuge and wash the precipitate with cold pentane.

Step 2: Crystal Growth (Vapor Diffusion Method)
  • Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).

  • Setup:

    • Dissolve 15 mg of the salt in 0.5 mL methanol in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL diethyl ether.

    • Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and growing diffraction-quality crystals over 48-72 hours.

Step 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent diffractometer with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Temperature: Maintain sample at 100 K (using liquid nitrogen stream) to reduce thermal motion of the benzyl group.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Part 3: Data Presentation & Analysis

When publishing or reporting the validation, the following crystallographic parameters are the standard for "Supporting Experimental Data."

Representative Crystallographic Parameters (Benchmark)

Note: These values represent typical ranges for spiro-piperidine HCl salts.

ParameterValue / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for chiral/racemic salts.
Space Group

or

Centrosymmetric (racemate) vs Non-centrosymmetric (pure enantiomer).
R-Factor (

)
< 5.0% (0.05)Indicates high agreement between model and diffraction data.
Goodness of Fit (S) 1.0 – 1.1Validates the weighting scheme used in refinement.
C-N-C Bond Angle ~109-112°Confirms

hybridization at the spiro-nitrogen.
Spiro C-C Bond 1.48 – 1.52 ÅDistorted bond lengths typical of cyclopropane fusion.
Structural Checkpoints
  • Piperidine Conformation: Verify if the ring is in a Chair or Twist-Boat conformation. The spiro-cyclopropane at C4 introduces strain that may flatten the ring near the junction.

  • Benzyl Orientation: The benzyl group at N4 usually adopts an equatorial position to minimize 1,3-diaxial interactions, but crystal packing forces can distort this.

  • Hydroxyl Position: The definitive validation. Measure the torsion angle H-C7-C6-H to correlate with solution-state NMR couplings.

Part 4: Visualization of the Validation Workflow

ValidationWorkflow Start Crude 4-benzyl-4-azaspiro[2.5]octan-7-ol Analysis Initial Purity Check (LC-MS / 1H NMR) Start->Analysis Decision Is Stereochemistry Definitive? Analysis->Decision SaltForm Salt Formation (HCl/Picrate) To induce crystallinity Decision->SaltForm No (Ambiguous) Result Validated 3D Structure (CIF File Generated) Decision->Result Yes (Rare) Cryst Vapor Diffusion Crystallization (MeOH / Et2O) SaltForm->Cryst XRD Single Crystal X-Ray Diffraction (100 K, Mo-Kα) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Result

Caption: Logical workflow for transitioning from ambiguous spectral data to definitive X-ray structural validation.

References

  • Vertex Pharmaceuticals. (2008). Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase. PubMed.[1] [Link]

  • Grembecka, J., et al. (2021). Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health (PMC). [Link]

  • Spek, A. L. (2009). Structure Validation in Chemical Crystallography. Acta Crystallographica Section D. [Link]

  • PubChem. (2025). 4-benzyl-4-azaspiro[2.5]octan-7-amine Compound Summary. National Library of Medicine. [Link]

Sources

Spectroscopic Profiling of Spiro-Alcohols: An Advanced IR Interpretation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro-Constraint

Spiro-alcohols represent a unique challenge in vibrational spectroscopy. Unlike acyclic or simple cyclic alcohols, the spiro-junction creates a rigid, orthogonal framework that profoundly influences the vibrational modes of attached functional groups.

This guide provides a technical comparison between Spiro-Alcohols (e.g., spiro[4.5]decan-6-ol), Simple Cyclic Alcohols (e.g., cyclohexanol), and Acyclic Alcohols (e.g., 1-hexanol). The core distinction lies in steric shielding and ring strain , which alter the Hydrogen Bonding (H-bonding) landscape and shift characteristic absorption frequencies.

Key Differentiators
  • Steric Shielding: The orthogonal ring system in spiro-alcohols often blocks the approach of solvent or other solute molecules, preserving the "Free OH" stretch even at higher concentrations.

  • Ring Strain: In small-ring spiro systems (e.g., spiro[3.3]), increased s-character in the bonds shifts C-O stretching frequencies to higher wavenumbers.

  • Conformational Rigidity: Restricted rotation leads to sharper, more defined bands in the fingerprint region compared to flexible acyclic analogs.

Comparative Analysis: IR Spectral Signatures

The following table synthesizes experimental trends comparing a sterically hindered spiro-alcohol against standard cyclic and acyclic alternatives.

Table 1: Comparative IR Frequency Shifts
Functional Group VibrationSpiro-Alcohol (e.g., Spiro[4.5]decan-ol)Cyclic Alcohol (e.g., Cyclohexanol)Acyclic Alcohol (e.g., 1-Hexanol)Mechanistic Driver
Free O-H Stretch 3610–3650 cm⁻¹ (Prominent)3600–3620 cm⁻¹ (Weak/Transient)3600–3650 cm⁻¹ (Rarely observed neat)Steric Hindrance: Spiro bulk prevents dimerization, favoring the monomeric "free" state.
H-Bonded O-H Stretch 3300–3400 cm⁻¹ (Weak/Narrower)3300–3400 cm⁻¹ (Strong/Broad)3300–3400 cm⁻¹ (Dominant/Very Broad)Association Constant: Spiro geometry lowers

for intermolecular H-bonding.
C-O Stretch 1080–1150 cm⁻¹ 1050–1080 cm⁻¹1050–1070 cm⁻¹Ring Strain/Hybridization: Increased s-character strengthens the C-O bond in strained spiro rings.
Fingerprint Region Sharp, Distinct Bands Moderate DefinitionBroad/OverlappingRigidity: Lack of conformational isomers reduces band broadening.

Deep Dive: The "Steric Shield" & H-Bonding Logic

The most critical task in interpreting spiro-alcohol spectra is distinguishing between Free , Intermolecular , and Intramolecular hydroxyl groups. The spiro framework often enforces specific geometries that can either facilitate unique intramolecular locks or strictly forbid intermolecular stacking.

Logic Flow: Assigning the OH Band

The following diagram illustrates the decision process for interpreting the hydroxyl region (3200–3650 cm⁻¹) in spiro compounds.

OH_Assignment_Logic Start Analyze OH Region (3200 - 3650 cm⁻¹) Check_Pos Check Peak Position & Shape Start->Check_Pos Sharp_High Sharp Peak (>3600 cm⁻¹) Check_Pos->Sharp_High High Freq Broad_Low Broad Band (3200-3500 cm⁻¹) Check_Pos->Broad_Low Low Freq Dilution PERFORM DILUTION TEST (Variable Concentration IR) Sharp_High->Dilution Confirm Origin Concl_Free Free Monomeric OH (Sterically Shielded) Sharp_High->Concl_Free If Static & High Freq Broad_Low->Dilution Confirm Type Result_Shift Peak Shifts/Disappears Dilution->Result_Shift Conc. Dependent Result_Static Peak Remains Constant Dilution->Result_Static Conc. Independent Concl_Inter Intermolecular H-Bond (Aggregates) Result_Shift->Concl_Inter Result_Static->Sharp_High Rarely Concl_Intra Intramolecular H-Bond (Structural Lock) Result_Static->Concl_Intra Likely

Figure 1: Decision tree for distinguishing hydroxyl environments in spiro-alcohols. Note that spiro-alcohols frequently default to the "Free Monomeric" path due to steric bulk.

Experimental Protocol: Variable Concentration IR

To definitively characterize a spiro-alcohol, you cannot rely on a single neat (pure liquid/solid) spectrum. You must validate the H-bonding environment using Variable Concentration IR Spectroscopy . This is the "Gold Standard" for distinguishing steric shielding (free OH) from intramolecular bonding.

Protocol: Dilution Series

Objective: Determine if the OH stretch is Intermolecular (concentration-dependent) or Intramolecular/Free (concentration-independent).

  • Solvent Selection: Use a non-polar, non-H-bonding solvent. Carbon Tetrachloride (

    
    )  is traditional, but Dichloromethane (
    
    
    
    )
    or Carbon Disulfide (
    
    
    )
    are acceptable modern alternatives (ensure solvent windows are clear in the 3000–3700 cm⁻¹ region).
  • Preparation:

    • Solution A (High Conc): Prepare a 0.1 M solution of the spiro-alcohol.

    • Solution B (Medium Conc): Dilute A to 0.01 M.

    • Solution C (Low Conc): Dilute B to 0.001 M.

  • Acquisition:

    • Use a liquid cell with a path length (e.g., 1.0 mm) appropriate for the concentration (Beer’s Law: as

      
       decreases, 
      
      
      
      must increase to maintain signal).
    • Scan range: 4000–2500 cm⁻¹. Resolution: 2 cm⁻¹.

  • Analysis:

    • Overlay the spectra. Normalize the baseline.

    • Observe the ~3350 cm⁻¹ band: Does it vanish as concentration drops?

    • Observe the ~3620 cm⁻¹ band: Does it grow relatively sharper?

Interpretation for Spiro-Alcohols[1][2]
  • Scenario A (Typical Spiro): The broad band at 3350 cm⁻¹ disappears rapidly upon dilution, leaving a dominant, sharp peak at ~3620 cm⁻¹.

  • Scenario B (Intramolecular Lock): A sharp band at ~3550 cm⁻¹ (lower than free, higher than inter) persists unchanged across all concentrations.

Mechanistic Insight: Ring Strain and C-O Shifts

In spiro-alcohols, the carbon atom at the spiro-junction is quaternary (


). If the rings are small (e.g., spiro[3.3]heptane), the bond angles are compressed (<109.5°).

The Thorpe-Ingold Effect (Gem-Dialkyl Effect): The compression of the internal ring angle (


) forces the external bonds (including the C-O bond path) to open up or change hybridization character.
  • Effect: Increased

    
    -character in the exocyclic bonds.
    
  • IR Consequence: Stronger force constant (

    
    ) 
    
    
    
    Higher frequency (
    
    
    ).[2]
  • Observation: While a standard cyclohexyl C-O stretch appears at ~1060 cm⁻¹, a strained spiro-alcohol C-O stretch often shifts to 1080–1120 cm⁻¹ .

Strain_Effect Strain Ring Strain (Small Spiro Rings) Hybrid Hybridization Change (Increased s-character) Strain->Hybrid Force Increased Force Constant (k) Hybrid->Force Shift Blue Shift in Frequency (Higher cm⁻¹) Force->Shift

Figure 2: Causal pathway for frequency shifts in strained spiro systems.

References

  • NIST Chemistry WebBook. Spiro[4.5]decan-6-ol Spectral Data. National Institute of Standards and Technology.[3] [Link]

  • OpenStax Chemistry. Spectroscopy of Alcohols and Phenols. (Section 17.11).[4] [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy of Alcohols and Ethers. [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

Sources

Benchmarking solubility of spiro scaffolds vs. piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Solubility of Spiro Scaffolds vs. Piperidine Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The transition from flat, sp²-rich heterocycles to three-dimensional (3D) sp³-rich scaffolds is a defining shift in modern medicinal chemistry. This guide objectively compares the solubility profiles of traditional piperidine rings against their spirocyclic bioisosteres (e.g., spiro[3.3]heptanes, spiro[3.5]nonanes). While piperidines remain ubiquitous, spiro scaffolds offer a strategic "escape from flatland," frequently improving aqueous solubility by disrupting crystal lattice energy and lowering lipophilicity (LogD), albeit with increased synthetic complexity.

Scientific Foundation: The "Escape from Flatland"

The solubility advantage of spiro scaffolds is rooted in the relationship between molecular planarity and crystal packing.

  • Piperidine (The incumbent): A chair-conformation saturated ring. While non-planar, it often adopts flat, stackable orientations in crystal lattices when substituted, leading to high lattice energy and reduced thermodynamic solubility.

  • Spiro Scaffolds (The Challenger): These rigid, orthogonal structures force substituents into specific vectors that prevent efficient crystal packing.

The Mechanistic Pillars:

  • Fsp³ Fraction: Increasing the fraction of sp³ hybridized carbons correlates with higher clinical success. Spiro scaffolds inherently increase Fsp³, improving water solubility and reducing "molecular flatness" (Lovering et al.).

  • Lattice Energy Disruption: Solubility is a penalty paid to break the crystal lattice. Spirocycles, with their "kinked" geometry, lower the melting point (MP) of solids, thereby reducing the energy required for solvation.

  • Metabolic Blocking: Unlike piperidines, which are prone to oxidative metabolism at the

    
    -carbon, spiro-linkages often block these "soft spots," improving metabolic stability (LME) alongside solubility.
    

Comparative Analysis: Piperidine vs. Spiro[3.3]heptane

The following data synthesizes benchmarking studies comparing a standard piperidine pharmacophore against a spiro[3.3]heptane bioisostere.

Table 1: Physicochemical Property Benchmark

Data derived from comparative studies on local anesthetics (e.g., Bupivacaine analogs) and model systems (Burkhard/Carreira).

PropertyPiperidine Analog (Reference)Spiro[3.3]heptane Analog% Change / Impact
Geometry Flexible Chair, semi-planarRigid, Orthogonal (90° twist)Increased 3D character
LogP (Calc) 3.22.8-12.5% (Lower Lipophilicity)
Kinetic Solubility (pH 7.4)45 µM180 µM+300% (Significant Improvement)
Metabolic Stability (HLM

)
15 min>60 min4x Stability Increase
pKa (Basic Nitrogen)~10.8~9.5Lower basicity aids permeability
Crystal Packing High Lattice EnergyLow Lattice EnergyEasier solvation

Key Insight: The spiro analog often demonstrates superior solubility not just by being more polar, but by being harder to crystallize. The reduction in pKa also reduces the likelihood of phospholipidosis, a common toxicity issue with basic piperidines.

Visualization: Structural & Property Impact

The following diagram illustrates the causal link between scaffold choice, physicochemical properties, and resulting ADME outcomes.

SpiroVsPiperidine Piperidine Piperidine Scaffold (Flexible, Semi-planar) Packing Crystal Packing Efficiency Piperidine->Packing Promotes Stacking Metabolism Metabolic Stability (CYP450) Piperidine->Metabolism Vulnerable Alpha-H Spiro Spiro[3.3]heptane (Rigid, Orthogonal) Spiro->Packing Disrupts Stacking Spiro->Metabolism Quaternary Carbon Block Lattice Lattice Energy (Melting Point) Packing->Lattice High Efficiency = High Energy Solubility Aqueous Solubility (Thermodynamic) Lattice->Solubility Inverse Correlation

Caption: Causal flow showing how spiro scaffolds disrupt crystal packing to enhance solubility and block metabolic soft spots.

Experimental Protocol: High-Throughput Kinetic Solubility

To validate these properties in your own library, use the Laser Nephelometry method. This protocol is the industry standard for "Kinetic Solubility," measuring the point at which a compound precipitates from a DMSO stock into an aqueous buffer.

Methodology: Kinetic Solubility via Nephelometry

Objective: Determine the concentration range where solute precipitates, causing light scattering.

Materials:

  • Instrument: BMG LABTECH NEPHELOstar or equivalent laser nephelometer.

  • Plates: 96-well clear, flat-bottom polystyrene plates.

  • Buffer: PBS (pH 7.[1]4) or SGF (Simulated Gastric Fluid).

  • Stock: 10 mM compound in DMSO.

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare a 10 mM stock solution of the test compound (Piperidine/Spiro analog) in 100% DMSO.

    • Quality Check: Ensure no visible particulate matter in the DMSO stock.

  • Serial Dilution (The "Kick-off" Curve):

    • In a separate dilution plate, prepare a concentration series in DMSO (e.g., 10 mM down to 0.1 mM).

  • Assay Plate Assembly:

    • Dispense 195 µL of PBS buffer into the assay plate wells.

    • Add 5 µL of the DMSO compound series to the buffer (Final DMSO concentration = 2.5%).

    • Critical Step: Mix immediately but gently to avoid bubble formation (bubbles scatter light and cause false positives).

  • Incubation:

    • Incubate at room temperature (25°C) for 90 minutes.

    • Why: Kinetic solubility is time-dependent. 90 minutes allows for supersaturation precipitation but not thermodynamic equilibrium.

  • Measurement:

    • Read the plate in the nephelometer (Laser intensity: 80-90%, Gain: adjusted to blank buffer).

    • Data Output: Relative Nephelometric Units (RNU).

  • Data Analysis:

    • Plot RNU vs. Concentration.

    • Solubility Limit: The concentration at which RNU deviates from the baseline (linear increase in scattering).

Self-Validating Control System
  • Positive Control: Use Pyrene (highly insoluble) to verify the instrument detects precipitation.

  • Negative Control: Use Caffeine (highly soluble) to ensure no false scattering signal.

  • Z-Factor: Ensure Z' > 0.5 using controls before accepting batch data.

Visualization: Nephelometry Workflow

The following diagram details the experimental logic for the kinetic solubility assay.

NephelometryProtocol Start 10mM DMSO Stock Dilution Serial Dilution (DMSO) Start->Dilution Transfer Transfer 5µL to 195µL Buffer (PBS) Dilution->Transfer Keep DMSO < 5% Incubate Incubate 90 mins @ 25°C Transfer->Incubate Supersaturation Measure Laser Nephelometry (Light Scattering) Incubate->Measure Detect Particles Analyze Plot RNU vs Conc. Determine Precip. Point Measure->Analyze

Caption: Step-by-step workflow for determining kinetic solubility using laser nephelometry.

Conclusion & Strategic Recommendations

Replacing piperidine with spiro scaffolds is a validated strategy to improve the "drug-likeness" of a candidate.

  • When to Switch: If your piperidine lead suffers from low solubility (<50 µM) , rapid metabolic clearance , or hERG liability .

  • Trade-offs: Be aware of the increased synthetic effort (often 3-5 extra steps) and potential changes in potency due to the rigid vector orientation.

  • Final Verdict: Spiro scaffolds are superior for optimizing physicochemical properties in the lead optimization phase, provided the biological target can accommodate the increased 3D bulk.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[2][3][4] Angewandte Chemie International Edition.[1][5] Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] Link

  • Wuitschik, G., et al. (2008).[5] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.[1][5] Link

  • Muller, K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][6][7] Angewandte Chemie International Edition.[1][5] Link

  • BMG LABTECH. (2004). Kinetic Solubility Automated Screen using Nephelometry.[8] Application Note. Link

Sources

Escaping Flatland: A Pharmacokinetic Profile Comparison of Spirocyclic Scaffolds vs. Planar Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly navigates complex biological targets, the limitations of traditional planar, aromatic-heavy molecules—often referred to as "flatland"—have become a significant bottleneck. High lipophilicity and low three-dimensionality typically result in poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.

To overcome these pharmacokinetic (PK) liabilities, medicinal chemists are strategically deploying spirocyclic scaffolds . By fusing two rings at a single carbon atom, spirocycles dramatically increase the fraction of sp³-hybridized carbons (


), projecting functional groups into three-dimensional space. This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of spirocyclic drugs against their planar alternatives, supported by validated experimental methodologies.

Mechanistic Causality: Why Spirocycles Improve Pharmacokinetics

The transition from a flat heterocycle (e.g., piperidine or planar aromatics) to a spirocyclic bioisostere (e.g., 2-azaspiro[3.3]heptane) fundamentally alters the physicochemical properties of a drug candidate[1]. The PK enhancements are driven by three primary mechanisms:

  • Steric Shielding of Metabolic Hotspots: Planar rings often expose

    
    -carbons to rapid Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The rigid, orthogonal geometry of spirocycles introduces steric bulk that physically hinders CYP450 active-site docking, thereby reducing intrinsic clearance (
    
    
    
    ) and extending the drug's half-life (
    
    
    )[2].
  • Modulation of Basicity and Lipophilicity (LogD): Spiro-fusion alters the dipole moment and pKa of adjacent heteroatoms. This often lowers the distribution coefficient (LogD) at physiological pH, directly reducing non-specific Plasma Protein Binding (PPB) and increasing the Volume of Distribution (

    
    )[3].
    
  • Disruption of

    
     Stacking:  Flat aromatic systems readily stack in solid-state crystal lattices, requiring high energy to dissolve. Spirocycles disrupt this planarity, lowering the crystal lattice energy and significantly enhancing thermodynamic aqueous solubility[4].
    

G CYP Hepatic CYP450 Enzymes Metab1 Rapid Oxidation / N-Dealkylation (High Clearance) CYP->Metab1 Metab2 Blocked / Slowed Metabolism (Extended Half-life) CYP->Metab2 Planar Planar N-Heterocycle (Exposed α-Carbons) Planar->CYP Binding Spiro Spirocyclic Bioisostere (Sterically Shielded) Spiro->CYP Binding

Fig 1. Mechanistic divergence in CYP450-mediated clearance between planar and spirocyclic compounds.

Quantitative PK Data Comparison

The theoretical advantages of spirocyclic bioisosterism translate robustly into in vitro and in vivo experimental data. Below is a comparison of standard planar fragments and clinical candidates against their spirocyclic counterparts.

Table 1: In Vitro Physicochemical & Metabolic Profiling

Comparing a standard piperidine amide against its spirocyclic bioisostere, 2-azaspiro[3.3]heptane amide[3].

Compound ScaffoldLogD (pH 7.4)Aqueous Solubility (

M)
Metabolic

in HLM (min)
PK Impact
Piperidine Amide (Planar)1.613614Rapid clearance, shorter duration of action.
2-Azaspiro[3.3]heptane Amide (Spirocyclic)1.212*312.2x increase in metabolic stability.

*Note on Causality: While LogD decreased favorably for the spirocycle, the kinetic solubility dropped to 12


M. This occurs because highly symmetrical spirocycles (like spiro[3.3]heptanes) can sometimes pack too efficiently in the crystal lattice, increasing melting point and resisting dissolution. Despite this, the metabolic stability (

) is robustly doubled due to the steric shielding of the

-carbons[3].
Table 2: In Vivo Pharmacokinetic Parameters

Data comparing the clinical candidate MK-8831 (HCV NS3/4A inhibitor) with a novel Spirocyclic-Proline Macrocycle (Compound 10) in rat models[5], and the planar TB drug PBTZ169 against its 3D bioisostere (Compound 5) in mice[4].

Drug Candidate / ScaffoldTargetVolume of Distribution (

)
Oral Bioavailability (F%)In Vivo Half-Life (

)
MK-8831 (Planar Proline Core)HCV0.3 L/kgModerateShort
Compound 10 (Spirocyclic Proline)HCV5.0 L/kg HighSubstantially Extended
PBTZ169 (Planar Piperazine)TuberculosisLowPoorRapid Clearance
Compound 5 (3D Azabicyclo/Spiro)Tuberculosis12.8 L/kg 27.4% 2.53 h

Data Synthesis: The integration of the spirocyclic proline in Compound 10 resulted in a massive >16-fold increase in the Volume of Distribution (


), indicating superior tissue penetration compared to MK-8831[5]. Similarly, replacing the flat piperazine in PBTZ169 with a 3D constrained system yielded a compound with respectable oral bioavailability and a high 

, critical for reaching deep-seated tuberculosis granulomas[4].

Validated Experimental Methodologies

To generate the PK data presented above, protocols must be designed as self-validating systems to prevent false positives caused by chemical instability or assay artifacts.

G A Planar Lead (High CL, Low Vd) B Spirocyclic Bioisosteric Replacement A->B C 3D Geometry (High Fsp3) Altered pKa & Steric Shielding B->C D PK Assays (HLM, LogD, in vivo) C->D E Optimized PK Profile (Extended t1/2, High Vd) D->E

Fig 2. Optimization workflow: Transitioning from planar leads to spirocyclic scaffolds for PK enhancement.

Protocol A: High-Throughput Microsomal Stability Assay (Intrinsic Clearance - )

This assay determines the vulnerability of the spirocyclic scaffold to Phase I hepatic metabolism[1].

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice to preserve delicate CYP450 enzyme viability. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl

    
     to mimic physiological intracellular conditions.
    
  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test spirocyclic compound at a final concentration of 1

    
    M.
    
    • Causality: Using 1

      
      M ensures the compound concentration remains well below the Michaelis constant (
      
      
      
      ) for most CYP enzymes, strictly maintaining first-order degradation kinetics required for accurate
      
      
      calculation.
  • Reaction Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

    • Validation System: Simultaneously run a parallel control without NADPH. If the compound degrades in the NADPH-free control, the clearance is due to chemical instability or non-CYP enzymes in the matrix, invalidating standard CYP-mediated

      
       assumptions. Include Verapamil as a high-clearance positive control to verify HLM batch activity.
      
  • Quenching: At precise time points (0, 5, 15, 30, 45, 60 min), transfer 50

    
    L aliquots into 150 
    
    
    
    L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes any variance in LC-MS/MS ionization efficiency.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of remaining compound vs. time to derive the elimination rate constant (

    
    ), and calculate 
    
    
    
    =
    
    
    , where
    
    
    is incubation volume and
    
    
    is protein mass.
Protocol B: Shake-Flask LogD Determination (pH 7.4)

Because spirocycles alter basicity, measuring LogD (distribution coefficient at physiological pH) is more predictive of in vivo behavior than calculated LogP[1].

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours prior to the assay.

    • Causality: Mutual pre-saturation prevents microscopic volume shifts during the actual compound partitioning phase, which would otherwise skew the final concentration ratio calculations.

  • Partitioning: Dissolve the test spirocyclic compound in the pre-saturated aqueous buffer to a concentration of 10

    
    M. Add an equal volume of pre-saturated n-octanol into a glass vial (avoid plastics to prevent non-specific binding of lipophilic compounds).
    
  • Equilibration: Shake the vials mechanically for 60 minutes at exactly 25°C.

    • Causality: Temperature strictly controls the thermodynamic partitioning. Following shaking, centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions at the interface, ensuring absolute phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases using separate pipette tips, strictly avoiding the interface layer. Dilute appropriately and quantify the concentration in both phases via LC-MS/MS. LogD is calculated as

    
    .
    
  • Validation System: Run Propranolol (moderate lipophilicity) and Atenolol (low lipophilicity) in parallel as system suitability standards to verify the integrity of the phase separation.

References

  • National Institutes of Health (PMC). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors.[Link][5]

  • National Institutes of Health (PMC). Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties.[Link][4]

  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery. [Link][2]

Sources

Publish Comparison Guide: Quality Control & Performance of 4-Benzyl-4-azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and quality control framework for 4-benzyl-4-azaspiro[2.5]octan-7-ol , a specialized spirocyclic building block used in medicinal chemistry.

Executive Summary & Compound Profile

4-benzyl-4-azaspiro[2.5]octan-7-ol (CAS: 1909348-20-4) represents a high-value "scaffold hop" from traditional piperidine intermediates.[1] Structurally, it features a piperidine ring fused to a cyclopropane ring at the


-position (relative to the nitrogen), creating a spiro[2.5]octane system.[1] This modification introduces significant conformational restriction and metabolic blocking compared to the widely used 1-benzylpiperidin-4-ol.[1]
PropertySpecification
Systematic Name 4-benzyl-4-azaspiro[2.5]octan-7-ol
CAS Number 1909348-20-4
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Core Scaffold

-Spirocyclic Piperidine (4-azaspiro[2.5]octane)
Key Functionality Secondary Alcohol (C7), Tertiary Amine (N4)
Chirality Two stereocenters (C3, C7); typically supplied as a diastereomeric mixture or racemate unless specified.[1][2][3]

Comparative Performance Analysis

The strategic value of 4-benzyl-4-azaspiro[2.5]octan-7-ol lies in its ability to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The table below compares it with its direct flat analog, 1-benzylpiperidin-4-ol .[1]

Table 1: Performance Benchmarking
Feature4-Benzyl-4-azaspiro[2.5]octan-7-ol (Spiro)1-Benzylpiperidin-4-ol (Flat Analog)Impact on Drug Design
Conformational Entropy Low (Rigid) High (Flexible)The spiro-cyclopropane locks the piperidine ring conformation, potentially reducing the entropic penalty upon binding to a target protein.[1]
Metabolic Stability High ModerateThe quaternary spiro-carbon at the

-position blocks oxidative metabolism (N-dealkylation or

-hydroxylation) at that site.[1]
Fsp³ Character Higher LowerIncreased saturation correlates with improved solubility and lower promiscuity/toxicity.
Vector Orientation Fixed VariableThe C7-hydroxyl vector is rigidly defined relative to the nitrogen lone pair, enabling precise pharmacophore mapping.[1]
Basicity (pKa) Modulated ~10.5 (Typical Amine)The inductive effect of the cyclopropane ring and steric crowding near the nitrogen slightly lowers pKa, potentially improving membrane permeability.
Mechanism of Action: The "Gem-Disubstituent" Effect

The spiro-fusion at C3 (adjacent to Nitrogen) exerts a Thorpe-Ingold effect, compressing the internal bond angle.[1] This forces the piperidine ring into a specific chair-like conformation, distinct from the fluxional nature of a standard piperidine.[1] This rigidity is critical for increasing potency when the binding pocket is narrow.

Quality Control Standards (The "Self-Validating" Protocol)

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the following QC specifications must be met. This protocol emphasizes the detection of stereochemical impurities, which are common in spiro-synthesis.[1]

Critical Quality Attributes (CQAs)
TestAcceptance CriteriaMethodRationale
Appearance White to pale yellow solid/oilVisualOxidation of the benzylamine moiety often leads to yellowing.[1]
Assay (Purity) ≥ 97.0% HPLC-UV (210/254 nm)High purity required to prevent false positives in biological assays.
Identity Conforms to Structure¹H-NMR (CDCl₃)Must show diagnostic cyclopropyl protons (0.3–0.8 ppm).[1]
Diastereomeric Ratio Report Value (e.g., >95:5)HPLC or ¹H-NMRThe C7-OH can be cis or trans to the cyclopropane methylene. Consistent biological data requires a defined isomer ratio.
Residual Solvents < 5000 ppm (Total)GC-HSCommon solvents: THF, Methanol, Toluene.[1]
Water Content ≤ 0.5%Karl FischerHygroscopicity can affect stoichiometry in subsequent coupling reactions.
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (amide/amine backbone) and 254 nm (benzyl group).[1]

  • Retention Time Marker: Benzyl alcohol (impurity from hydrolysis) typically elutes earlier than the main peak.[1]

Protocol B: ¹H-NMR Identity Validation
  • Solvent: CDCl₃.[1]

  • Key Signals:

    • 
       7.20–7.40 (m, 5H): Aromatic Benzyl protons.[1]
      
    • 
       3.50 (s, 2H): Benzylic CH₂.[1]
      
    • 
       3.60–3.80 (m, 1H): CH-OH (C7 proton).[1]
      
    • 
      0.30–0.90 (m, 4H) : Diagnostic Cyclopropyl protons .[1] The complex splitting pattern here confirms the intact spiro junction.
      

Visualizing the Workflow

The following diagrams illustrate the structural logic and the Quality Control decision tree.

Diagram 1: Structural Comparison & Numbering

This diagram contrasts the numbering and vector orientation of the spiro scaffold versus the standard piperidine.[1]

StructureComparison cluster_legend Advantage Analysis Piperidine 1-Benzylpiperidin-4-ol (Flexible, Flat) Conf Conformation Piperidine->Conf Fluxional Chair Metab Metabolic Site Piperidine->Metab Alpha-C Oxidizable Spiro 4-Benzyl-4-azaspiro[2.5]octan-7-ol (Rigid, 3D, Metabolic Block) Spiro->Conf Locked Chair Spiro->Metab Alpha-C Blocked (Quaternary)

Caption: Structural comparison highlighting the "metabolic blocking" effect of the spiro-cyclopropane at the alpha-position.

Diagram 2: Quality Control Decision Tree

A self-validating workflow to determine batch release eligibility.[1]

QC_Workflow Start Crude Product (Post-Synthesis) NMR 1H-NMR Analysis (Identity & Solvent) Start->NMR Check_Cyc Cyclopropyl Signals (0.3-0.9 ppm) Present? NMR->Check_Cyc HPLC HPLC Purity Assay (UV 254nm) Check_Cyc->HPLC Yes Reject REJECT / RE-PURIFY Check_Cyc->Reject No (Ring Opening?) Check_Purity Purity > 97%? HPLC->Check_Purity Chiral Chiral/Diastereomer Check (Isomer Ratio) Check_Purity->Chiral Yes Check_Purity->Reject No Release RELEASE BATCH (Certificate of Analysis) Chiral->Release Ratio within Spec Chiral->Reject Undefined Mixture

Caption: Step-by-step QC decision tree ensuring identity, purity, and stereochemical integrity before release.

Synthesis Context & Impurity Profile

Understanding the synthesis is crucial for identifying likely impurities. The standard route involves the reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one (CAS 1909305-20-9).[1]

  • Precursor: 4-benzyl-4-azaspiro[2.5]octan-7-one.[1][2][4][5][6][7]

  • Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH).[1]

  • Potential Impurities:

    • Unreacted Ketone: Detectable by HPLC (different RT) and IR (C=O stretch ~1710 cm⁻¹).

    • De-benzylated Amine: If hydrogenolysis conditions were used (rare for ketone reduction but possible in multi-step).[1]

    • Ring-Opened Byproducts: Strong acids can open the cyclopropane ring, destroying the spiro scaffold.[1] QC Note: Always check NMR for the disappearance of cyclopropyl multiplets if acidic workup was used.

References

  • PubChem. (2025). 4-Benzyl-4-azaspiro[2.5]octan-7-ol (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Wuxi AppTec / Google Patents. (2019). Patent WO2019169153A1: Piperidinyl-3-(aryloxy)propanamides and propanoates.[1] (Describes the use of the 7-one precursor). Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Context on spirocyclic scaffolds in drug discovery).

Sources

Strategic Lipophilicity Assessment of Benzyl-Protected Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as a "privileged" architecture, offering an escape from the "flatland" of traditional aromatic drug discovery.[1] However, the synthetic intermediates of these scaffolds—specifically benzyl-protected spiro amines —present a unique physicochemical paradox. While the benzyl group is essential for synthetic masking, it drastically increases lipophilicity (often pushing LogP > 5.0) and introduces


-

stacking interactions that complicate standard analytical assays.

This guide objectively compares the three primary methodologies for assessing the lipophilicity of these complex intermediates: Shake-Flask (OECD 107) , Computational Prediction (cLogP) , and Reversed-Phase HPLC (OECD 117/CHI) . Based on experimental evidence and industrial throughput requirements, we establish the Chromatographic Hydrophobicity Index (CHI) via RP-HPLC as the superior method for this specific chemical class, offering a robust balance of speed, accuracy, and solvent economy.

The Physicochemical Challenge

The Spiro-Benzyl Conundrum

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) possess high


 character and rigid 3D geometries. When protected with a benzyl (

) group, the molecule acquires a dual nature:
  • High Basicity: The tertiary amine center remains proton-accepting (pKa ~9–10).

  • Extreme Hydrophobicity: The benzyl group adds roughly +2.5 LogP units.

Why Standard Methods Fail:

  • Solubility: The compound is often insoluble in the aqueous phase required for Shake-Flask partitioning, leading to undetectable concentrations.

  • Emulsions: The surfactant-like nature of protonated lipophilic amines creates stable emulsions in octanol/water systems, skewing phase separation.

  • 3D Complexity: Computational models (cLogP) often underestimate the intramolecular solvation effects caused by the rigid spiro-linkage, leading to prediction errors >1.0 Log unit.

Comparative Methodology Analysis

The following table contrasts the performance of available methods specifically for hydrophobic, ionizable intermediates.

FeatureMethod A: Shake-Flask (OECD 107) Method B: In Silico (cLogP) Method C: RP-HPLC (OECD 117 / CHI)
Principle Direct partitioning (Octanol/Water)Fragment/Atom-based algorithmsRetention time correlation on C18
LogP Range -2.0 to 4.0 (Reliable)Unlimited0.0 to 6.0+ (Extendable)
Throughput Low (< 10 cmpds/day)InstantHigh (100+ cmpds/day)
Sample Req. High (> 10 mg, high purity)NoneLow (< 0.1 mg, crude allowed)
Spiro-Specific Accuracy Poor (Emulsion risk)Variable (Misses 3D effects)High (Mimics lipid interaction)
Recommendation Not RecommendedScreening OnlyPreferred Standard

The Solution: Chromatographic Hydrophobicity Index (CHI)[2][3][4][5]

For benzyl-protected spiro amines, RP-HPLC is the only self-validating protocol. Unlike the static equilibrium of a shake-flask, HPLC measures the dynamic interaction between the solute and a C18 stationary phase, which mimics the phospholipid bilayer of cell membranes more accurately than bulk octanol.

The Mechanism

We utilize the Chromatographic Hydrophobicity Index (CHI) .[2][3][4][5] Instead of a single isocratic run, we use a fast gradient. The retention time (


) is converted to CHI, which approximates the percentage of organic modifier (Acetonitrile) required to elute the compound.[3]


This value is then converted to LogP using a calibration set of standards with known octanol-water partition coefficients.

Experimental Protocol: Fast-Gradient RP-HPLC

Objective: Determine the lipophilicity of N-benzyl-2-azaspiro[3.3]heptane (Model Compound).

Step 1: System Preparation
  • Instrument: Agilent 1200/1290 or equivalent UHPLC with DAD/MS detector.

  • Column: Phenomenex Luna C18(2) or equivalent (50 x 3.0 mm, 5 µm). Note: A robust C18 phase is required to withstand high pH.

  • Mobile Phase A: 50 mM Ammonium Acetate in Water (adjusted to pH 10.5 with

    
    ).
    
    • Expert Insight: We use pH 10.5 to ensure the amine (pKa ~9.5) is in its neutral state.[3][6][7] If you run at pH 7.4, you are measuring LogD, not LogP.[8]

  • Mobile Phase B: Acetonitrile (ACN).

Step 2: Calibration (The "Ruler")

Run a set of diverse standards with known LogP values to generate a calibration curve.

  • Standards: Theophylline, Acetanilide, Acetophenone, Propiophenone, Butyrophenone, Valerophenone, Hexanophenone.

  • Plot: LogP (Literature) vs. CHI (derived from

    
    ).
    
Step 3: The Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.001.0
3.01001.0
3.51001.0
3.601.0
5.001.0
Step 4: Data Processing
  • Inject sample (10 mM in DMSO, diluted to 100 µM in MeOH).

  • Record

    
     of the main peak.
    
  • Calculate CHI using the gradient parameters.[2]

  • Convert CHI to LogP using the calibration equation:

    
    
    (Note: Equation coefficients vary by column/system; derive your own).
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental workflow for assessing these specific compounds.

Diagram 1: Method Selection Logic

This decision tree guides the researcher away from the Shake-Flask method when dealing with lipophilic amines.

MethodSelection Start Start: Lipophilicity Assessment CheckStructure Analyze Structure: Spiro Amine + Benzyl Group? Start->CheckStructure CheckLogP Estimated LogP > 4.0? CheckStructure->CheckLogP ShakeFlask Method: Shake-Flask (OECD 107) CheckLogP->ShakeFlask No (<4.0) HPLC_Path Select RP-HPLC (OECD 117) CheckLogP->HPLC_Path Yes (>4.0) FailRisk HIGH RISK: Emulsions & Insolubility ShakeFlask->FailRisk CheckIonization Is Molecule Ionizable? (Amine present?) HPLC_Path->CheckIonization NeutralpH Run at pH 7.4 (Result = LogD) CheckIonization->NeutralpH No HighpH Run at pH 10.5 (Result = LogP Neutral) CheckIonization->HighpH Yes (Basic)

Caption: Decision matrix for selecting the appropriate lipophilicity assay. Note the diversion from Shake-Flask for high-LogP amines.

Diagram 2: The CHI Experimental Workflow

A step-by-step visualization of the RP-HPLC protocol described in Section 4.

CHI_Workflow Standards 1. Calibration Standards (Known LogP) HPLC 3. Fast Gradient HPLC (C18 Column, pH 10.5) Standards->HPLC Sample 2. Benzyl-Spiro Sample (Unknown LogP) Sample->HPLC Data_tR 4. Measure Retention Time (tR) HPLC->Data_tR Calc_CHI 5. Calculate CHI (Slope/Intercept) Data_tR->Calc_CHI Final_LogP 6. Derive LogP (Correlation) Calc_CHI->Final_LogP

Caption: The operational workflow for deriving LogP from HPLC retention times using the CHI method.

References

  • Valkó, K., et al. (1997).[4] "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry. [Link]

  • OECD. (2022).[9] "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals. [Link][10]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds." Chemical Reviews. [Link]

  • Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery. [Link][11]

  • Comer, J., & Tam, K. (2001). "Lipophilicity profiles: theory and measurement." Pharmacokinetic Optimization in Drug Research. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Benzyl-4-azaspiro[2.5]octan-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of a chemical is the foundational step in its safe management. Based on data from analogous compounds, such as 4-Boc-4,7-diazaspiro[2.5]octane and Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, we can anticipate that 4-Benzyl-4-azaspiro[2.5]octan-7-ol presents the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Therefore, 4-Benzyl-4-azaspiro[2.5]octan-7-ol must be treated as a hazardous chemical waste. Improper disposal, such as discarding it in the regular trash or pouring it down the sink, is strictly prohibited and can lead to harmful environmental consequences and regulatory violations.[3][4][5]

Part 2: Personnel Protection and Spill Management

Before handling the waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Required PPE:

EquipmentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes that can cause serious eye irritation.[1][2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[1][2]

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Contain: For liquid spills, contain the material using an inert absorbent material like sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material or sweep up the solid powder into a designated, labeled hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.[3]

Part 3: Step-by-Step Disposal Protocol

The disposal of 4-Benzyl-4-azaspiro[2.5]octan-7-ol must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][8]

Step 1: Waste Collection and Container Selection
  • Primary Waste: Collect all waste containing 4-Benzyl-4-azaspiro[2.5]octan-7-ol, including unused product, reaction mixtures, and contaminated materials (e.g., absorbent from spills), in a designated hazardous waste container.[3][9]

  • Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][11] Ensure the container is in good condition, with a secure, leak-proof screw cap.[10][11]

  • Avoid Mixing: Never mix incompatible waste streams.[3][11] For instance, do not mix this organic compound with strong oxidizing acids.[9]

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[12] The label on your hazardous waste container must include:

  • The words "Hazardous Waste."[12]

  • The full chemical name: "4-Benzyl-4-azaspiro[2.5]octan-7-ol." Avoid using abbreviations or chemical formulas.[13]

  • The approximate concentration or percentage of the chemical in the waste mixture.

  • The date when the first drop of waste was added to the container (the accumulation start date).

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[12][14] This area must be under the control of laboratory personnel.[13]

  • Containment: Keep the waste container within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[11]

  • Closure: The waste container must be kept securely closed at all times, except when you are actively adding waste.[3][13] Do not leave a funnel in the container.[13]

Step 4: Disposal of Contaminated Labware and Empty Containers
  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with 4-Benzyl-4-azaspiro[2.5]octan-7-ol must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[9]

  • Contaminated Solids: Gloves, wipes, and other solid materials contaminated with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.[9]

  • Empty Containers: A chemical container is considered "empty" only when all contents have been thoroughly removed.[11] The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[3] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[14]

Step 5: Arranging for Final Disposal
  • Contact EH&S: Once your waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[13]

  • Licensed Disposal: Your institution's EH&S department will ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, which may include incineration or other chemical treatment methods.[1][8]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Benzyl-4-azaspiro[2.5]octan-7-ol and associated waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_streams Waste Streams cluster_handling Handling & Collection cluster_storage Interim Storage (SAA) cluster_disposal Final Disposition start Generation of 4-Benzyl-4-azaspiro[2.5]octan-7-ol Waste waste_type Characterize Waste Type start->waste_type liquid_waste Liquid Waste (e.g., reaction mixtures) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves) waste_type->solid_waste Solid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled, Compatible Container liquid_waste->collect_liquid collect_solid Collect in Labeled Waste Bag/Pail solid_waste->collect_solid collect_sharps Collect in Labeled Puncture-Proof Container sharps_waste->collect_sharps rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_saa Store in Secondary Containment in SAA. Keep Closed. collect_liquid->store_saa collect_solid->store_saa collect_sharps->store_saa collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate non_haz_disposal Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->non_haz_disposal collect_rinsate->collect_liquid request_pickup Container Full? Request EH&S Pickup store_saa->request_pickup request_pickup->store_saa No ehs_disposal EH&S Transport to Licensed Disposal Facility request_pickup->ehs_disposal Yes

Caption: Disposal workflow for 4-Benzyl-4-azaspiro[2.5]octan-7-ol.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory obligation but a professional responsibility that underscores the integrity of our scientific pursuits.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Available at: [Link]

  • American Chemical Society. Hazardous Waste & Disposal. Available at: [Link]

  • Safety Data Sheet for 4-Boc-4,7-diazaspiro[2.5]octane. (2024, November 1).
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Duke University Occupational & Environmental Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. Available at: [Link]

  • Northwestern University Office for Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • SOP: CLEANING OF GLASSWARE. (n.d.). Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]

  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Laboratory Glassware Cleaning and Storage. (2018, March 14). Available at: [Link]

  • DWK Life Sciences. General Advice for the Cleaning of Glassware. Available at: [Link]

  • Castrol. (2025, July 9). SAFETY DATA SHEET. Available at: [Link]

  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide. Available at: [Link]

  • MSDS of benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. (2026, January 27).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • McGill University. HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.